4-bromobenzenesulfinic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromobenzenesulfinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c7-5-1-3-6(4-2-5)10(8)9/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLQHDHWTVMHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384069 | |
| Record name | 4-bromobenzenesulfinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195-33-1 | |
| Record name | 4-Bromobenzenesulfinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1195-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromobenzenesulfinic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of 4-Bromobenzenesulfinic Acid from Bromobenzene: Mechanism, Protocol, and In-Field Insights
Abstract
This comprehensive technical guide details the synthesis of 4-bromobenzenesulfinic acid, a crucial intermediate in pharmaceutical and materials science, starting from bromobenzene. The primary focus is on the Grignard-mediated pathway, which involves the formation of 4-bromophenylmagnesium bromide followed by its reaction with sulfur dioxide. This document provides an in-depth exploration of the underlying reaction mechanisms, a meticulously detailed experimental protocol, and critical insights into process optimization and troubleshooting. It is intended for researchers, chemists, and professionals in drug development who require a robust and reproducible method for preparing this key sulfinic acid derivative.
Introduction: The Significance of Arylsulfinic Acids
Arylsulfinic acids and their derivatives are versatile building blocks in modern organic synthesis. Their utility stems from their dual nature as both nucleophiles and electrophiles, enabling a wide array of chemical transformations. This compound, in particular, serves as a valuable precursor for the synthesis of complex molecules, including bioactive compounds and functional materials. The presence of the bromine atom provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of diverse functionalities. This guide focuses on a reliable and widely used method for its preparation from the readily available starting material, bromobenzene.
Synthetic Strategy and Mechanistic Overview
The most common and efficient laboratory-scale synthesis of this compound from bromobenzene proceeds via a two-step sequence:
-
Formation of a Grignard Reagent: Bromobenzene is reacted with magnesium metal in an aprotic ether solvent to form 4-bromophenylmagnesium bromide.
-
Sulfinylation: The resulting Grignard reagent is treated with sulfur dioxide (SO₂), followed by an acidic workup to yield the final product.
The reaction between a Grignard reagent and sulfur dioxide is a well-established method for preparing sulfinic acids.[1]
Mechanism of Grignard Reagent Formation
The formation of phenylmagnesium bromide is a classic example of an organometallic reaction.[2][3][4][5] It occurs on the surface of the magnesium metal. The process is initiated by the transfer of an electron from magnesium to the bromobenzene, forming a radical anion. This is followed by the formation of the carbon-magnesium bond.
-
Initiation: A small amount of iodine is often used to activate the magnesium surface by etching away the passivating magnesium oxide layer.[2]
-
Propagation: The reaction is autocatalytic and proceeds once initiated, often requiring cooling to maintain control.
-
Solvent Effects: Coordinating solvents like diethyl ether or tetrahydrofuran (THF) are essential to solvate and stabilize the Grignard reagent, forming a complex that facilitates the reaction.[2]
Mechanism of Sulfinylation
The core of the synthesis is the reaction between the Grignard reagent and sulfur dioxide.
-
Nucleophilic Attack: The carbon atom of the 4-bromophenyl group in the Grignard reagent is highly nucleophilic and attacks the electrophilic sulfur atom of the SO₂ molecule.[6]
-
Formation of Sulfinate Salt: This attack breaks one of the sulfur-oxygen pi bonds, forming a magnesium sulfinate salt intermediate (4-BrC₆H₄SO₂MgBr).
-
Protonation: The final step is an acidic workup. The addition of a proton source, such as hydrochloric acid, protonates the sulfinate salt to yield the neutral this compound, which often precipitates from the aqueous solution.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 | Activated |
| Iodine | 253.81 | 1 crystal | - | Catalyst |
| Bromobenzene | 157.01 | 15.7 g (10.5 mL) | 0.10 | Anhydrous |
| Diethyl Ether | 74.12 | 100 mL | - | Anhydrous |
| Sulfur Dioxide | 64.07 | ~10 g | ~0.16 | Gas or solid (dry ice) |
| Hydrochloric Acid | 36.46 | As needed | - | Concentrated |
| Ice | 18.02 | ~200 g | - |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Mechanical or magnetic stirrer
-
Gas inlet tube
-
Heating mantle
-
Buchner funnel and filtration flask
Step-by-Step Procedure
Part A: Preparation of 4-Bromophenylmagnesium Bromide
-
Apparatus Setup: Assemble the three-necked flask with the stirrer, dropping funnel, and reflux condenser. All glassware must be rigorously dried (e.g., flame-dried under an inert atmosphere or oven-dried at 120°C) to prevent moisture from quenching the reaction.
-
Reagent Charging: Place the magnesium turnings (2.67 g) and a single crystal of iodine into the flask.
-
Initiation: Add a solution of bromobenzene (15.7 g) in 40 mL of anhydrous diethyl ether to the dropping funnel. Add about 5-10 mL of this solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming with a heat gun may be necessary.[2]
-
Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. The total addition time should be approximately 30-45 minutes.
-
Completion: After the addition is complete, continue to stir the mixture and gently reflux for an additional 30 minutes to ensure all the magnesium has reacted. The final solution should be a cloudy grey or brownish color. Cool the solution to 0-5°C in an ice bath.
Part B: Reaction with Sulfur Dioxide and Workup
-
Sulfur Dioxide Introduction: The Grignard reagent must be reacted with an excess of dry sulfur dioxide. This can be achieved in two ways:
-
Method 1 (Gas): Bubble dry SO₂ gas from a cylinder through the cooled Grignard solution via a gas inlet tube. The reaction is exothermic, so maintain the temperature below 10°C. Continue the addition until the reaction mixture becomes a thick, viscous paste.
-
Method 2 (Solid): Carefully pour the Grignard solution onto a beaker containing approximately 50-60 g of crushed dry ice (solid CO₂, which often contains condensed SO₂ from the atmosphere, or directly onto solid SO₂ if available). Stir the mixture vigorously as the solid sublimes.
-
-
Hydrolysis: Once the reaction with SO₂ is complete, cautiously add about 150 g of crushed ice to the reaction mixture. Follow this with the slow addition of concentrated hydrochloric acid until the solution is strongly acidic (test with pH paper) and all magnesium salts have dissolved. This will form two layers.
-
Isolation: The this compound is sparingly soluble in cold acidic water and should precipitate as a white solid.
-
Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of ice-cold water to remove any remaining inorganic salts.
-
Drying: Dry the product in a desiccator over a suitable drying agent (e.g., P₂O₅ or CaCl₂). The yield of the crude product is typically in the range of 60-70%. Further purification can be achieved by recrystallization from a water/ethanol mixture if necessary.[7][8]
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR: The aromatic protons will show a characteristic splitting pattern.
-
¹³C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule.
-
IR Spectroscopy: Look for characteristic S=O stretching frequencies.
-
Safety, Handling, and Waste Disposal
Reagent Safety:
-
Bromobenzene: Toxic and an irritant. Handle in a fume hood.
-
Diethyl Ether: Extremely flammable and volatile. Ensure there are no ignition sources nearby.
-
Magnesium: Flammable solid, especially as a powder or turning.
-
Sulfur Dioxide: Highly toxic and corrosive gas that can cause severe respiratory damage.[9][10][11][12][13] Always handle in a well-ventilated fume hood.
-
Grignard Reagents: React violently with water and protic solvents.[2][14] Ensure all equipment is dry.
Personal Protective Equipment (PPE):
-
Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory.[12][13]
Waste Disposal:
-
Quench any unreacted Grignard reagent carefully by slowly adding it to a solution of a weak acid (like ammonium chloride) in ice.
-
Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
-
Grignard reaction fails to initiate: This is the most common issue and is almost always due to wet glassware or reagents. Ensure everything is scrupulously dry. Activating the magnesium by crushing a few turnings in a mortar and pestle can also help.
-
Low Yield: Can result from incomplete Grignard formation or side reactions. Ensure the addition of bromobenzene is not too fast, which can lead to the formation of biphenyl byproducts.
-
Product is an oil or does not precipitate: The workup solution may not be sufficiently acidic, or too much water was used. Ensure the pH is low and try cooling the solution further in an ice-salt bath to encourage precipitation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Phenylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. teck.com [teck.com]
- 10. science.cleapss.org.uk [science.cleapss.org.uk]
- 11. airgas.com [airgas.com]
- 12. CCOHS: Sulfur Dioxide [ccohs.ca]
- 13. alsafetydatasheets.com [alsafetydatasheets.com]
- 14. scienceinfo.com [scienceinfo.com]
An In-depth Technical Guide to 4-Bromobenzenesulfinic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive overview of 4-bromobenzenesulfinic acid, a versatile organosulfur compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physical and chemical properties, outlines detailed experimental protocols, and explores the compound's applications, grounded in established scientific principles.
Introduction: The Significance of Arylsulfinic Acids
Arylsulfinic acids and their derivatives are a class of organosulfur compounds that serve as pivotal intermediates in organic synthesis. Their unique reactivity, stemming from the sulfur atom in a +4 oxidation state, allows them to act as both nucleophiles and precursors to electrophilic species. This dual reactivity makes them valuable building blocks for constructing a wide array of sulfur-containing molecules, which are prevalent in pharmaceuticals, agrochemicals, and materials science[1]. This compound, in particular, offers the added advantage of a bromine substituent, which can be further functionalized through various cross-coupling reactions, enhancing its synthetic utility.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical properties is fundamental to its application in research and development. These properties dictate handling, storage, and reaction conditions. While the free acid is known, it is often handled as its more stable sodium salt.
Data Presentation: Core Properties
| Property | Value | Source |
| Chemical Formula | C₆H₅BrO₂S | N/A |
| Molecular Weight | 221.07 g/mol | N/A |
| Appearance | White to off-white solid | [2] |
| Melting Point | Data for the free acid is sparse due to instability; the sodium salt dihydrate melts at >280°C. | [2] |
| Solubility | The sodium salt is soluble in water and slightly soluble in alcohol. The free acid has limited solubility in nonpolar organic solvents but is more soluble in polar solvents. | [2][3] |
| CAS Number | 1195-33-1 (Acid), 175278-64-5 (Sodium Salt Dihydrate) | [2][4] |
Note: Due to the inherent instability of free sulfinic acids, many commercial suppliers provide and characterize the more stable sodium salt.
Spectroscopic Profile
Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show two distinct signals in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons. The protons ortho to the sulfinic acid group will appear as a doublet, and the protons ortho to the bromine atom will appear as another doublet, both exhibiting characteristic ortho-coupling constants (typically 7-9 Hz).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display four signals for the aromatic carbons due to the molecule's symmetry. The carbon atom attached to the sulfinic acid group (ipso-carbon) will be significantly shifted, as will the carbon bonded to the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Characteristic absorption bands for the S=O stretch of the sulfinic acid group are expected in the region of 1050-1100 cm⁻¹. The O-H stretch will appear as a broad band, typically around 2500-3300 cm⁻¹.
Chemical Properties and Reactivity
The chemistry of this compound is dominated by the sulfinic acid moiety. Its reactivity profile is a delicate balance between stability, acidity, and the nucleophilic/electrophilic nature of the sulfur center.
Stability and Decomposition
A critical consideration for researchers is the limited stability of free sulfinic acids[5][6]. They are prone to disproportionation, a redox process where three molecules of the sulfinic acid react to form the corresponding sulfonic acid and a thiolsulfonate[5][6].
3 RSO₂H → RSO₃H + RS(O)₂SR + H₂O
This decomposition is often accelerated by heat and acidic conditions[6]. For this reason, this compound is frequently generated in situ from its stable sodium salt by acidification just before use. Aromatic sulfinic acids, like the 4-bromo derivative, are generally more stable than their aliphatic counterparts[6].
Key Reaction Pathways
The reactivity of this compound is multifaceted, allowing its participation in a variety of synthetic transformations.
-
Oxidation: The sulfur atom is readily oxidized from the +4 state to the more stable +6 state. Mild oxidizing agents can convert this compound into 4-bromobenzenesulfonic acid. This susceptibility to oxidation underscores the need for careful handling and storage under an inert atmosphere[6].
-
Nucleophilic Reactions: The sulfinate anion, generated by deprotonation, is an excellent sulfur nucleophile. It can react with a variety of electrophiles, such as alkyl halides, to form sulfones[1][7].
-
Precursor to Sulfonylating Agents: this compound can be converted into the corresponding 4-bromobenzenesulfonyl chloride, a powerful electrophile used to synthesize sulfonamides and sulfonate esters[8]. This is typically achieved by treatment with a chlorinating agent like thionyl chloride.
Below is a diagram illustrating the central reactivity pathways of this compound.
Caption: Core Reactivity of this compound
Synthesis and Experimental Protocols
The most common and reliable laboratory synthesis of arylsulfinic acids involves the reduction of the corresponding arylsulfonyl chloride. This method is favored for its high yield and the ready availability of the starting materials.
Workflow for Synthesis
The synthesis is a two-step process starting from bromobenzene, which is first converted to 4-bromobenzenesulfonyl chloride and then reduced to the sulfinate salt.
Caption: Synthesis Workflow for Sodium 4-Bromobenzenesulfinate
Detailed Experimental Protocol: Synthesis of Sodium 4-Bromobenzenesulfinate
This protocol is adapted from established procedures and must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride [9]
-
Rationale: This step utilizes an electrophilic aromatic substitution (chlorosulfonation) to introduce the sulfonyl chloride group onto the aromatic ring. Chlorosulfonic acid serves as both the reagent and the solvent.
-
Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and a gas absorption trap (to neutralize the HCl gas byproduct), cool chlorosulfonic acid (approx. 4-5 equivalents) to 0-5°C in an ice bath. b. Slowly add bromobenzene (1 equivalent) dropwise to the stirred chlorosulfonic acid, ensuring the temperature is maintained below 15°C[9]. c. After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C for one to two hours to drive the reaction to completion[9]. d. Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring. This hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride. e. Collect the solid product by suction filtration and wash thoroughly with cold water to remove residual acid. The crude 4-bromobenzenesulfonyl chloride can be used directly in the next step or purified by recrystallization.
Step 2: Reduction to Sodium 4-Bromobenzenesulfinate
-
Rationale: The sulfonyl chloride is reduced to the sulfinate salt. Sodium sulfite is an effective and inexpensive reducing agent for this transformation.
-
Procedure: a. Prepare a solution of sodium sulfite (approx. 2 equivalents) in water. b. Add the crude 4-bromobenzenesulfonyl chloride portion-wise to the stirred sodium sulfite solution. c. Heat the mixture gently (e.g., 50-60°C) until all the sulfonyl chloride has reacted and the solution becomes clear. d. Upon cooling, the sodium 4-bromobenzenesulfinate will crystallize from the solution. The yield can be improved by adding sodium chloride to "salt out" the product. e. Collect the crystals by suction filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Self-Validation: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR) to ensure the absence of starting material and byproducts like the corresponding sulfonic acid.
Applications in Research and Drug Development
The synthetic versatility of this compound and its derivatives makes them valuable in several areas:
-
Synthesis of Sulfones: As mentioned, sulfinates are excellent precursors to sulfones, a structural motif present in numerous pharmaceuticals, including antibacterial (dapsone) and anti-inflammatory drugs.
-
Asymmetric Synthesis: Chiral sulfinamides, derived from sulfinic acids, are powerful chiral auxiliaries used to induce stereoselectivity in the synthesis of chiral amines and N-heterocycles, which are core structures in many natural products and therapeutic agents[10].
-
Cross-Coupling Reactions: The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the elaboration of the molecular scaffold to build complex target molecules. This makes this compound a bifunctional reagent, enabling the introduction of a sulfur-containing group and subsequent C-C bond formation.
-
Transition-Metal-Free Synthesis: Recent advances have shown that arylsulfinic acid salts can be used in transition-metal-free coupling reactions with diaryliodonium salts to form diaryl sulfones under mild conditions, offering a more sustainable synthetic route[7].
Safety and Handling
Proper safety precautions are paramount when working with this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves[11][12].
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes[11][12]. The related sulfonic acid and sulfonyl chloride are corrosive and cause severe skin burns and eye damage[12][13].
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, preferably under an inert atmosphere to prevent oxidation and moisture-induced decomposition[12].
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable and versatile reagent for the modern organic chemist. While its inherent instability requires careful handling, its utility as a precursor to sulfones, sulfonamides, and as a bifunctional building block in complex molecule synthesis is well-established. A thorough understanding of its physical properties, chemical reactivity, and appropriate handling procedures, as detailed in this guide, is essential for leveraging its full potential in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 138-36-3|4-Bromobenzenesulfonic acid|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aksci.com [aksci.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. 4-Bromobenzenesulfonic acid monohydrate | C6H7BrO4S | CID 16217152 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromobenzenesulfinic Acid: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 4-bromobenzenesulfinic acid (CAS No. 1195-33-1), a versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis and pharmaceutical development. This document delves into its chemical structure, physicochemical properties, synthesis methodologies with mechanistic insights, and its strategic applications as a building block in the creation of complex molecules.
Core Compound Identification and Structure
This compound is an organosulfur compound characterized by a benzene ring substituted with both a bromine atom and a sulfinic acid functional group (-SO₂H) at the para position.
CAS Number: 1195-33-1[1][2][3][4][5]
Molecular Formula: C₆H₅BrO₂S[1]
Molecular Weight: 221.07 g/mol [3][4][5]
Structure:
Caption: 2D Structure of this compound.
Physicochemical and Safety Data
A precise understanding of the compound's properties is critical for its effective use in experimental design. The following table summarizes key physicochemical data and GHS safety classifications.
| Property | Value | Source(s) |
| CAS Number | 1195-33-1 | [1][2][3][4][5] |
| Molecular Formula | C₆H₅BrO₂S | [1] |
| Molecular Weight | 221.07 g/mol | [3][4][5] |
| Physical Form | Solid, white crystalline powder | [6] |
| pKa | Estimated to be in the range of weakly acidic compounds. Arylsulfinic acids are generally stronger than carboxylic acids. | [7] |
| Solubility | Soluble in water and most organic solvents; insoluble in ether. | [6] |
| Storage | Store at 4°C under a nitrogen atmosphere. | [4] |
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
GHS Pictogram:
-
GHS07 (Harmful/Irritant)[4]
Precautionary Statements: Users should adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[4] Handling should be performed in a well-ventilated area or fume hood to avoid inhalation of dust.[4] In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[8]
Synthesis and Mechanistic Considerations
The most common and reliable laboratory-scale synthesis of this compound involves the reduction of its corresponding sulfonyl chloride, 4-bromobenzenesulfonyl chloride. This two-step process starts from commercially available bromobenzene.
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
The foundational step is the chlorosulfonation of bromobenzene. This is a classic electrophilic aromatic substitution reaction where chlorosulfonic acid serves as the source of the electrophile.
Caption: Workflow for the synthesis of 4-bromobenzenesulfonyl chloride.
Experimental Rationale & Protocol: The reaction is initiated by the attack of the electron-rich benzene ring of bromobenzene on the electrophilic sulfur atom of chlorosulfonic acid. The bromine atom is an ortho-, para-director; however, due to steric hindrance, the para-substituted product is predominantly formed.
-
In a flask equipped for stirring and gas trapping, cool chlorosulfonic acid (approx. 5 equivalents) in an ice-water bath.
-
Slowly add bromobenzene (1 equivalent) to the stirred acid, maintaining a low temperature to control the exothermic reaction and minimize side-product formation. Hydrogen chloride gas is evolved during this step.
-
After the addition is complete, the reaction mixture is typically stirred for a period at room temperature or slightly elevated temperature to ensure complete conversion.
-
The reaction is quenched by carefully pouring the mixture onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble 4-bromobenzenesulfonyl chloride.
-
The solid product is collected by vacuum filtration and washed thoroughly with cold water to remove residual acid.
Step 2: Reduction to this compound
The conversion of the sulfonyl chloride to the sulfinic acid is a reduction reaction. A well-established method for this transformation employs sodium sulfite (Na₂SO₃) in an aqueous medium.[9][10]
Caption: Workflow for the reduction to this compound.
Experimental Rationale & Protocol: The sulfite anion acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. The resulting intermediate is then reduced. The reaction is typically performed under slightly alkaline conditions to neutralize the generated HCl. The final sulfinic acid is isolated by acidification.
-
Prepare a solution of sodium sulfite (approx. 2 equivalents) in water.
-
Add the crude 4-bromobenzenesulfonyl chloride (1 equivalent) to the sulfite solution.
-
The mixture is stirred vigorously. The reaction is kept slightly alkaline by the periodic addition of a base like sodium hydroxide to neutralize acid formed.[10]
-
After stirring for a sufficient period (e.g., two hours) to ensure complete reduction, the reaction mixture is filtered to remove any insoluble impurities.[10]
-
The clear filtrate, containing the sodium salt of this compound, is then carefully acidified with a strong acid, such as sulfuric acid.
-
Upon acidification, the free this compound, being less soluble, precipitates out of the solution.
-
The crystalline product is collected by vacuum filtration, washed with cold water, and dried.
Applications in Organic and Medicinal Chemistry
This compound is a valuable building block due to the reactivity of its three key components: the aromatic ring, the bromine atom, and the sulfinic acid group. Its utility is particularly noted in the synthesis of pharmaceutical intermediates.[6]
Key Roles:
-
Intermediate for Sulfonamides: While less direct than using the sulfonyl chloride, the sulfinic acid can be converted into various derivatives, which are precursors to sulfonamides—a critical functional group in many therapeutic agents.
-
Precursor for Suzuki and other Cross-Coupling Reactions: The bromine atom on the aromatic ring serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds found in modern pharmaceuticals.
-
Source of Sulfonyl Radicals: Sulfinic acids can be used as precursors to sulfonyl radicals, which can participate in a variety of radical-mediated transformations to form sulfones and other sulfur-containing compounds.
-
Building Block for Heterocyclic Synthesis: The functional groups of this compound can be manipulated to participate in cyclization reactions, forming various sulfur-containing heterocyclic systems, which are common motifs in drug molecules.
While specific drug synthesis pathways citing this compound are often proprietary, its structural motifs are found in precursors to various drug classes. The broader class of arylsulfinic acids and their derivatives are instrumental in synthesizing compounds for diverse therapeutic areas. For example, benzenesulfonic acid derivatives are used as salt-forming groups to improve the solubility and stability of drugs like the antihypertensive amlodipine besylate and the antiallergic bepotastine besylate.[11] The strategic placement of the bromo- and sulfinyl- functionalities makes this compound a key tool for medicinal chemists in lead optimization and the development of novel chemical entities.
Conclusion
This compound is a pivotal chemical intermediate with a well-defined synthesis pathway rooted in fundamental organic reactions. Its structural features, particularly the reactive bromine and sulfinic acid moieties, provide chemists with a versatile platform for molecular elaboration. For professionals in drug discovery and development, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its potential in the creation of novel and effective therapeutic agents. The protocols and data presented in this guide are intended to provide a solid, authoritative foundation for the safe and effective use of this compound in a research and development setting.
References
- 1. appchemical.com [appchemical.com]
- 2. 1195-33-1|this compound|BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 1195-33-1 [sigmaaldrich.com]
- 5. This compound | 1195-33-1 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chembk.com [chembk.com]
- 9. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. hnsincere.com [hnsincere.com]
solubility of 4-bromobenzenesulfinic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 4-Bromobenzenesulfinic Acid in Organic Solvents
Introduction
This compound (C₆H₅BrO₂S) is an important organosulfur compound utilized as a key intermediate in various fields of organic synthesis, including the development of pharmaceuticals and dyes.[1] The solubility of this reagent is a critical physicochemical parameter that dictates its utility in synthetic chemistry. Proper solvent selection, guided by solubility data, is paramount for achieving optimal reaction kinetics, simplifying product isolation, and developing robust purification strategies. In drug development, understanding solubility is fundamental to formulation, bioavailability, and process scale-up.
This technical guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive framework for understanding and determining the solubility of this compound. It moves beyond a simple listing of data to explain the underlying chemical principles governing its solubility and presents a validated, step-by-step protocol for researchers to generate high-quality, reproducible solubility data in their own laboratories.
Physicochemical Profile and Structural Considerations
A molecule's solubility is intrinsically linked to its physical and chemical properties. This compound is a white crystalline solid at ambient temperatures.[1] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅BrO₂S | [1] |
| Molar Mass | 221.07 g/mol | [1] |
| Melting Point | 88-92 °C | [1] |
| Appearance | White crystal or crystalline powder | [1] |
| pKa (Predicted) | -0.83 ± 0.50 | [2] |
The structure of this compound dictates its interaction with various solvents. It is an amphiphilic molecule, containing both a polar, hydrophilic head and a non-polar, hydrophobic tail.
-
Polar Group: The sulfinic acid moiety (-SO₂H) is highly polar and capable of acting as a hydrogen bond donor and acceptor. This group promotes solubility in polar solvents.
-
Non-Polar Group: The bromophenyl ring (Br-C₆H₄-) is non-polar and hydrophobic. This bulky aromatic group contributes to its solubility in less polar or non-polar organic solvents.
The balance between these two regions determines the compound's solubility profile, adhering to the principle of "like dissolves like." Solvents that can effectively solvate both the polar head and the non-polar tail will exhibit the highest dissolving capacity.
Caption: Molecular structure of this compound highlighting its amphiphilic nature.
Qualitative Solubility Overview
Preliminary reports indicate that this compound is soluble in water and a majority of organic solvents, with the notable exception of being insoluble in diethyl ether.[1] This general observation aligns with its molecular structure. The polar sulfinic acid group allows for interaction with polar solvents, while the bromophenyl ring facilitates dissolution in various organic media. Its insolubility in a highly non-polar solvent like diethyl ether suggests that the polar sulfinic acid group dominates its solubility characteristics, requiring a solvent with at least moderate polarity for effective solvation.
Table 2: General Qualitative Solubility of this compound
| Solvent Class | General Solubility | Rationale |
| Polar Protic (e.g., Water, Methanol) | Generally Soluble | Strong hydrogen bonding interactions with the -SO₂H group. |
| Polar Aprotic (e.g., DMSO, DMF) | Likely Soluble | Strong dipole-dipole interactions can solvate the polar head. |
| Non-Polar (e.g., Diethyl Ether) | Insoluble | Insufficient polarity to overcome the crystal lattice energy and solvate the sulfinic acid group.[1] |
Standardized Protocol for Quantitative Solubility Determination: The Shake-Flask Method
To move beyond qualitative descriptions, a robust and reproducible experimental method is required. The shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended for generating reliable data for BCS (Biopharmaceutics Classification System) and other applications.[3]
The causality behind this protocol is to ensure that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution. This is achieved by using an excess of the solid, agitating for a sufficient duration, and maintaining precise temperature control.[3]
Principle
An excess amount of this compound is added to a specific volume of the chosen organic solvent. The mixture is agitated at a constant temperature for a predetermined period sufficient to reach equilibrium. After equilibrium is established, the undissolved solid is removed by filtration, and the concentration of the dissolved solute in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
Apparatus and Reagents
-
This compound (purity ≥ 98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control (incubator shaker)
-
Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE, depending on solvent compatibility)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
Experimental Workflow
Caption: Experimental workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation: To a series of glass vials, add an excess of this compound (e.g., 50-100 mg). The amount should be sufficient to ensure a solid phase remains at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[3] Allow the samples to equilibrate for a sufficient time, typically 24 to 48 hours. A preliminary time-course study can be run to determine the exact time required to reach a plateau in concentration.
-
Sample Collection and Filtration: After equilibration, remove the vials and allow the undissolved solid to settle for approximately 30 minutes. Carefully draw the supernatant into a syringe. Attach a solvent-compatible syringe filter (0.22 µm) and discard the initial 20% of the filtrate to saturate the filter membrane.[3] Filter the remaining solution directly into a clean HPLC vial.
-
Dilution: Based on an estimated solubility, dilute the filtrate accurately with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification: Analyze the diluted samples by a validated HPLC-UV method. A calibration curve should be prepared using standards of known concentration.
-
Calculation: Calculate the concentration in the original saturated solution by accounting for the dilution factor. The final solubility is typically expressed in mg/mL or mol/L.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and its related sulfonic acid are corrosive substances.[1][4] All handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.[4][5]
-
Handling: Avoid creating dust.[5] Wash hands and any exposed skin thoroughly after handling.[6]
-
Exposure: In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes.[4] If on skin, wash with plenty of soap and water.[6] Seek medical attention if irritation persists.
-
Storage: Store in a tightly-closed container in a dry, well-ventilated place at room temperature, away from oxidizing agents.[1][5]
Conclusion
References
Introduction: Understanding the Nuances of 4-Bromobenzenesulfinic Acid
An In-depth Technical Guide to the Stability and Storage of 4-bromobenzenesulfinic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound (C₆H₅BrO₂S) is an organosulfur compound that serves as a valuable intermediate in various synthetic applications within the pharmaceutical and chemical industries. Its utility is, however, intrinsically linked to its stability, a characteristic that presents significant challenges for researchers. Unlike their more stable sulfonic acid counterparts, sulfinic acids, in general, are known for their limited shelf-life and susceptibility to degradation under common laboratory conditions. This guide provides a comprehensive overview of the chemical principles governing the stability of this compound, offering field-proven protocols for its storage and handling to ensure experimental integrity and reproducibility.
Part 1: The Core of Instability: Chemical Degradation Pathways
The primary challenge in working with this compound stems from its inherent reactivity. Two principal degradation pathways are responsible for its instability: disproportionation and oxidation. These processes are often accelerated by environmental factors such as heat, acid, and the presence of atmospheric oxygen.
Disproportionation: The Predominant Decomposition Route
The most significant stability concern for sulfinic acids is their propensity to undergo disproportionation.[1][2] This is a redox reaction in which two molecules of the sulfinic acid react to yield a more oxidized species, 4-bromobenzenesulfonic acid, and a more reduced species, S-(4-bromophenyl) 4-bromobenzene-thiosulfonate.[1][2][3]
3 ArSO₂H → ArSO₃SAr + ArSO₃H + H₂O [3]
This reaction is often catalyzed by acidic conditions and can proceed even at room temperature, leading to a complex mixture of products and a reduction in the purity of the starting material.[2] The mechanism is thought to involve a reversible equilibrium to form a sulfinyl sulfone (a sulfinic anhydride), which then undergoes further reactions to yield the final products.[3][4]
Caption: Disproportionation of this compound.
Oxidation: The Inevitable Reaction with Air
The sulfur atom in this compound is in a +4 oxidation state, making it susceptible to oxidation to the more stable +6 state.[5] Atmospheric oxygen can act as an oxidant, converting the sulfinic acid to the corresponding 4-bromobenzenesulfonic acid. This process is often slower than disproportionation but contributes to the gradual degradation of the material over time, especially if not stored under an inert atmosphere. Stronger oxidizing agents will, of course, accelerate this process significantly.[5]
Part 2: Strategic Storage and Handling for Maximizing Shelf-Life
Given the inherent instability of this compound, a stringent and well-defined storage and handling protocol is not merely a recommendation but a necessity for preserving its chemical integrity. The following guidelines are based on the fundamental principles of its degradation pathways.
The Cardinal Rule: Cold Storage
Low temperature is the most critical factor in mitigating the rate of decomposition.
-
Long-Term Storage: For long-term storage, maintaining the compound at -20°C to -30°C is highly recommended. Some sources suggest that at -30°C in a vacuum, sulfinic acids can be stored for months without noticeable decomposition.[6]
-
Short-Term Storage: For routine use, storage in a refrigerator at 2-8°C can be acceptable, but the user must be aware that gradual degradation will still occur.
The Importance of an Inert Environment
To prevent oxidation, exposure to atmospheric oxygen must be minimized.
-
Inert Gas Blanket: Store the solid under an inert atmosphere such as argon or nitrogen. This involves flushing the container with the inert gas before sealing.
-
Airtight Containers: Use high-quality, tightly sealed containers to prevent the ingress of air and moisture.[7][8]
Mitigating Moisture: The Role of Hygroscopicity
Sulfinic acids and their degradation product, sulfonic acid, can be hygroscopic, readily absorbing water from the atmosphere.[9] The presence of water can facilitate decomposition.
-
Dry Storage: Store the container in a desiccator or a controlled low-humidity environment.[8]
-
Handling Precautions: When handling the material, do so in a dry environment. Avoid leaving the container open to the atmosphere for extended periods.
The Superior Stability of Sulfinate Salts
A crucial strategy for circumventing the instability of the free acid is to use its corresponding salt form.
-
Enhanced Stability: Sodium 4-bromobenzenesulfinate is significantly more stable and less prone to disproportionation and oxidation than the free acid.[2][10] The sodium salt is described as having good thermal and moisture stability.[10]
-
In Situ Generation: For many synthetic applications, the most reliable approach is to store the stable sodium salt and generate the free sulfinic acid in situ just prior to use by careful acidification.
Summary of Storage Conditions
| Parameter | Recommended Condition | Condition to Avoid | Rationale |
| Temperature | -20°C to -30°C (long-term)[6] | Room temperature | Slows down disproportionation and oxidation kinetics. |
| Atmosphere | Inert gas (Argon, Nitrogen)[8] | Ambient air | Prevents oxidation to sulfonic acid. |
| Moisture | Dry, desiccated environment[8] | Humid conditions | Prevents hydrolysis and water-facilitated degradation. |
| Light | Amber vials, stored in the dark | Direct sunlight or UV light | Prevents potential photodecomposition. |
| Form | Sodium Salt (e.g., Sodium 4-bromobenzenesulfinate)[2][10] | Free Acid (for long-term storage) | Salts are significantly more robust and less prone to degradation.[2] |
Part 3: Experimental Protocols and Validation
A self-validating system requires routine checks to confirm the integrity of the material. Visual inspection alone is insufficient.
Protocol for Handling and Dispensing
This workflow is designed to minimize exposure to deleterious environmental factors.
Caption: Recommended workflow for handling this compound.
Monitoring for Decomposition
Regularly assessing the purity of this compound is crucial, especially for a new batch or a container that has been stored for an extended period.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The appearance of new aromatic signals corresponding to the sulfonic acid and thiosulfonate byproducts is a clear indicator of disproportionation.
-
Technique: Dissolve a small sample in a deuterated solvent (e.g., DMSO-d₆) immediately before analysis.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Develop a suitable reverse-phase HPLC method.
-
Analysis: The emergence of new peaks with different retention times from the parent compound indicates the presence of impurities. This method can also be used to quantify the extent of degradation.
-
-
Visual Inspection:
-
While not definitive, signs of decomposition can include a change in color (e.g., from white to yellow or beige) or a change in the physical state of the solid (e.g., clumping due to moisture absorption).[2]
-
Part 4: Safety and Hazard Management
As with any laboratory chemical, a thorough understanding of the associated hazards is essential. Always consult the latest Safety Data Sheet (SDS) for the specific compound.
-
Primary Hazards: this compound and its related compounds are corrosive and can cause skin irritation and serious eye damage.[7]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn at all times.[7][8]
-
Handling: Avoid breathing dust.[7] Handle in a well-ventilated area, preferably in a fume hood.
-
In case of contact:
Conclusion
The effective use of this compound in research and development is critically dependent on the user's ability to manage its inherent instability. By understanding the primary degradation pathways of disproportionation and oxidation, and by implementing rigorous storage and handling protocols centered on cold, dry, and inert conditions, researchers can ensure the integrity of their material. The use of the more stable sulfinate salt as a precursor for in situ generation of the free acid represents a superior strategy for many applications. Adherence to these technical guidelines will lead to more reliable and reproducible scientific outcomes.
References
- 1. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. grokipedia.com [grokipedia.com]
- 6. US3950404A - Method for preparation of sulfinic acids - Google Patents [patents.google.com]
- 7. aksci.com [aksci.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Sulfuric acid - Wikipedia [en.wikipedia.org]
- 10. chembk.com [chembk.com]
hazards and safety precautions for 4-bromobenzenesulfinic acid
An In-depth Technical Guide to the Hazards and Safety Precautions for 4-Bromobenzenesulfinic Acid
Authored by: Gemini, Senior Application Scientist
Introduction: Understanding this compound in Research and Development
This compound and its salts are versatile reagents in organic synthesis, frequently employed in the formation of sulfones, sulfonamides, and other sulfur-containing compounds integral to medicinal chemistry and materials science. Its utility, however, is matched by a significant hazard profile that necessitates a thorough understanding and implementation of stringent safety protocols. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the hazards associated with this compound and a comprehensive framework for its safe handling, use, and disposal. The causality behind each safety recommendation is explained to foster a culture of safety-conscious science.
Section 1: Hazard Identification and Classification
This compound is a corrosive solid that can cause severe damage upon contact with skin, eyes, and mucous membranes. The primary hazard, as classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is its corrosive nature.
1.1 GHS Hazard Classification
The compound is consistently classified as causing severe skin burns and eye damage. Depending on the supplier and the specific form (e.g., acid vs. salt, hydrate vs. anhydrous), additional hazards may be noted.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B | Corrosive | Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | 1 | Corrosive | Danger | H318: Causes serious eye damage.[1] |
| Acute Toxicity, Oral (potential) | 4 | Exclamation Mark | Warning | H302: Harmful if swallowed.[1] |
| Specific Target Organ Toxicity - Single Exposure (potential) | 3 | Exclamation Mark | Warning | H335: May cause respiratory irritation.[2][3] |
Note: The acute oral toxicity and respiratory irritation classifications are often associated with related sulfonic acids and should be considered potential hazards for this compound.
1.2 Physical and Chemical Properties Relevant to Safety
| Property | Value | Implication for Safe Handling |
| Physical State | Solid (typically a crystalline powder)[4] | Risk of airborne dust generation during handling. Inhalation of dust must be minimized.[5][6] |
| Decomposition | Hazardous decomposition products include carbon oxides, sulfur oxides, and hydrogen bromide upon combustion.[5][6][7] | In case of fire, toxic and corrosive gases will be generated. Firefighting requires a self-contained breathing apparatus.[5][6] |
| Incompatibilities | Strong oxidizing agents.[5][6][7] | Segregate from oxidizers to prevent violent or explosive reactions. |
| Stability | Generally stable under recommended storage conditions, but may be air or moisture sensitive.[4][5] | Store in a tightly sealed container in a dry, well-ventilated area, potentially under an inert atmosphere.[5][8] |
Section 2: Risk Assessment and Mitigation
A thorough risk assessment is paramount before any procedure involving this compound. The following logical workflow should be mentally or formally followed.
References
An In-depth Technical Guide to 4-Bromobenzenesulfinic Acid: From Historical Discovery to Modern Applications
Abstract
This technical guide provides a comprehensive overview of 4-bromobenzenesulfinic acid, a versatile reagent in organic synthesis with growing importance in medicinal chemistry and materials science. This document delves into the historical context of its discovery, details its synthesis and physicochemical properties, and explores its modern applications, particularly in the formation of carbon-sulfur and carbon-carbon bonds. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's chemistry and utility.
Introduction: The Significance of the Sulfinic Acid Moiety
Sulfinic acids (RSO₂H) and their salts are a unique class of organosulfur compounds that have garnered significant attention for their dual reactivity. The sulfur atom in a sulfinic acid is in an intermediate oxidation state, allowing it to act as both a nucleophile and an electrophile precursor. This versatility makes sulfinic acids powerful tools in the synthesis of a wide array of more complex sulfur-containing molecules, including sulfones, sulfonamides, and thiosulfonates.[1][2] These functional groups are prevalent in a vast number of pharmaceuticals, agrochemicals, and functional materials.
This compound, in particular, is a valuable building block. The presence of the bromo substituent provides a reactive handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions, while the sulfinic acid moiety can be employed in a variety of transformations. This guide will provide a detailed exploration of this important molecule.
A Journey Through Time: The Discovery and History of Sulfinic Acids
The chemistry of sulfinic acids has a rich history dating back to the mid-19th century. While the specific discovery of this compound is not well-documented in a singular seminal publication, its emergence is intrinsically linked to the broader exploration of organosulfur chemistry.
The first synthesis of a sulfinic acid is credited to Kalle in 1860, who successfully reduced benzenesulfonyl chloride. This foundational work opened the door to the investigation of this new class of compounds. Early methods for the preparation of sulfinic acids primarily involved the reduction of sulfonyl chlorides using various reducing agents, such as zinc dust, sodium amalgam, and sulfites.[3] These classical methods laid the groundwork for the more refined and versatile synthetic protocols used today.
The development of modern synthetic methods, including the use of organometallic reagents and transition-metal catalysis, has greatly expanded the accessibility and utility of sulfinic acids, including this compound.
Synthesis of this compound: A Step-by-Step Protocol
The most common and reliable method for the laboratory-scale synthesis of this compound is a two-step process starting from bromobenzene. The first step is the chlorosulfonation of bromobenzene to yield 4-bromobenzenesulfonyl chloride, which is then reduced to the sodium salt of this compound. The free acid can be obtained by acidification.
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
This reaction is an electrophilic aromatic substitution where chlorosulfonic acid acts as the electrophile.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a gas absorption trap (to neutralize the evolved HCl gas), cool 58 mL (1.0 mol) of chlorosulfonic acid to 0-5 °C in an ice bath.
-
Slowly add 20 mL (0.19 mol) of bromobenzene dropwise to the stirred chlorosulfonic acid over a period of 30-40 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for one hour to ensure complete reaction.
-
Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Collect the precipitated white solid, crude 4-bromobenzenesulfonyl chloride, by vacuum filtration and wash thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent like chloroform or petroleum ether to yield pure 4-bromobenzenesulfonyl chloride.
Causality Behind Experimental Choices:
-
Excess Chlorosulfonic Acid: A large excess of chlorosulfonic acid is used to act as both the reagent and the solvent, driving the reaction to completion.
-
Low Temperature: The initial reaction is performed at low temperature to control the exothermic reaction and prevent the formation of unwanted byproducts, such as the corresponding sulfonic acid.
-
Pouring onto Ice: This quenches the reaction by hydrolyzing the excess chlorosulfonic acid and precipitates the water-insoluble 4-bromobenzenesulfonyl chloride.
Step 2: Synthesis of Sodium 4-Bromobenzenesulfinate
This step involves the reduction of the sulfonyl chloride with sodium sulfite.[4]
Experimental Protocol:
-
In a round-bottom flask, dissolve 25.5 g (0.1 mol) of 4-bromobenzenesulfonyl chloride in 100 mL of water containing 25.2 g (0.2 mol) of sodium sulfite and 8.4 g (0.1 mol) of sodium bicarbonate.
-
Heat the reaction mixture to 70-80 °C with stirring for 2-3 hours. The progress of the reaction can be monitored by TLC.
-
After cooling the reaction mixture to room temperature, the sodium 4-bromobenzenesulfinate may precipitate. If not, the solution can be concentrated under reduced pressure to induce crystallization.
-
Collect the white crystalline solid by vacuum filtration and wash with a small amount of cold ethanol.
-
The product can be further purified by recrystallization from a water/ethanol mixture.
Causality Behind Experimental Choices:
-
Sodium Sulfite: This acts as the reducing agent, converting the sulfonyl chloride to the sulfinate.
-
Sodium Bicarbonate: This is added to neutralize the hydrochloric acid formed during the reaction, maintaining a slightly basic pH which is optimal for the reduction.
-
Heating: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.
To obtain the free this compound, the sodium salt can be dissolved in a minimal amount of water and acidified with a strong acid, such as hydrochloric acid, until precipitation is complete. The solid is then collected by filtration, washed with cold water, and dried.
Physicochemical Properties and Characterization
This compound is a white crystalline solid. A summary of its key physicochemical properties and predicted spectroscopic data is presented below.
| Property | Value |
| Molecular Formula | C₆H₅BrO₂S |
| Molecular Weight | 221.07 g/mol |
| Appearance | White crystalline solid |
| Melting Point | >280 °C (for the sodium salt)[5] |
| Solubility | Soluble in water (for the sodium salt)[5] |
Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.65-7.75 (m, 4H, Ar-H), ~10.5 (br s, 1H, SO₂H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 148.5 (C-S), 131.5 (C-Br), 128.0 (Ar-CH), 125.0 (Ar-CH) |
| IR (KBr, cm⁻¹) | 3100-3000 (Ar C-H stretch), ~2900 (br, O-H stretch), 1150-1080 (S=O stretch), 1050-1000 (S-O stretch), 850-800 (para-disubstituted C-H bend) |
| Mass Spectrometry (EI) | m/z 220/222 (M⁺), 155/157, 76 |
Applications in Organic Synthesis and Drug Discovery
This compound and its salts are versatile reagents with a growing number of applications in organic synthesis and medicinal chemistry.
Synthesis of Diaryl Sulfones
Diaryl sulfones are a class of compounds with a wide range of biological activities and are found in several approved drugs. Arylsulfinic acids are key precursors to diaryl sulfones. While traditionally synthesized under harsh conditions, modern methods involve the coupling of arylsulfinic acid salts with aryl halides or diaryliodonium salts.[1][2] this compound can serve as a readily available starting material for the synthesis of various 4-bromodiaryl sulfones, which can be further functionalized at the bromine position.
Role in Palladium-Catalyzed Cross-Coupling Reactions
The true synthetic power of this compound is realized in its potential for palladium-catalyzed cross-coupling reactions. While direct coupling of the sulfinic acid can be complex, its derivatives, particularly the corresponding sulfonyl chlorides or by leveraging desulfinative coupling of the sulfinate, can participate in these powerful bond-forming reactions.
A prime example is the Suzuki-Miyaura cross-coupling, which is a cornerstone of modern organic synthesis for the formation of biaryl compounds.[3][6] In a hypothetical reaction, the sodium salt of this compound could undergo a desulfinative coupling with a boronic acid.
Proposed Reaction:
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
In the context of a desulfinative coupling, the oxidative addition of the palladium catalyst would occur at the C-S bond of the sulfinate, followed by extrusion of SO₂. This would then be followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond. This approach highlights the potential of this compound as a precursor to biaryl structures, which are prevalent in many drug molecules.
Conclusion
This compound, a compound with historical roots in the early days of organosulfur chemistry, has evolved into a valuable and versatile building block in modern organic synthesis. Its dual functionality, arising from the sulfinic acid moiety and the bromine substituent, allows for a wide range of chemical transformations. From its role as a precursor to medicinally important diaryl sulfones to its potential in sophisticated palladium-catalyzed cross-coupling reactions, this compound offers chemists a powerful tool for the construction of complex molecular architectures. As the demand for novel pharmaceuticals and functional materials continues to grow, the importance of versatile intermediates like this compound is set to increase, making a thorough understanding of its chemistry essential for researchers in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metal-free synthesis of diaryl sulfones from arylsulfinic acid salts and diaryliodonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization | Semantic Scholar [semanticscholar.org]
- 5. chembk.com [chembk.com]
- 6. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
protocol for the synthesis of sulfonamides from 4-bromobenzenesulfinic acid
Application Note & Protocol
A Robust and Scalable Protocol for the Synthesis of N-Aryl and N-Alkyl Sulfonamides via Iodine-Mediated Oxidative Coupling of 4-Bromobenzenesulfinic Acid
Introduction: The Enduring Importance of the Sulfonamide Moiety
The sulfonamide functional group, R−S(=O)₂−NR₂, is a cornerstone of modern medicinal chemistry and drug development.[1] Its unique stereoelectronic properties, including its ability to act as a hydrogen bond acceptor and its tetrahedral geometry, make it a highly effective bioisostere for the amide bond, offering improved metabolic stability and altered physicochemical properties.[2] Consequently, this moiety is integral to a vast array of pharmaceuticals, from antibacterial sulfa drugs to diuretics, anticonvulsants, and anti-inflammatory agents.[1]
Traditionally, the synthesis of sulfonamides relies on the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3] While effective, this method is often hampered by the harsh conditions required to prepare the sulfonyl chloride precursors (e.g., chlorosulfonation), which limits functional group tolerance and can pose safety risks.[3][4]
To circumvent these challenges, modern synthetic strategies have focused on alternative sulfur-based precursors. Among these, sulfinic acids and their salts have emerged as highly valuable, stable, and versatile starting materials.[5] This application note details a robust, metal-free protocol for the synthesis of sulfonamides through the direct, iodine-mediated oxidative coupling of this compound with a range of primary and secondary amines. The 4-bromo substituent provides a valuable synthetic handle for further downstream functionalization, such as cross-coupling reactions, making this protocol particularly relevant for the construction of complex molecular libraries in drug discovery.
Reaction Principle & Mechanism
The conversion of a sulfinic acid to a sulfonamide via oxidative coupling is a powerful transformation that proceeds under mild conditions.[5][6] The key principle involves the in-situ activation of the sulfinic acid by an oxidant, which generates a more electrophilic sulfur species that is readily attacked by an amine nucleophile.
In this protocol, molecular iodine (I₂) serves as an inexpensive, readily available, and mild oxidant. The proposed mechanism involves two key steps:
-
Oxidative Activation: The this compound is oxidized by iodine to form a highly reactive sulfonyl iodide intermediate.
-
Nucleophilic Substitution: The amine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl iodide intermediate. This step forms the critical S-N bond and liberates iodide. A base is typically included to neutralize the hydrogen iodide (HI) generated during the reaction, driving the equilibrium towards product formation.
This approach avoids the need for pre-formed, often unstable sulfonyl halides and is highly tolerant of various functional groups on both the amine and the arene ring.[6][7]
Detailed Experimental Protocol
This protocol provides a general method for the coupling of this compound with a representative primary amine (Aniline) and a secondary amine (Morpholine).
Materials and Reagents
-
This compound sodium salt (or the free acid)
-
Aniline (or other primary/secondary amine)
-
Morpholine
-
Iodine (I₂)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Equipment
-
Round-bottom flask with magnetic stir bar
-
Magnetic stir plate
-
Nitrogen or Argon gas inlet
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure
The overall experimental workflow is depicted below.
Figure 1: General workflow for the synthesis of sulfonamides.
-
Flask Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound sodium salt (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add the desired amine (1.2 mmol, 1.2 equiv) and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMF (5 mL).
-
Initiation: To the resulting suspension, add iodine (1.2 mmol, 1.2 equiv) portion-wise over 5 minutes. The reaction mixture will typically turn a dark brown/purple color.
-
Scientist's Note: Portion-wise addition of iodine helps to control any potential exotherm and ensures a steady concentration of the activated sulfonyl iodide intermediate.
-
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC. For less reactive amines, the mixture can be gently heated to 40-50 °C.
-
Quenching: Once the reaction is complete (as indicated by the consumption of the limiting reagent via TLC), cool the mixture to room temperature. Quench the reaction by adding 10% aqueous sodium thiosulfate solution (~10 mL) until the dark color of iodine disappears, resulting in a pale yellow or colorless mixture.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2x 15 mL).
-
Washing: Combine the organic layers and wash with water (2x 20 mL) and then with brine (1x 20 mL) to remove residual DMF and salts.
-
Scientist's Note: The water washes are critical for removing the high-boiling point solvent DMF, which can complicate purification if not thoroughly removed.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide product.
Data Presentation: Representative Reactions
The following table summarizes the reaction parameters and expected outcomes for the synthesis of two representative sulfonamides using the protocol described above.
| Entry | Amine | Stoichiometry (Sulfinate:Amine:I₂:Base) | Temp (°C) | Time (h) | Expected Yield |
| 1 | Aniline | 1 : 1.2 : 1.2 : 2 | 25 | 16 | 85-95% |
| 2 | Morpholine | 1 : 1.2 : 1.2 : 2 | 25 | 12 | 90-98% |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis shows significant unreacted starting material after 24 hours at room temperature, gentle heating (40-50 °C) can be applied. Ensure all reagents, especially the solvent, are anhydrous, as water can hydrolyze the sulfonyl iodide intermediate.
-
Low Yields: Sterically hindered or electron-deficient amines may react more slowly. Increasing the reaction time, temperature, or using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[7]undec-7-ene) may improve yields.
-
Purification Difficulties: If the product is highly polar, residual DMF can co-elute during chromatography. Ensure thorough washing of the organic layer with water and brine during the work-up phase.
-
Alternative Starting Material: If using the free this compound instead of its sodium salt, an additional equivalent of base (totaling 3.0 equiv) is recommended to first form the sulfinate salt in situ before the oxidative coupling.
Conclusion
This application note provides a detailed, reliable, and scalable . The iodine-mediated oxidative coupling represents a significant improvement over classical methods, offering mild reaction conditions, high functional group tolerance, and operational simplicity.[6][7] The presence of the bromo-substituent on the aromatic ring makes the resulting products valuable intermediates for further chemical diversification, rendering this protocol a powerful tool for researchers in medicinal chemistry and drug discovery.
References
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. cbijournal.com [cbijournal.com]
- 7. A Strategy for the Synthesis of Sulfonamides on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Application of 4-Bromobenzenesulfinic Acid in Modern Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-Bromobenzenesulfinic acid and its salts are pivotal building blocks in medicinal chemistry, offering a versatile scaffold for the synthesis of complex pharmaceutical agents. This document provides an in-depth exploration of its strategic applications, focusing on its role as a precursor to two critical pharmacophores: sulfonamides and diaryl sulfones. We will elucidate the chemical principles behind its utility, provide field-proven experimental protocols, and discuss its significance in the broader context of drug discovery and lead optimization.
Introduction: Unveiling the Potential of this compound
This compound (C₆H₅BrO₂S) is a white crystalline solid characterized by a weakly acidic sulfinic acid group and a bromine-substituted aromatic ring.[1] This unique bifunctional nature is the cornerstone of its utility in medicinal chemistry.
-
The Sulfinic Acid Group: This moiety is a versatile synthetic handle. It can be readily oxidized to the corresponding sulfonyl chloride, the primary electrophile for sulfonamide synthesis. Alternatively, it can participate directly in various cross-coupling reactions to form sulfones.[2]
-
The 4-Bromo Substituent: The bromine atom is not merely a placeholder. It serves as a crucial site for further molecular diversification. Through well-established transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), chemists can introduce a vast array of aryl, heteroaryl, or alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.[3]
This combination makes this compound an ideal starting material for building libraries of compounds aimed at a diverse range of biological targets.[1][4]
Core Application I: Synthesis of Bioactive Sulfonamides
The sulfonamide functional group (-SO₂NR₂) is a cornerstone of modern pharmacology.[3] Molecules containing this moiety exhibit a wide spectrum of therapeutic activities, including antibacterial, anti-inflammatory, diuretic, and antidiabetic properties.[3][5] this compound is an excellent precursor for accessing N-substituted 4-bromobenzenesulfonamides, which can be further elaborated.
Synthetic Strategy & Mechanistic Rationale
The primary route to sulfonamides from sulfinic acids involves a two-step sequence. First, the sulfinic acid is oxidized to the more reactive sulfonyl chloride. This intermediate is then reacted with a primary or secondary amine in what is known as the Hinsberg reaction.[3][6]
-
Causality of Oxidation: this compound itself is not sufficiently electrophilic to react directly with most amines. Oxidation to 4-bromobenzenesulfonyl chloride (-SO₂Cl) creates a potent electrophilic sulfur center, highly susceptible to nucleophilic attack by an amine.
-
Role of the Base: The Hinsberg reaction requires a base, such as pyridine or triethylamine. The base serves two purposes: it neutralizes the HCl byproduct generated during the reaction, and it can also act as a nucleophilic catalyst, activating the sulfonyl chloride.[7]
The overall workflow allows for a modular "plug-and-play" approach where diverse amines can be coupled to the 4-bromobenzenesulfonyl core.
Visualization of the Synthetic Workflow
References
- 1. chembk.com [chembk.com]
- 2. Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. 4-Bromobenzenesulfonic acid [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Role of 4-Bromobenzenesulfinic Acid in the Synthesis of Pharmaceutical Intermediates
Introduction: The Sulfonyl Moiety in Modern Drug Discovery
The sulfonyl group, particularly in the form of diaryl sulfones and sulfonamides, is a cornerstone of medicinal chemistry. Its presence in a molecular scaffold can significantly influence pharmacokinetic and pharmacodynamic properties. Sulfonyl-containing compounds are known to engage in strong hydrogen bonding interactions with biological targets, enhance metabolic stability, and modulate solubility.[1][2] This has led to their incorporation into a wide array of therapeutic agents, including antibacterial drugs like Dapsone, as well as compounds targeting diabetes and its complications.[1][3]
4-Bromobenzenesulfinic acid and its sodium salt emerge as highly versatile and strategic starting materials for the synthesis of these crucial pharmaceutical intermediates. The sulfinic acid moiety provides a direct precursor to the sulfonyl group, while the bromo-substituent offers a reactive handle for further molecular diversification through various cross-coupling reactions. This dual functionality allows for a modular and efficient approach to building complex molecular architectures, making it an invaluable tool for researchers and scientists in drug development.
This technical guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed experimental protocols, mechanistic insights, and safety considerations.
Physicochemical and Safety Data of this compound
A thorough understanding of the starting material's properties and hazards is paramount for safe and effective laboratory practice.
| Property | Value | Reference |
| Chemical Formula | C₆H₅BrO₂S | [4] |
| Molar Mass | 221.07 g/mol | [4] |
| Appearance | White crystal or crystalline powder | [4] |
| Melting Point | 88-93 °C | [4][5] |
| Solubility | Soluble in water and most organic solvents; insoluble in ether. | [4] |
| Storage | 2-8°C, protect from light. | [4] |
Safety Information:
This compound is a corrosive substance that can cause severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[6] Handling should be performed in a well-ventilated fume hood.[6] In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.[6]
Core Synthetic Applications and Protocols
Synthesis of Diaryl Sulfone Intermediates via Copper-Catalyzed Cross-Coupling
Diaryl sulfones are a prominent structural motif in numerous biologically active compounds. A highly effective method for their synthesis involves the copper-catalyzed cross-coupling of an aryl halide with a sulfinic acid salt. This approach is particularly valuable for its tolerance of a wide range of functional groups.[7][8]
Featured Intermediate: Synthesis of a Dapsone Analog - 4-Amino-4'-bromodiphenyl Sulfone
Dapsone (4,4'-diaminodiphenyl sulfone) is a key antibiotic used in the treatment of leprosy.[3] The following protocol details the synthesis of a brominated analog, which can serve as a versatile intermediate for further derivatization to explore structure-activity relationships.
Experimental Protocol: Copper-Catalyzed Synthesis of 4-Amino-4'-bromodiphenyl Sulfone
Reaction Scheme:
References
- 1. rsc.org [rsc.org]
- 2. Copper-Catalyzed Synthesis of Masked (Hetero)Aryl Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoic acid, 4-bromo- [webbook.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Bromobenzenesulfonyl chloride(98-58-8) 1H NMR spectrum [chemicalbook.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986) [hmdb.ca]
- 7. Synthesis of aryl sulfones via L-proline-promoted CuI-catalyzed coupling reaction of aryl halides with sulfinic acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103613520A - Preparation method for 4-aminobenzenesulfonic acid - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Bromobenzenesulfinic Acid in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Re-evaluating the Role of 4-Bromobenzenesulfinic Acid
In the landscape of synthetic organic chemistry, aryl sulfinic acids and their derivatives have emerged as remarkably versatile reagents. Among these, this compound stands out as a key building block. However, a common misconception is its direct role as a catalyst. These application notes will clarify that this compound is not typically a catalyst itself but rather a crucial reagent and precursor in a variety of powerful, transition-metal-catalyzed reactions. Its significance lies in its ability to act as a potent nucleophile or a precursor to radical species, enabling the formation of valuable chemical bonds.
This guide provides an in-depth exploration of the mechanistic pathways through which this compound participates in catalytic cycles, with a primary focus on its application in the synthesis of aryl sulfones—a motif of considerable importance in medicinal chemistry and materials science. We will delve into the underlying principles of its reactivity and provide detailed protocols for its use in key synthetic transformations.
Part 1: The Chemical Nature and Reactivity of this compound
This compound (pKa ≈ 2) is a moderately acidic organic compound that, upon deprotonation, forms the highly nucleophilic 4-bromobenzenesulfinate anion.[1] The reactivity of this anion is ambident, with the sulfur atom acting as a soft nucleophile, which preferentially attacks soft electrophiles. This nucleophilicity is central to its primary application in organic synthesis.
The presence of the bromine atom on the phenyl ring provides an additional synthetic handle for further functionalization through various cross-coupling reactions, making it a bifunctional reagent of significant value.
Key Applications at a Glance:
| Application | Reaction Type | Role of 4-Bromobenzenesulfinate | Catalytic System | Product |
| Sulfone Synthesis | Cross-Coupling | Nucleophilic Partner | Palladium or Copper | Diaryl Sulfones, Aryl Vinyl Sulfones |
| C-C Bond Formation | Photoredox/Nickel Dual Catalysis | Aryl Radical Precursor | Iridium or Ruthenium Photocatalyst + Nickel Catalyst | Biaryls, Alkylated Arenes |
Part 2: Mechanism of Action in Transition Metal-Catalyzed Sulfone Synthesis
The most prominent application of this compound is in the synthesis of unsymmetrical sulfones via palladium- or copper-catalyzed cross-coupling reactions. In these processes, the corresponding sulfinate salt serves as the sulfur-based nucleophile that couples with an aryl or vinyl halide/triflate.
Palladium-Catalyzed Sulfonylation
The palladium-catalyzed coupling of 4-bromobenzenesulfinate with an aryl halide (Ar-X) is a highly efficient method for the formation of a C-S bond, leading to the synthesis of diaryl sulfones. The catalytic cycle, illustrated below, generally proceeds through a sequence of oxidative addition, ligand exchange, and reductive elimination.
Caption: Figure 1: Palladium Catalytic Cycle for Sulfone Synthesis.
Mechanistic Steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Ligand Exchange: The halide ligand on the Pd(II) complex is displaced by the 4-bromobenzenesulfinate anion to form an arylpalladium(II) sulfinate complex.
-
Reductive Elimination: The aryl and sulfonyl groups on the palladium center couple and are eliminated from the metal, forming the desired diaryl sulfone and regenerating the active Pd(0) catalyst.[2]
Protocol 1: Palladium-Catalyzed Synthesis of a Diaryl Sulfone
This protocol describes a general procedure for the synthesis of 4-bromo-4'-methoxydiphenyl sulfone.
Materials:
-
This compound sodium salt
-
4-Iodoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Nitrogen or Argon source
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound sodium salt (1.2 mmol), 4-iodoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add dry, degassed toluene (5 mL) to the flask.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diaryl sulfone.
Part 3: Role in Photoredox and Dual Catalysis
Recent advancements in catalysis have demonstrated the utility of aryl sulfinic acids as precursors to aryl radicals under visible-light photoredox conditions. This strategy has been successfully integrated with nickel catalysis to achieve cross-coupling reactions for C-C bond formation.
In this dual catalytic system, an excited photoredox catalyst oxidizes the 4-bromobenzenesulfinate to a sulfonyl radical. This radical is unstable and readily undergoes desulfonylation (extrusion of SO₂) to generate a 4-bromophenyl radical. This radical then enters a nickel-based catalytic cycle to form a new C-C bond.
Caption: Figure 2: Photoredox/Nickel Dual Catalysis for C-C Coupling.
This approach is particularly powerful for the late-stage functionalization of complex molecules, as it often proceeds under mild, room-temperature conditions with broad functional group tolerance.[3][4]
Protocol 2: Visible-Light-Mediated Arylation of an Acrylamide
This protocol provides a general method for the arylation of an electron-deficient alkene using this compound as the aryl radical source.
Materials:
-
This compound
-
N,N-Dimethylacrylamide
-
fac-[Ir(ppy)₃] (photocatalyst)
-
NiCl₂·glyme
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
-
Potassium phosphate (K₃PO₄)
-
Dimethylformamide (DMF)
-
Blue LED light source
Procedure:
-
In a glovebox, add this compound (0.5 mmol), N,N-dimethylacrylamide (1.0 mmol), fac-[Ir(ppy)₃] (0.01 mmol), NiCl₂·glyme (0.05 mmol), dtbbpy (0.05 mmol), and K₃PO₄ (1.5 mmol) to a vial.
-
Add anhydrous DMF (2.5 mL) to the vial and seal it with a cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in front of a blue LED light source.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the arylated product.
Conclusion
This compound is a powerful and versatile reagent in modern organic synthesis. While not a catalyst in the classical sense, its role as a nucleophilic partner and a radical precursor in transition metal-catalyzed reactions is indispensable for the construction of complex molecular architectures. A thorough understanding of its reactivity and the mechanisms through which it participates in catalytic cycles is essential for its effective application in research, discovery, and process development. The protocols provided herein serve as a practical starting point for chemists to explore the synthetic potential of this valuable building block.
References
- 1. CAS 138-36-3: 4-Bromobenzenesulfonic acid | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Advances in C–C Bond Formation via Visible Light-Mediated Desulfonylation and Its Application in the Modification of Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable, Two-Step Synthesis of 4-Bromobenzenesulfinic Acid for Pharmaceutical and Research Applications
Abstract
This document provides a comprehensive, field-tested guide for the large-scale synthesis of 4-bromobenzenesulfinic acid, a critical intermediate in the development of novel therapeutics and advanced organic materials. The protocol is designed for scalability, safety, and high yield, addressing the needs of researchers in both academic and industrial settings. We detail a robust two-step process commencing with the chlorosulfonation of bromobenzene to yield 4-bromobenzenesulfonyl chloride, followed by a controlled reduction to the target sulfinic acid. This guide emphasizes the rationale behind key procedural steps, provides in-depth safety protocols, and includes troubleshooting guidance to ensure reliable and reproducible outcomes.
Introduction and Significance
This compound and its derivatives are versatile building blocks in organic synthesis. Their utility is particularly pronounced in medicinal chemistry, where the sulfinic acid moiety can be transformed into sulfones, sulfonamides, and sulfonate esters—functional groups present in a wide array of biologically active molecules.[1] The synthesis of this intermediate, however, requires careful management of highly reactive reagents and precise control over reaction conditions to prevent the formation of undesirable byproducts.
Traditional methods for creating sulfinic acids often involve the reduction of sulfonyl chlorides or the reaction of organometallic reagents with sulfur dioxide, each presenting challenges for large-scale production, such as harsh reaction conditions or the use of toxic gases.[2] The protocol presented herein focuses on a classic and scalable approach: the reduction of 4-bromobenzenesulfonyl chloride with sodium sulfite. This method is favored for its operational simplicity, high yield, and the use of readily available, cost-effective reagents.
Reagent Data and Safety Imperatives
Successful and safe execution of this synthesis on a large scale is predicated on a thorough understanding of the properties and hazards of all materials involved. The following table summarizes critical data for the key reagents.
| Reagent | CAS No. | Mol. Weight ( g/mol ) | M.P. (°C) | B.P. (°C) | Key Hazards & GHS Statements |
| Bromobenzene | 108-86-1 | 157.01 | -31 | 156 | Flammable liquid and vapor, Skin irritant, Toxic to aquatic life. |
| Chlorosulfonic Acid | 7790-94-5 | 116.52 | -80 | 151 | Causes severe skin burns and eye damage, Reacts violently with water.[3] |
| 4-Bromobenzenesulfonyl Chloride | 98-58-8 | 255.52 | 73-75 | 153 (at 15 mmHg) | Causes severe skin burns and eye damage (H314), Moisture sensitive. |
| Sodium Sulfite (Anhydrous) | 7757-83-7 | 126.04 | >500 (dec.) | N/A | Not classified as hazardous, but may cause irritation. |
| This compound | 7145-83-7 | 221.07 | 114-117 | N/A | Skin corrosion/irritation, Serious eye damage/irritation. |
Safety First: The use of chlorosulfonic acid and 4-bromobenzenesulfonyl chloride mandates strict adherence to safety protocols.[4][5][6][7]
-
Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood. Facilities should be equipped with an emergency eyewash station and safety shower.[7]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, a flame-retardant lab coat, and chemical safety goggles along with a face shield.
-
Handling Corrosives: Chlorosulfonic acid reacts violently with water, releasing large quantities of toxic HCl gas. Ensure all glassware is scrupulously dry. Additions and quenching operations must be performed slowly and with adequate cooling.
Overall Synthesis Scheme
The synthesis is a two-part process beginning with an electrophilic aromatic substitution followed by a nucleophilic substitution/reduction at the sulfur center.
Caption: Two-step synthesis of this compound.
Part 1: Large-Scale Synthesis of 4-Bromobenzenesulfonyl Chloride
Principle and Rationale
This step involves the chlorosulfonation of bromobenzene, a classic electrophilic aromatic substitution reaction.[8] Chlorosulfonic acid serves as both the reactant and the solvent. The reaction is highly exothermic and liberates hydrogen chloride gas. Temperature control is paramount; maintaining a low temperature during the addition of bromobenzene minimizes the formation of undesired isomers and the primary byproduct, bis(4-bromophenyl) sulfone.[9] The subsequent heating phase ensures the reaction proceeds to completion.[8][10] The workup procedure involves carefully quenching the reaction mixture on crushed ice, which serves two purposes: it safely decomposes the excess, highly reactive chlorosulfonic acid and precipitates the solid product, which is insoluble in the cold aqueous medium.[8]
Detailed Experimental Protocol
-
Reactor Setup: Equip a 5 L, three-necked, round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a gas absorption trap (e.g., a sodium hydroxide scrubber) to neutralize the evolved HCl gas.
-
Reagent Charging: In a well-ventilated fume hood, charge the flask with chlorosulfonic acid (1.45 kg, 825 mL, 12.45 mol).
-
Controlled Addition: Begin stirring and cool the flask in an ice/water bath to an internal temperature of 10–15°C.
-
Substrate Addition: Slowly add bromobenzene (392.5 g, 263.5 mL, 2.5 mol) from the dropping funnel over 90-120 minutes. Causality: A slow addition rate is critical to manage the exotherm and prevent a runaway reaction. Maintain the internal temperature below 20°C throughout the addition.
-
Reaction Completion: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-65°C and maintain this temperature for two hours. The cessation of vigorous HCl gas evolution is a good indicator of reaction completion.[10]
-
Quenching: Prepare a 20 L vessel containing 5 kg of crushed ice. While stirring the ice vigorously, slowly and carefully pour the cooled, syrupy reaction mixture onto the ice. This step is highly exothermic and must be performed with extreme caution in a fume hood.
-
Isolation: The crude 4-bromobenzenesulfonyl chloride will precipitate as a white or off-white solid. Collect the solid by suction filtration using a large Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water (total of 2-3 L) until the washings are neutral to pH paper. This removes residual acids.
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a vacuum oven and dry at 40-45°C to a constant weight.
-
Yield and Characterization: The expected yield is 520-560 g (81-88%). The crude product is often of sufficient purity for the next step. Melting point: 73-75°C.
Part 2: Reduction to this compound
Principle and Rationale
This step reduces the sulfonyl chloride to a sulfinic acid. Sodium sulfite acts as the reducing agent in an aqueous solution. The reaction proceeds via nucleophilic attack of the sulfite ion on the sulfonyl chloride, followed by hydrolysis to yield the sodium salt of the sulfinic acid. The free sulfinic acid is then precipitated by acidifying the reaction mixture. It is crucial to maintain a basic or neutral pH during the reduction to ensure the sulfinate salt remains dissolved and to prevent premature decomposition. The final acidification must be done carefully to control the precipitation and obtain an easily filterable solid.
Detailed Experimental Protocol
-
Solution Preparation: In a 10 L reactor equipped with a mechanical stirrer and a thermometer, dissolve sodium sulfite (630 g, 5.0 mol) in 4 L of deionized water. Stir until a clear solution is obtained.
-
Reagent Addition: While stirring the sodium sulfite solution, add the dried 4-bromobenzenesulfonyl chloride (from Part 1, ~2.0 mol based on yield) portion-wise over 60-90 minutes. Maintain the temperature between 20-30°C using a water bath if necessary.
-
Reaction Monitoring: After the addition is complete, continue stirring at room temperature for an additional 3-4 hours. The reaction can be monitored by TLC or HPLC to confirm the disappearance of the starting material.
-
Clarification (Optional): If the solution is cloudy, filter it to remove any insoluble impurities.
-
Precipitation: Cool the reaction mixture to 10-15°C in an ice bath. Slowly and with vigorous stirring, add concentrated hydrochloric acid (~37%) until the pH of the solution is approximately 1-2. A voluminous white precipitate of this compound will form.
-
Digestion: Continue stirring the cold slurry for an additional 30 minutes to ensure complete precipitation and improve the particle size for easier filtration.
-
Isolation and Washing: Collect the solid product by suction filtration. Wash the filter cake with cold deionized water (2 x 500 mL) to remove inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.
-
Yield and Characterization: The expected yield is 375-410 g (85-93% from the sulfonyl chloride). Melting point: 114-117°C.
Integrated Process Workflow
The following diagram illustrates the complete, integrated workflow from starting materials to the final purified product, highlighting key operational units.
Caption: End-to-end workflow for the synthesis of this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Part 1 | 1. Incomplete reaction. 2. Temperature during addition was too high, favoring sulfone byproduct.[9] 3. Loss during quenching (product is slightly soluble in hot water). | 1. Ensure heating at 60-65°C for the full duration. 2. Improve cooling efficiency to maintain temperature <20°C during addition. 3. Ensure the ice quench is performed efficiently and the resulting solution is kept cold. |
| Product in Part 1 is oily or discolored | 1. Presence of unreacted bromobenzene. 2. Significant sulfone byproduct formation. | 1. Confirm reaction completion via TLC/GC before quenching. 2. Recrystallize the crude product from a suitable solvent like chloroform or carbon tetrachloride if high purity is required (use caution). |
| Low yield in Part 2 | 1. Incomplete reduction. 2. Degradation of sulfinic acid (disproportionation). 3. Incomplete precipitation. | 1. Extend reaction time or ensure sulfonyl chloride is finely powdered for better dissolution. 2. Avoid overly acidic conditions (pH < 1) or prolonged exposure to strong acid. 3. Check final pH after acidification and ensure mixture is thoroughly chilled before filtration. |
| Final product is difficult to filter | 1. Precipitation was too rapid, creating very fine particles. | 1. Add the acid more slowly during the precipitation step. 2. Increase the "digestion" time (stirring the cold slurry) to allow for particle agglomeration. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 4-Bromobenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Application and Protocol Guide: Leveraging 4-Bromobenzenesulfinic Acid for the Introduction of Sulfonyl Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonyl group is a cornerstone functional group in medicinal chemistry and materials science, imparting critical properties such as enhanced metabolic stability, improved binding affinity to biological targets, and unique electronic characteristics. 4-Bromobenzenesulfinic acid and its corresponding salts have emerged as versatile and indispensable reagents for the introduction of the 4-bromophenylsulfonyl moiety. This guide provides an in-depth exploration of the applications of this compound, detailing its use in the synthesis of sulfones, sulfonamides, and other key sulfonyl-containing compounds. We present detailed, field-proven protocols, mechanistic insights, and a discussion of the strategic advantages of employing this reagent in modern organic synthesis.
Introduction: The Significance of the Sulfonyl Group and the Role of this compound
The sulfonyl functional group (R-SO₂-R') is a recurring motif in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and tetrahedral geometry contribute to its profound impact on molecular properties. The introduction of a sulfonyl group can dramatically alter the pharmacokinetic and pharmacodynamic profile of a drug candidate, making it a vital tool for lead optimization in drug discovery.
This compound serves as a highly effective precursor for the introduction of the 4-bromophenylsulfonyl group. The bromine atom provides a valuable synthetic handle for further molecular diversification through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2][3] This dual functionality makes this compound a strategic choice for complex molecule synthesis.
Core Applications and Synthetic Strategies
This compound and its more commonly used sodium salt, sodium 4-bromobenzenesulfinate, are employed in a variety of transformations to introduce the sulfonyl group.[4][5][6][7] The choice between the free acid and the salt often depends on the specific reaction conditions, particularly the pH and the nature of the other reactants. The sodium salt is generally more stable and easier to handle.[8]
Synthesis of Sulfones
Sulfones are a prominent class of compounds synthesized using this compound. These reactions often proceed through nucleophilic attack of the sulfinate anion or via radical pathways.
Recent advancements have highlighted catalyst-free approaches for the synthesis of sulfones, aligning with the principles of green chemistry.[9][10]
-
Hydrosulfonylation of 1,3-Dienes: Electron-rich aryl-1,3-dienes can react with sulfinic acids under ambient conditions without the need for a catalyst to produce allylic sulfones with high regio- and chemo-selectivity.[9][10]
-
Alkylation with Sulfonamides: In an unprecedented reaction, N-benzylic and N-allylic sulfonamides can couple with sulfinic acids at room temperature to yield structurally diverse sulfones via sp³ C-N bond cleavage, again without the need for external catalysts.[11]
β-Keto sulfones are valuable synthetic intermediates, and their synthesis from sulfinic acids has been extensively studied.[12][13][14]
-
From α,β-Unsaturated Ketones: A simple and efficient acid-mediated approach allows for the formation of γ-keto sulfones from sodium sulfinates and α,β-unsaturated ketones without the use of metal catalysts.[15]
-
From Alkynes: The reaction of terminal alkynes with sodium sulfinates under aerobic conditions, often catalyzed by iron salts, provides a direct route to β-keto sulfones.[12]
Vinyl sulfones are important building blocks in organic synthesis due to their reactivity as Michael acceptors.[16][17][18]
-
Metal-Free Denitrative Coupling: β-Nitrostyrenes can couple with sodium sulfinates under microwave irradiation in a metal-free process to yield (E)-vinyl sulfones.[19]
-
Sodium Iodide-Mediated Synthesis: A transition-metal-free method using sodium iodide can mediate the reaction between alcohols and sulfinic acids to produce vinyl sulfones, with solvent choice controlling the selectivity.[16]
Synthesis of Sulfonamides
Sulfonamides are a critical class of compounds, most notably known for their antibacterial properties.[2][20] The synthesis of sulfonamides from this compound typically involves its conversion to the corresponding sulfonyl chloride.
The general and most common method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine (e.g., the Hinsberg reaction).[2][20] 4-Bromobenzenesulfonyl chloride, the direct precursor for many of these reactions, can be synthesized from 4-bromobenzenesulfonic acid.[21][22]
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the 4-bromophenylsulfonyl moiety is a key feature that allows for further functionalization via palladium-catalyzed cross-coupling reactions. This enables the late-stage modification of complex molecules.
Furthermore, palladium catalysis can be employed to synthesize sulfinates directly from boronic acids and a sulfur dioxide surrogate, which can then be converted in a one-pot process to sulfones and sulfonamides.[23][24][25] This redox-neutral, phosphine-free transformation offers an efficient route to a wide range of sulfonyl-containing compounds.[23][24][25]
Detailed Protocols
Protocol 1: Catalyst-Free Synthesis of Allylic Sulfones from 1,3-Dienes
This protocol is adapted from a method demonstrating an environmentally benign and atom-economical synthesis of allylic sulfones.[9][10]
Materials:
-
Electron-rich aryl-1,3-diene (1.0 equiv)
-
This compound (1.2 equiv)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
To a solution of the aryl-1,3-diene in the chosen solvent, add this compound.
-
Stir the reaction mixture at room temperature under ambient air.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired allylic sulfone.
Causality: This reaction proceeds without a catalyst due to the inherent reactivity of the electron-rich diene and the sulfinic acid. The high regioselectivity is a key advantage of this method.[9][10]
Protocol 2: Synthesis of a β-Keto Sulfone from an α,β-Unsaturated Ketone
This protocol describes a metal-free, acid-mediated synthesis of a γ-keto sulfone.[15]
Materials:
-
α,β-Unsaturated ketone (1.0 equiv)
-
Sodium 4-bromobenzenesulfinate (1.2 equiv)
-
Acetic acid (as solvent and mediator)
Procedure:
-
Dissolve the α,β-unsaturated ketone and sodium 4-bromobenzenesulfinate in acetic acid.
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality: The acidic medium facilitates the conjugate addition of the sulfinate to the α,β-unsaturated ketone. This method avoids the use of metal catalysts, making it more environmentally friendly.[15]
Protocol 3: Synthesis of N-(4-bromobenzenesulfonyl)benzamide
This protocol outlines a general procedure for the synthesis of a sulfonamide from the corresponding sulfonyl chloride.[21]
Materials:
-
Benzamide (1.0 equiv)
-
4-Bromobenzenesulfonyl chloride (1.1 equiv)
-
Pyridine (as base and catalyst)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve benzamide in anhydrous DCM and add pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobenzenesulfonyl chloride in anhydrous DCM to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Causality: Pyridine acts as a base to neutralize the HCl generated during the reaction and can also act as a nucleophilic catalyst.[21] The use of a slight excess of the sulfonyl chloride ensures complete consumption of the benzamide.
Data Presentation
Table 1: Comparison of Reaction Conditions for Sulfone Synthesis
| Reaction Type | Substrates | Catalyst/Mediator | Solvent | Temperature | Yield Range | Reference |
| Hydrosulfonylation | 1,3-Dienes, Sulfinic Acids | None | DCM | Room Temp | 10-94% | [9][10] |
| Alkylation | Sulfonamides, Sulfinic Acids | None | Various | Room Temp | Moderate to Excellent | [11] |
| γ-Keto Sulfone Synthesis | α,β-Unsaturated Ketones, Sodium Sulfinates | Acetic Acid | Acetic Acid | Elevated | Good to Excellent | [15] |
| β-Keto Sulfone Synthesis | Alkynes, Sodium Sulfinates | FeCl₃·6H₂O | Aqueous | Aerobic | - | [12] |
Visualization of Key Processes
Workflow for Sulfonamide Synthesis
Caption: General workflow for the synthesis of sulfonamides.
Reaction Pathway for Catalyst-Free Hydrosulfonylation
Caption: Catalyst-free synthesis of allylic sulfones.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions.[8][26][27][28][29] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[8] In case of contact, rinse the affected area with plenty of water.[26] Store the reagent in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
This compound and its sodium salt are powerful and versatile reagents for the introduction of the 4-bromophenylsulfonyl group into organic molecules. The development of catalyst-free and metal-free methodologies has further enhanced their utility, providing more sustainable and cost-effective synthetic routes. The presence of the bromine atom offers a strategic advantage for subsequent functionalization, making this reagent particularly valuable in the context of drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. This compound sodium salt dihydrate [myskinrecipes.com]
- 6. This compound sodium salt dihydrate, 97% | Fisher Scientific [fishersci.ca]
- 7. Sodium 4-bromobenzenesulfinate | 34176-08-4 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Metal-free synthesis of (E)-vinyl sulfones via denitrative coupling reactions of β-nitrostyrenes with sodium sulfinates | Semantic Scholar [semanticscholar.org]
- 20. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. 4-(2-BROMOETHYL)BENZENESULFONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 23. Palladium(II)‐Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox‐Neutral, Phosphine‐Free Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Palladium(II)-Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox-Neutral, Phosphine-Free Transformation [pubmed.ncbi.nlm.nih.gov]
- 25. S-EPMC4832823 - Palladium(II)-Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox-Neutral, Phosphine-Free Transformation. - OmicsDI [omicsdi.org]
- 26. aksci.com [aksci.com]
- 27. fishersci.com [fishersci.com]
- 28. CAS 138-36-3: 4-Bromobenzenesulfonic acid | CymitQuimica [cymitquimica.com]
- 29. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols: Experimental Setups for Reactions Involving 4-Bromobenzenesulfinic Acid
Introduction
4-Bromobenzenesulfinic acid and its salts are versatile reagents in modern organic synthesis, serving as crucial intermediates in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their utility stems from the dual reactivity of the sulfinic acid moiety and the presence of the bromo-aromatic group, which can be functionalized through various cross-coupling reactions. This guide provides an in-depth exploration of the experimental setups and protocols for key transformations involving this compound, designed for researchers, chemists, and professionals in drug development.[4] The protocols herein are presented not merely as procedural steps but as self-validating systems, with a focus on the causality behind experimental choices to ensure reproducibility and success.
Physicochemical Properties & Safe Handling
Accurate knowledge of a reagent's properties and adherence to safety protocols are paramount for successful and safe experimentation.
1.1. Physical and Chemical Data
The key properties of this compound and its common sodium salt are summarized below.
| Property | This compound | This compound Sodium Salt Dihydrate |
| CAS Number | 1995-33-1 (Anhydrous) | 175278-64-5 |
| Molecular Formula | C₆H₅BrO₂S | C₆H₄BrNaO₂S · 2H₂O |
| Molecular Weight | 221.07 g/mol | 279.10 g/mol |
| Appearance | White crystalline solid or powder[1] | White crystalline solid[5] |
| Melting Point | 90-93 °C[3] | >300 °C |
| Solubility | Soluble in water and most organic solvents; insoluble in ether.[1] | Soluble in water, slightly soluble in alcohols.[5] |
1.2. Safety, Handling, and Storage
Hazard Statement: this compound and its salts can be irritating to the eyes, respiratory system, and skin.[1][5] High temperatures may lead to the release of toxic gases such as carbon oxides, sulfur oxides, and hydrogen bromide.[1][6]
Precautions for Safe Handling:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][6]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8]
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
-
Minimize dust generation during handling.[6]
-
Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[9]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Keep away from strong oxidizing agents, combustible materials, and sources of ignition.[1]
Core Application: Sulfone Synthesis via Addition to Unsaturated Systems
One of the most powerful applications of sulfinic acids is the formation of sulfones through addition reactions to carbon-carbon double and triple bonds. These reactions often proceed via a radical mechanism, providing access to vinyl and alkyl sulfones, which are valuable structural motifs in medicinal chemistry.
2.1. Mechanistic Rationale
The addition of sulfinic acids to alkenes and alkynes can be initiated by radical initiators or transition metals.[10] The sulfonyl radical (R-SO₂•) is generated and adds to the unsaturated bond. The regioselectivity of the addition to unsymmetrical alkenes or alkynes is a key consideration, often leading to the anti-Markovnikov product in radical additions.[11][12]
2.2. General Experimental Workflow for Sulfone Synthesis
The following diagram outlines a typical workflow for the synthesis of sulfones using this compound.
Caption: General workflow for sulfone synthesis.
2.3. Protocol: Synthesis of a Vinyl Sulfone
This protocol describes the synthesis of (E)-1-bromo-4-(styrylsulfonyl)benzene from this compound sodium salt and styrene.
Materials:
-
This compound sodium salt (1.0 eq)
-
Styrene (1.2 eq)
-
Potassium persulfate (K₂S₂O₈) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
To a round-bottom flask, add this compound sodium salt (1.0 eq) and the alkene/alkyne substrate (e.g., styrene, 1.2 eq).
-
Add a suitable solvent system, such as a 1:1 mixture of DMSO and water.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add the radical initiator, potassium persulfate (K₂S₂O₈, 2.0 eq), to the solution.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. The choice of temperature is critical; it must be high enough to initiate the decomposition of the persulfate into sulfate radicals, which then initiates the desired reaction cascade.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water to quench the reaction and dissolve inorganic salts.
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate. The use of an organic solvent facilitates the separation of the desired organic product from the aqueous phase.
-
Combine the organic layers and wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure sulfone.
Application as a Precursor in Cross-Coupling Reactions
The brominated aromatic ring of this compound makes it an excellent precursor for more complex molecules via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[13][14] The sulfinic acid group is typically converted into a more stable sulfonate ester to create a suitable coupling partner.
3.1. Logical Pathway: From Sulfinic Acid to Biaryl Sulfone
The transformation involves a two-step sequence: esterification followed by cross-coupling. This strategy allows for the modular synthesis of diverse biaryl sulfones, which are of significant interest in drug discovery.
Caption: Precursor relationship in biaryl sulfone synthesis.
3.2. Protocol 1: Conversion to Neopentyl 4-Bromobenzenesulfonate
This protocol details the conversion of the corresponding sulfonyl chloride to a sulfonate ester, a common precursor for cross-coupling.[13]
Materials:
-
4-Bromobenzenesulfonyl chloride (1.0 eq)
-
Neopentyl alcohol (1.5 eq)
-
Pyridine (as solvent and base)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
0.05 N aqueous hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask, dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in pyridine. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction.
-
Add neopentyl alcohol (1.5 eq) to the stirring solution at room temperature.
-
Stir the reaction mixture overnight.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, 0.05 N aqueous HCl, and brine. This washing sequence removes residual pyridine, unreacted alcohol, and salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield neopentyl 4-bromobenzenesulfonate.[13]
3.3. Protocol 2: Suzuki-Miyaura Cross-Coupling
This is a generalized protocol for the palladium-catalyzed coupling of the resulting sulfonate ester with an arylboronic acid.[13][14]
Materials:
-
Neopentyl 4-bromobenzenesulfonate (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[14]
-
Base (e.g., Na₂CO₃ or K₃PO₄, 2-3 eq)
-
Anhydrous solvent (e.g., Toluene/Water 3:1)[14]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the neopentyl 4-bromobenzenesulfonate (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (3.0 eq).[14] The inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium catalyst.
-
Add the degassed anhydrous solvent system via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours.[13][14]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive catalyst (cross-coupling); Insufficient temperature (radical addition); Poor quality reagents. | For coupling, ensure the catalyst is active and the system is rigorously degassed. For radical addition, ensure the initiator is fresh and the temperature is adequate for its decomposition. |
| Formation of Side Products | Decomposition of sulfinic acid; Homocoupling of boronic acid (Suzuki); Reaction with solvent. | Use the sulfinic acid salt for better stability. For Suzuki, ensure slow addition of reagents or use appropriate ligands to minimize homocoupling. Choose an inert solvent. |
| Difficult Purification | Co-elution of product with starting materials or byproducts. | Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative or complementary purification step. |
References
- 1. chembk.com [chembk.com]
- 2. CAS 138-36-3: 4-Bromobenzenesulfonic acid | CymitQuimica [cymitquimica.com]
- 3. 4-Bromobenzenesulfonic acid [myskinrecipes.com]
- 4. Drug precursors - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. aksci.com [aksci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. researchgate.net [researchgate.net]
- 11. 22.3 Reactions of Alkenes and Alkynes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 12. scribd.com [scribd.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 4-Bromobenzenesulfinic Acid Synthesis
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the nuances and challenges encountered in synthetic chemistry. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting advice and optimized protocols to enhance the yield and purity of 4-bromobenzenesulfinic acid in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common high-level questions regarding the synthesis of this compound.
Q1: What is the most common and reliable laboratory method for synthesizing this compound?
A1: The most prevalent and dependable method is the reduction of 4-bromobenzenesulfonyl chloride.[1] This precursor is readily available and the reduction is typically achieved using a mild reducing agent like sodium sulfite in an aqueous solution. The reaction first yields the sodium salt of the sulfinic acid (sodium 4-bromobenzenesulfinate), which is significantly more stable than the free acid.[2][3] The free acid is then generated by careful acidification of the isolated salt. An alternative, though less common, route involves the reaction of a Grignard reagent (like 4-bromophenylmagnesium bromide) with sulfur dioxide.[2]
Q2: Why is my yield of this compound consistently low?
A2: Low yields are almost always traced back to three primary issues:
-
Instability of the Product: Free sulfinic acids are notoriously unstable and prone to disproportionation, a reaction where two molecules of sulfinic acid convert into a sulfonic acid and a thiosulfonate.[2][4] This is the most significant pathway for product loss, especially during work-up and purification.
-
Side Reactions: Unwanted reactions, such as the hydrolysis of the starting 4-bromobenzenesulfonyl chloride into 4-bromobenzenesulfonic acid or the over-oxidation of the desired sulfinic acid to the same sulfonic acid, compete with the main reaction and consume your materials.[5][6]
-
Mechanical Losses During Work-up: Isolating the product, particularly the more water-soluble salt, can be challenging. Inefficient extraction or premature precipitation can lead to significant loss of material.
Q3: My final product appears impure upon analysis (NMR/HPLC). What are the likely contaminants?
A3: The most common impurities are byproducts from the side reactions mentioned above. You are likely observing:
-
4-Bromobenzenesulfonic Acid: This is the over-oxidation product and the hydrolysis product of the starting material. It is more polar than the sulfinic acid.
-
Thiosulfonate (S-(4-bromophenyl) 4-bromobenzenethiosulfonate): This is one of the key products of sulfinic acid disproportionation.[4]
-
Unreacted 4-Bromobenzenesulfonyl Chloride: If the reduction was incomplete, you would see the starting material.
-
Disulfides: These can also form as minor byproducts from side reactions of the sulfinic acid.
Q4: Should I isolate this compound as the free acid or its sodium salt? What are the advantages of each?
A4: For storage and handling, it is highly recommended to isolate the product as its sodium salt (sodium 4-bromobenzenesulfinate).
-
Advantages of the Salt: The salt form is significantly more stable and less susceptible to disproportionation and oxidation.[2][7] It is typically a stable, crystalline solid that can be stored with much greater longevity.
-
Disadvantages of the Free Acid: The free acid is unstable and should generally be prepared in situ just before its intended use by acidifying a cold aqueous solution of the salt.[2] Attempting to isolate and store the free acid for extended periods will almost certainly lead to decomposition and low purity.[4]
Part 2: Detailed Troubleshooting Guide
This guide breaks down the synthesis into its critical stages to help you pinpoint and resolve specific issues.
Stage 1: Starting Material Integrity (4-Bromobenzenesulfonyl Chloride)
| Problem | Root Cause(s) | Recommended Solution & Scientific Rationale |
| Low Purity of Starting Material | Commercial 4-bromobenzenesulfonyl chloride can degrade over time, especially if improperly stored. It may contain significant amounts of 4-bromobenzenesulfonic acid. | Solution: Check the purity of your sulfonyl chloride by melting point (pure: 73-75 °C) or NMR before use.[8] If impure, consider recrystallization from a non-polar solvent like hexane or chloroform. Rationale: Starting with pure material is critical. The sulfonic acid impurity will carry through the reaction and complicate purification, reducing the effective yield. |
| Hydrolysis Before Reaction | 4-Bromobenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis by atmospheric moisture or residual water in solvents.[6] This converts it into the unreactive 4-bromobenzenesulfonic acid. | Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents if the reaction protocol calls for them. Handle the sulfonyl chloride quickly and under an inert atmosphere (e.g., nitrogen or argon) if possible. Rationale: Minimizing exposure to water prevents the irreversible loss of your key electrophile, maximizing its availability for the desired reduction reaction. |
Stage 2: The Reduction Reaction
| Problem | Root Cause(s) | Recommended Solution & Scientific Rationale |
| Incomplete Conversion | Insufficient reducing agent, low reaction temperature, or inadequate reaction time. | Solution: Use a slight excess (1.1-1.2 equivalents) of the reducing agent (e.g., sodium sulfite). Monitor the reaction by TLC until the starting material spot disappears. Ensure efficient stirring to overcome any mass transfer limitations. Rationale: Driving the reaction to completion is essential for high yield and simplifies the subsequent purification by eliminating the need to separate the product from the starting material. |
| Significant Formation of 4-Bromobenzenesulfonic Acid | The reducing agent is too harsh, or the reaction temperature is too high, causing over-oxidation of the intermediate sulfinic acid.[5] The presence of oxidizing impurities can also contribute. | Solution: Use a mild reducing agent like sodium sulfite or sodium metabisulfite. Avoid stronger reductants unless specifically required and controlled. Maintain the recommended reaction temperature, often at or below room temperature. Rationale: Sulfinic acids are an intermediate oxidation state between thiols and sulfonic acids. Controlling the redox potential of the reaction is crucial to "stop" at the desired sulfinic acid stage without pushing it further to the more thermodynamically stable sulfonic acid. |
| Evidence of Disproportionation (e.g., Thiosulfonate byproduct) | The reaction mixture is too acidic, the temperature is too high, or the reaction time is excessively long after product formation. | Solution: The reduction with sodium sulfite is typically run in a neutral or slightly basic aqueous solution, which stabilizes the resulting sulfinate salt. Avoid acidic conditions during the reduction step. Once the reaction is complete (as determined by TLC), proceed to the work-up without unnecessary delay. Rationale: The sulfinate anion is the stable form. Under acidic conditions, the protonated sulfinic acid is formed, which is the species that undergoes disproportionation.[4][7] Maintaining a non-acidic environment prevents this major degradation pathway. |
Stage 3: Work-up and Isolation
| Problem | Root Cause(s) | Recommended Solution & Scientific Rationale |
| Product Decomposes During Acidification | This occurs when generating the free acid from the sulfinate salt. The acidic environment and/or localized heating can rapidly accelerate disproportionation. | Solution: Perform the acidification at low temperatures (0-5 °C) by adding the sulfinate solution to a cold, stirred acid solution (e.g., HCl). Do not add the acid to the sulfinate solution, as this can create localized areas of high acidity and heat. Use the generated free acid immediately. Rationale: The rate of disproportionation is highly temperature and acid-dependent.[4] By keeping the system cold and ensuring rapid, uniform mixing, you minimize the time the sensitive free acid spends under conditions that favor its decomposition. |
| Low Recovery of Sodium 4-Bromobenzenesulfinate Salt | The sodium salt has some solubility in water, and salting out may be incomplete. Inefficient extraction if using an organic solvent. | Solution: After the reaction, concentrate the aqueous solution under reduced pressure to a smaller volume. Cool the solution thoroughly in an ice bath to maximize precipitation. If the salt remains dissolved, add sodium chloride to "salt out" the product, decreasing its solubility in the aqueous phase. Rationale: The solubility of the sodium sulfinate salt is temperature-dependent. Reducing the volume and temperature, and increasing the ionic strength of the solution, all work to shift the equilibrium towards precipitation, thereby maximizing recovery of the solid product. |
Part 3: Optimized Experimental Protocols & Data
Protocol 1: Synthesis of Sodium 4-Bromobenzenesulfinate
This protocol focuses on the synthesis of the stable sodium salt.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 20.0 g of sodium sulfite (Na₂SO₃) in 150 mL of deionized water.
-
In a separate beaker, carefully dissolve 25.5 g (0.1 mol) of 4-bromobenzenesulfonyl chloride in 100 mL of acetone with stirring.
-
Add the 4-bromobenzenesulfonyl chloride solution dropwise to the stirred sodium sulfite solution over 30 minutes. Maintain the temperature at 20-25°C.
-
After the addition is complete, stir the mixture at room temperature for an additional 2-3 hours.
-
Monitor the reaction using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Remove the acetone from the reaction mixture using a rotary evaporator.
-
Concentrate the remaining aqueous solution to approximately half its original volume.
-
Cool the concentrated solution in an ice bath for 1-2 hours to precipitate the sodium 4-bromobenzenesulfinate.
-
Collect the white crystalline solid by vacuum filtration and wash the filter cake with a small amount of ice-cold water.
-
Dry the product in a vacuum oven at 50°C to a constant weight.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Sulfonyl Chloride Reduction
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Sodium Sulfite (Na₂SO₃) | Aqueous solution, room temp. | Mild, selective, inexpensive, minimizes over-oxidation. | Reaction can be slow; work-up requires removal of inorganic salts. |
| Zinc Dust (Zn) | Acetic acid or HCl, 0-25°C | Potent and effective for a wide range of substrates. | Can be too strong, leading to over-reduction or other side reactions. Requires removal of zinc salts. |
| Sodium Metabisulfite (Na₂S₂O₅) | Aqueous solution, room temp. | Similar to sodium sulfite, acts as a source of SO₂. | Offers few significant advantages over sodium sulfite for this transformation. |
Part 4: Visualization of Workflow and Mechanisms
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and isolation of this compound and its sodium salt.
Caption: General workflow for this compound synthesis.
Reaction Mechanism and Side Reactions Diagram
This diagram shows the desired reaction pathway alongside the most common side reactions that lead to yield loss.
Caption: Key reaction pathways in the synthesis of this compound.
References
- 1. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]
- 2. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulfenic acid chemistry, detection and cellular lifetime - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Bromobenzenesulfonyl chloride | 98-58-8 [chemicalbook.com]
Technical Support Center: 4-Bromobenzenesulfinic Acid Reactions
Welcome to the technical support center for 4-bromobenzenesulfinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but often challenging reagent. Here, we move beyond simple protocols to explain the underlying chemistry, helping you anticipate problems, troubleshoot unexpected results, and optimize your synthetic strategies.
Part 1: Frequently Asked Questions - Understanding Core Instability
This section addresses the inherent chemical properties of this compound that are the root cause of many common issues.
Q1: Why is my this compound degrading during storage or upon dissolution? I observe new, unexpected spots on my TLC plate.
A1: The primary instability of free sulfinic acids like this compound stems from their propensity to undergo a self-redox reaction known as disproportionation .[1][2] In this process, two molecules of the sulfinic acid react to form a more oxidized species, 4-bromobenzenesulfonic acid, and a more reduced species, S-(4-bromophenyl) 4-bromobenzenethiosulfonate.[1][3] This reaction is often accelerated by heat and acidic conditions.[2]
-
Expert Insight: The sulfur atom in a sulfinic acid is in an intermediate oxidation state (+2), making it susceptible to both oxidation and reduction. This inherent duality is the root cause of its instability. Handling the compound as its more robust sulfinate salt (e.g., sodium 4-bromobenzenesulfinate) is the most effective way to prevent premature decomposition.[2][4]
Q2: My NMR spectrum shows a significant peak corresponding to 4-bromobenzenesulfonic acid before I even start my reaction. What is the cause?
A2: This is a clear indication of oxidation . The sulfur center in this compound is readily oxidized to the corresponding sulfonic acid.[2][5][6] This can occur slowly over time through exposure to atmospheric oxygen or more rapidly in the presence of mild oxidizing agents in your reaction medium.
-
Expert Insight: While disproportionation yields both a sulfonic acid and a thiosulfonate, the simple presence of sulfonic acid alone often points towards direct oxidation. To mitigate this, store the reagent under an inert atmosphere (Nitrogen or Argon) and use freshly degassed solvents for your reactions.
Q3: Is it better to use this compound or its sodium salt?
A3: For the vast majority of applications, using the sodium salt (sodium 4-bromobenzenesulfinate) is highly recommended.[4] The free acid is notoriously unstable, whereas the salt form is a significantly more robust crystalline solid with better thermal and moisture stability.[2][4] The sulfinate anion is the active nucleophilic species in many reactions, and it can be readily generated in situ from the salt if acidic conditions are required, or used directly in many coupling protocols.
Part 2: Troubleshooting Guide - Common Byproducts in Reactions
This guide addresses specific problems and byproducts you may encounter during synthesis.
| Symptom / Observation | Potential Byproduct(s) | Underlying Cause | Prevention & Troubleshooting Strategy |
| Low yield; two major byproducts detected by LC-MS with M+H⁺ corresponding to C₆H₅BrO₃S and C₁₂H₈Br₂O₂S₂. | 4-Bromobenzenesulfonic acid; S-(4-bromophenyl) 4-bromobenzenethiosulfonate | Disproportionation | Use the more stable sodium sulfinate salt. Work at lower temperatures and avoid strongly acidic conditions if possible. Prepare the free acid in situ at low temperature immediately before use if required. |
| A highly polar byproduct is observed that does not correspond to your desired product. | 4-Bromobenzenesulfonic acid | Oxidation | Store the reagent under an inert atmosphere. Use degassed solvents. Ensure other reagents in the mixture are not acting as oxidants. |
| In reactions with alkyl halides, a second, less polar isomer is formed alongside the expected sulfone. | 4-bromobenzenesulfinate ester (O-alkylation product) | Ambident Nucleophilicity | The sulfinate anion is an ambident nucleophile and can be attacked at either sulfur or oxygen. Alkylation can give sulfones (S-attack) or sulfinate esters (O-attack).[1] The choice of solvent and electrophile is critical. Hard electrophiles (e.g., trimethyloxonium tetrafluoroborate) and polar, aprotic solvents favor O-alkylation, while softer electrophiles (like alkyl halides) in less polar solvents tend to favor S-alkylation to form the thermodynamically more stable sulfone.[1][5] |
| Formation of bromobenzene, especially in reactions run at high temperatures or in strong acid. | Bromobenzene | Protodesulfonation | The sulfonation of aromatic rings is a reversible process.[7][8] Under harsh acidic conditions and with heating, the C-S bond can be cleaved via protonolysis, releasing SO₂ and reverting to the parent arene.[7] Avoid excessive heat and prolonged exposure to strong, non-volatile acids. |
Part 3: Visualizing Byproduct Formation Pathways
Understanding the mechanisms of byproduct formation is key to preventing them.
Caption: Disproportionation Pathway.
Caption: Direct Oxidation Pathway.
Part 4: Recommended Experimental Protocol
Protocol: Preparation and Use of Sodium 4-Bromobenzenesulfinate for Optimal Reactivity and Stability
This protocol describes the preparation of the stable sodium salt from the corresponding sulfonyl chloride, which is often more commercially available and stable for long-term storage.
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium sulfite (1.2 equivalents) in deionized water. Add sodium bicarbonate (1.5 equivalents) to the solution to maintain a basic pH. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Sulfonyl Chloride: Slowly add 4-bromobenzenesulfonyl chloride (1.0 equivalent) to the cold, stirring sulfite solution. The addition should be portion-wise to control the exotherm and prevent excessive hydrolysis of the sulfonyl chloride.
-
Reaction: Allow the mixture to stir vigorously at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by TLC or LC-MS by quenching a small aliquot with acid and extracting with ethyl acetate to check for the disappearance of the starting sulfonyl chloride.
-
Isolation: Once the reaction is complete, cool the mixture again in an ice bath. The sodium 4-bromobenzenesulfinate product, being less soluble in the cold aqueous medium, should begin to precipitate. If precipitation is slow, a small amount of sodium chloride can be added to "salt out" the product.
-
Filtration and Washing: Collect the white crystalline solid by vacuum filtration. Wash the filter cake sequentially with ice-cold deionized water to remove inorganic salts, followed by a small amount of cold ethanol to aid in drying.
-
Drying and Storage: Dry the product under vacuum at 40-50 °C until a constant weight is achieved. Store the resulting stable, white solid in a tightly sealed container, protected from moisture.
-
Validation: Before use in subsequent reactions, confirm the identity and purity of the sodium 4-bromobenzenesulfinate using ¹H NMR and assess for the absence of the corresponding sulfonic acid.
References
- 1. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 4. chembk.com [chembk.com]
- 5. Chemoselective Ligation of Sulfinic Acids with Aryl-Nitroso Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Reactions of Thiols, Sulfenic Acids, and Sulfinic Acids with Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Purification of 4-Bromobenzenesulfinic Acid
Welcome to the technical support guide for the purification of 4-bromobenzenesulfinic acid from reaction mixtures. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges and achieve high purity for your target compound.
Introduction: The Challenge of Purifying Sulfinic Acids
This compound is a valuable synthetic intermediate.[1][2] However, like many sulfinic acids, its purification is often complicated by its inherent instability. The sulfur atom is in an intermediate oxidation state, making the compound susceptible to both oxidation and disproportionation. A successful purification strategy must therefore not only remove impurities from the synthesis but also prevent the degradation of the product itself.
This guide explains the causality behind common purification issues and provides robust, field-proven protocols to address them effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the isolation and purification of this compound in a direct question-and-answer format.
Q1: My crude product is a sticky oil or waxy solid that won't crystallize. What's happening and how do I fix it?
A1: This common issue, known as "oiling out," occurs when the compound separates from the cooling solvent as a supersaturated liquid phase instead of a crystalline solid.[3][4] This is often due to the presence of impurities that depress the melting point or an excessively high concentration of the product in the chosen solvent.
Root Cause Analysis & Solutions:
-
High Impurity Load: Unreacted starting materials or byproducts can act as eutectic contaminants. Consider a pre-purification wash. If your synthesis involves the reduction of 4-bromobenzenesulfonyl chloride, residual starting material can be an issue. A gentle wash with a cold, non-polar solvent like hexane in which the desired product is insoluble can help remove less polar impurities.
-
Incorrect Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[5][6] If your compound is too soluble even at low temperatures, crystallization will not occur.
-
Supersaturation & Nucleation Failure: The solution may be supersaturated but lacks nucleation sites to initiate crystal growth.
Troubleshooting Protocol:
-
Employ a Solvent/Anti-Solvent System: Dissolve the oily product in a minimal amount of a "good" solvent where it is highly soluble (e.g., acetone or ethanol). Slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., cold water or hexanes) dropwise at room temperature until persistent cloudiness is observed. Add a few drops of the good solvent to redissolve the cloudiness and then allow the solution to cool slowly.[3]
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites.[3]
-
Seeding: If available, add a single, tiny crystal of pure this compound to the cooled, supersaturated solution. This provides a template for crystal growth.[3]
-
Q2: After purification, my product's melting point is low and broad. Analysis shows a significant amount of 4-bromobenzenesulfonic acid. How did this happen and how can I remove it?
A2: The presence of 4-bromobenzenesulfonic acid is a classic sign of over-oxidation. The sulfinic acid group (-SO₂H) is easily oxidized to a sulfonic acid group (-SO₃H), a reaction that can occur during synthesis or even during workup and storage if exposed to air (oxygen).[1]
Causality and Purification Strategy:
The key difference between the sulfinic and sulfonic acid is their acidity. Sulfonic acids are significantly stronger acids. This difference can be exploited for separation.
Purification Protocol: pH-Based Extraction
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent like ethyl acetate.
-
Selective Extraction: Wash the organic solution with a carefully buffered aqueous solution or a very dilute base (e.g., a 1-2% solution of sodium bicarbonate). The highly acidic sulfonic acid will be deprotonated and extracted into the aqueous layer as its salt, while the less acidic sulfinic acid will remain predominantly in the organic layer.
-
Monitoring: Check the pH of the aqueous layer after each wash. Be cautious not to use a strong base, as this could deprotonate and extract your desired sulfinic acid as well.
-
Isolation: Separate the organic layer, dry it with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to recover the this compound, which can then be further purified by recrystallization.
Q3: My final product seems to degrade over time, even when stored. What are the likely degradation products and how can I improve stability?
A3: this compound is prone to two primary degradation pathways:
-
Oxidation: As discussed in Q2, oxidation to 4-bromobenzenesulfonic acid is a common issue.
-
Disproportionation: Two molecules of the sulfinic acid can react to form one molecule of the corresponding sulfonic acid and one molecule of the thiosulfonate, which can further react to form the disulfide (4,4'-dibromodiphenyl disulfide).
This inherent instability necessitates careful handling and storage.[1]
Stabilization and Storage Recommendations:
-
Inert Atmosphere: Store the purified solid under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[7]
-
Low Temperature: Store at a low temperature (refrigerated or frozen) to reduce the rate of decomposition.
-
Protection from Light: Store in an amber vial or a container protected from light.
-
Use as Sodium Salt: For longer-term storage or for applications where the free acid is not required, consider converting it to its more stable sodium salt. The sodium salt is typically a stable, crystalline solid.[8]
Purification & Analysis Workflow
The following diagram illustrates a robust workflow for the purification and subsequent quality control of this compound.
Caption: General workflow for purification and analysis.
Frequently Asked Questions (FAQs)
Q4: What are the most common impurities I should expect in my crude this compound?
A4: The impurities largely depend on the synthetic route. A common method is the reduction of 4-bromobenzenesulfonyl chloride.
| Impurity | Chemical Name | Origin |
| Unreacted Starting Material | 4-Bromobenzenesulfonyl Chloride | Incomplete reduction reaction. |
| Oxidation Product | 4-Bromobenzenesulfonic Acid | Oxidation of the sulfinic acid during reaction or workup.[1] |
| Disproportionation Product | 4,4'-Dibromodiphenyl Disulfide | Disproportionation/decomposition of the sulfinic acid. |
| Hydrolysis Product | Bromobenzene | Desulfonylation, which can occur under harsh acidic conditions with heating.[9] |
Q5: What is a good starting point for a recrystallization solvent system?
A5: Finding the right solvent is key to successful recrystallization.[6] Due to the polarity of the sulfinic acid group and the non-polar nature of the bromophenyl ring, mixed solvent systems are often most effective.
| Solvent System | Good Solvent | Anti-Solvent | Rationale |
| Ethanol / Water | Ethanol | Water | A classic choice for moderately polar compounds. The product is soluble in hot ethanol, and adding water reduces the solubility to induce crystallization upon cooling. |
| Acetone / Hexanes | Acetone | Hexanes | Good for removing non-polar impurities. The product dissolves in acetone, and hexanes are added as the anti-solvent. |
| Ethyl Acetate / Hexanes | Ethyl Acetate | Hexanes | Similar to Acetone/Hexanes, offering a different polarity profile that may be advantageous for certain impurity profiles. |
Protocol: Two-Solvent Recrystallization
-
Dissolve: Place the crude solid in a flask and add the minimum amount of the hot "good" solvent required to fully dissolve it.[5]
-
Add Anti-Solvent: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes faintly and persistently cloudy.
-
Clarify: Add 1-2 drops of the hot "good" solvent to just redissolve the cloudiness, ensuring the solution is saturated.
-
Cool: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 20-30 minutes to maximize crystal yield.[5]
-
Isolate: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.
-
Dry: Dry the crystals thoroughly under vacuum.
Q6: How can I definitively assess the purity of my final product?
A6: A combination of methods is recommended for a comprehensive purity assessment.
| Analytical Technique | Information Provided |
| Melting Point | A sharp melting point close to the literature value (approx. 90-93 °C for the monohydrate) indicates high purity.[7][10][11] Impurities typically cause depression and broadening of the melting point range. |
| HPLC / UPLC | This is the most powerful technique for quantitative purity analysis.[12] It can separate and quantify the main component and structurally related impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid) is a good starting point.[13][14] |
| ¹H NMR Spectroscopy | Confirms the chemical structure and can reveal the presence of organic impurities if they are present in sufficient quantity (>1-2%). The aromatic protons of this compound will show a characteristic AA'BB' splitting pattern. |
Visualizing Impurity Formation
Understanding the chemical transformations that lead to impurities is crucial for developing effective purification and prevention strategies.
Caption: Primary degradation pathways of this compound.
References
- 1. chembk.com [chembk.com]
- 2. CAS 138-36-3: 4-Bromobenzenesulfonic acid | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.ualberta.ca [chem.ualberta.ca]
- 6. mt.com [mt.com]
- 7. 4-Bromobenzenesulfonic acid [myskinrecipes.com]
- 8. This compound Sodium Salt [chembk.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chembk.com [chembk.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromobenzenesulfinic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis and handling of 4-bromobenzenesulfinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this versatile but often unstable reagent. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the successful optimization of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What makes this compound inherently unstable?
A1: The primary instability of this compound, like other free sulfinic acids, stems from its propensity to undergo a redox reaction known as disproportionation. In this process, two molecules of the sulfinic acid react to form the more oxidized 4-bromobenzenesulfonic acid and the more reduced S-(4-bromophenyl) 4-bromobenzenethiosulfonate.[1][2] This reaction is often accelerated by heat and acidic conditions. For this reason, it is frequently prepared in situ or isolated and used promptly.
Q2: Is it better to synthesize the free acid or its salt?
A2: For stability and ease of handling, synthesizing the sodium salt, sodium 4-bromobenzenesulfinate, is highly recommended.[3] Sulfinate salts are typically stable, crystalline solids that can be stored with much lower risk of decomposition compared to the free acid.[4] The free acid can then be generated by careful acidification of the salt immediately before its use in a subsequent reaction.
Q3: What is the most common starting material for synthesizing this compound?
A3: The most common and commercially available precursor is 4-bromobenzenesulfonyl chloride.[5][6] The synthesis involves the reduction of the sulfonyl chloride group (-SO₂Cl) to a sulfinate (-SO₂H or -SO₂Na). This is a well-established and reliable transformation.[2][4]
Q4: How should I store this compound and its sodium salt?
A4: Sodium 4-bromobenzenesulfinate is relatively stable and should be stored in a tightly sealed container in a cool, dry place away from moisture.[3] The free this compound is significantly less stable and should be used immediately after preparation. If short-term storage is unavoidable, it should be kept under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., <0 °C) to minimize decomposition.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific issues that may arise during the synthesis of this compound, typically via the reduction of 4-bromobenzenesulfonyl chloride.
Problem 1: Low or No Yield of the Desired Product.
-
Possible Cause 1: Hydrolysis of Starting Material.
-
Explanation: 4-Bromobenzenesulfonyl chloride is highly sensitive to moisture. Any water present in the reaction setup or solvents can hydrolyze it to 4-bromobenzenesulfonic acid, which is unreactive to the mild reducing agents used for sulfinate synthesis.[7]
-
Solution:
-
Ensure all glassware is thoroughly flame-dried or oven-dried before use.
-
Use anhydrous solvents if the reaction protocol calls for them.
-
Perform the reaction under an inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.[7]
-
-
-
Possible Cause 2: Inefficient Reduction.
-
Explanation: The reduction of the sulfonyl chloride may be incomplete. This can be due to poor quality of the reducing agent, insufficient stoichiometry, or suboptimal reaction temperature.
-
Solution:
-
Use a fresh, high-quality source of the reducing agent (e.g., sodium sulfite).
-
Ensure the correct stoichiometry is used. A common protocol uses 1.6 equivalents of both sodium sulfite and a base like sodium bicarbonate.[4]
-
For the sodium sulfite reduction, ensure the mixture is heated to reflux (around 100 °C in water) for a sufficient duration (e.g., 3 hours) to drive the reaction to completion.[4]
-
-
Problem 2: The Final Product is Contaminated with 4-Bromobenzenesulfonic Acid.
-
Possible Cause 1: Disproportionation of the Sulfinic Acid.
-
Explanation: During the workup, especially the acidification step to generate the free acid, the product can disproportionate, leading to the formation of the corresponding sulfonic acid as a major impurity.[1]
-
Solution:
-
When acidifying the sodium sulfinate salt, perform the addition of acid slowly and at low temperatures (0-5 °C) using an ice bath.
-
Extract the free sulfinic acid into an organic solvent immediately after it is formed.
-
Use the generated free acid in the subsequent reaction step without delay. Avoid storing it.
-
-
-
Possible Cause 2: Incomplete Reaction and Carryover of Hydrolyzed Starting Material.
-
Explanation: If the starting 4-bromobenzenesulfonyl chloride was partially hydrolyzed to 4-bromobenzenesulfonic acid, this impurity will be carried through the workup.
-
Solution:
-
Address the moisture sensitivity of the starting material as described in Problem 1.
-
Purification strategies may be required to separate the desired sulfinic acid from the more polar sulfonic acid. Reversed-phase chromatography can be effective for this separation.[8]
-
-
Problem 3: Difficulty in Isolating and Purifying the Product.
-
Possible Cause 1: High Water Solubility.
-
Explanation: Both sodium 4-bromobenzenesulfinate and, to a lesser extent, the free acid are soluble in water, which can make extraction and isolation challenging.[3]
-
Solution (for Sodium Salt):
-
After the reaction, evaporate the water under reduced pressure.
-
Add ethanol to the solid residue. The sodium sulfinate has some solubility in hot ethanol, while the inorganic salts (e.g., sodium chloride, sodium sulfate) are largely insoluble.
-
Heat the ethanol suspension, filter it hot to remove inorganic impurities, and then cool the filtrate to crystallize the desired sodium 4-bromobenzenesulfinate.[4]
-
-
Solution (for Free Acid):
-
If extraction is inefficient, try "salting out" by saturating the aqueous layer with sodium chloride to decrease the solubility of the organic acid, then re-attempt extraction with a suitable organic solvent (e.g., ethyl acetate).
-
-
Experimental Protocol: Synthesis of Sodium 4-Bromobenzenesulfinate
This protocol details a reliable method for synthesizing sodium 4-bromobenzenesulfinate from 4-bromobenzenesulfonyl chloride, adapted from established procedures for aryl sulfinates.[4]
Materials & Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (mass) | Molar Eq. |
| 4-Bromobenzenesulfonyl chloride | 255.52 | 10.0 g | 1.0 |
| Sodium sulfite (Na₂SO₃) | 126.04 | 7.9 g | 1.6 |
| Sodium bicarbonate (NaHCO₃) | 84.01 | 5.2 g | 1.6 |
| Deionized Water | 18.02 | 60 mL | - |
| Ethanol | 46.07 | ~100 mL | - |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzenesulfonyl chloride (10.0 g).
-
Addition of Reagents: Add deionized water (60 mL), followed by sodium sulfite (7.9 g) and sodium bicarbonate (5.2 g).
-
Reaction: Heat the reaction mixture to reflux with vigorous stirring. Maintain reflux for 3 hours. The solid starting material should dissolve as the reaction progresses.
-
Workup and Isolation: a. After 3 hours, allow the reaction mixture to cool to room temperature. b. Remove the water via rotary evaporation to obtain a solid residue. c. Add ethanol (approx. 75-100 mL) to the residue. Heat the suspension to a boil for 10-15 minutes to dissolve the sodium 4-bromobenzenesulfinate. d. Filter the hot suspension through a Büchner funnel to remove the insoluble inorganic salts (e.g., NaCl, Na₂SO₄). e. Collect the hot filtrate and allow it to cool slowly to room temperature, then cool further in an ice bath to promote crystallization. f. Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Generation of Free this compound (for immediate use)
-
Dissolve the synthesized sodium 4-bromobenzenesulfinate in a minimum amount of cold water.
-
Cool the solution in an ice bath (0-5 °C).
-
Slowly add cold, dilute hydrochloric acid (e.g., 2 M HCl) dropwise with stirring until the solution becomes acidic (test with pH paper).
-
The free sulfinic acid may precipitate or can be extracted immediately with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Use the resulting solution or isolated solid directly in your next reaction step.
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and isolation of sodium 4-bromobenzenesulfinate.
Common Side Reaction: Disproportionation
This diagram shows the disproportionation of this compound into its corresponding sulfonic acid and thiosulfonate, a key pathway for degradation.
References
- 1. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 2. Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00050H [pubs.rsc.org]
- 3. chembk.com [chembk.com]
- 4. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-溴苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Reactivity of 4-Bromobenzenesulfinic Acid
Welcome to the technical support center for 4-bromobenzenesulfinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent. While this compound is a valuable building block, its unique chemical nature presents challenges, primarily stemming from its inherent instability and ambivalent reactivity. This document provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions to help you anticipate and mitigate common side reactions, ensuring the success and reproducibility of your experiments.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during your work. Each entry details the probable cause, provides a step-by-step solution, and explains the underlying chemical principles.
Q1: My reaction yield is low, and I've isolated 4-bromobenzenesulfonic acid and S-(4-bromophenyl) 4-bromobenzenethiosulfonate. What is happening?
Probable Cause: You are observing the classic disproportionation of your sulfinic acid. Sulfinic acids, particularly in acidic conditions or upon heating, are prone to this self-redox reaction where two molecules react to form the more stable sulfonic acid (oxidation product) and a thiosulfonate (reduction and condensation product).[1][2] This is one of the most common decomposition pathways for arylsulfinic acids.
The process is believed to proceed through a key intermediate, a sulfinyl sulfone (an anhydride of the sulfinic acid), which then undergoes further reaction.[1][2]
Troubleshooting & Mitigation Protocol:
-
Switch to the Sulfinate Salt: Whenever possible, use the more stable sodium 4-bromobenzenesulfinate salt.[1][3] The salt is less prone to disproportionation and can be converted to the free acid in situ if necessary, or often used directly as a nucleophile.
-
Strict Temperature Control: Maintain the lowest possible temperature at which the desired reaction proceeds. Avoid prolonged heating. Perform preliminary kinetic studies to determine the optimal reaction time.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). While oxygen is not directly involved in disproportionation, doing so minimizes the risk of oxidative side reactions which can complicate the product mixture.
-
pH Management: Avoid strongly acidic conditions unless required by the reaction mechanism. If an acid catalyst is necessary, use the mildest possible acid at the lowest effective concentration.
Visualizing the Disproportionation Pathway:
Caption: The disproportionation pathway of this compound.
Q2: I'm performing a delicate transformation, but my starting material is rapidly converting to 4-bromobenzenesulfonic acid. Why?
Probable Cause: Your sulfinic acid is being oxidized. The sulfur(IV) center in sulfinic acids is highly susceptible to oxidation to the more stable sulfur(VI) state of sulfonic acids.[4] This can be caused by various factors, from atmospheric oxygen to explicit oxidizing agents or even catalytic metal impurities.
Troubleshooting & Mitigation Protocol:
-
Solvent Degassing: Use solvents that have been thoroughly degassed via sparging with an inert gas (N₂ or Ar) or through freeze-pump-thaw cycles.
-
Inert Atmosphere: As above, ensure the reaction is conducted under a strict inert atmosphere to exclude atmospheric oxygen.
-
Scrutinize Reagents: Ensure that none of your other reagents have oxidizing properties. For example, some grades of peroxides or metal salts (e.g., Fe³⁺, Cu²⁺) can act as catalysts for aerobic oxidation.
-
Addition of Antioxidants (Use with Caution): In some specific cases, a radical inhibitor like BHT (butylated hydroxytoluene) may be added in catalytic amounts to suppress radical-mediated oxidation pathways. This should be tested on a small scale as it may interfere with the desired reaction.
Visualizing the Oxidation Pathway:
Caption: The direct oxidation of sulfinic acid to sulfonic acid.
Q3: I'm attempting an alkylation with an alkyl halide, but I'm getting a mixture of a sulfone and a sulfinate ester. How can I control this?
Probable Cause: This issue stems from the ambident nucleophilic nature of the sulfinate anion. It has two nucleophilic sites: the sulfur atom and the oxygen atoms. Reaction with an electrophile can occur at either site. The outcome is governed by Hard and Soft Acid-Base (HSAB) theory.[1]
-
S-Alkylation (Soft-Soft Interaction): The sulfur atom is a "soft" nucleophile. It preferentially reacts with "soft" electrophiles (e.g., alkyl halides like methyl iodide, benzyl bromide) to form a C-S bond, yielding a sulfone .
-
O-Alkylation (Hard-Hard Interaction): The oxygen atoms are "hard" nucleophiles. They react with "hard" electrophiles (e.g., trialkyloxonium salts like trimethyloxonium tetrafluoroborate, or acyl chlorides) to form an O-S bond, yielding a sulfinate ester .[1]
Troubleshooting & Selectivity Protocol:
-
To Favor the Sulfone (S-Attack):
-
Electrophile Choice: Use soft electrophiles like primary alkyl iodides or bromides.
-
Solvent Choice: Employ polar aprotic solvents (e.g., DMF, DMSO) which solvate the cation but leave the sulfinate anion relatively free, promoting attack from the more nucleophilic sulfur.
-
-
To Favor the Sulfinate Ester (O-Attack):
-
Electrophile Choice: Use hard electrophiles like Meerwein's salt (Et₃OBF₄) or acyl halides.
-
Reaction with Alcohols: Sulfinate esters can also be formed directly from the sulfinic acid and an alcohol, often using an acid catalyst or a coupling agent like CDI (1,1'-Carbonyldiimidazole).[5]
-
Visualizing Alkylation Selectivity:
Caption: HSAB principle governing S- vs. O-alkylation of the sulfinate anion.
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to prevent degradation?
Store it in a tightly sealed container in a cool, dark, and dry place, preferably refrigerated and under an inert atmosphere (e.g., in a desiccator backfilled with argon). This minimizes exposure to heat, light, moisture, and oxygen, all of which can accelerate decomposition via disproportionation and oxidation.[6]
Q2: Is the sodium salt (sodium 4-bromobenzenesulfinate) a better alternative for my reaction?
In most cases, yes. The sodium salt is significantly more stable than the free acid.[1][3] It is less susceptible to disproportionation and is the reagent of choice for reactions where the sulfinate acts as a nucleophile (e.g., in alkylations to form sulfones). It is commercially available and generally easier to handle and store long-term.
Q3: What analytical techniques are best for monitoring reactions and identifying side products?
-
Thin Layer Chromatography (TLC): Excellent for real-time reaction monitoring. The sulfinic acid, sulfonic acid, sulfone, and thiosulfonate products will typically have different polarities and thus different Rf values.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the desired product and identification of byproducts. The chemical shifts of protons and carbons adjacent to the sulfur-containing group are diagnostic.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The definitive tool for identifying components in a complex reaction mixture. It allows for the separation of compounds and provides their exact molecular weights, confirming the identity of side products like the sulfonic acid (M+16) and the thiosulfonate.
Appendix A: Summary of Common Side Reactions
| Side Reaction Type | Triggering Reagents / Conditions | Major Byproduct(s) | Prevention Strategy |
| Disproportionation | Heat, Acidic pH, Prolonged Reaction Time | 4-Bromobenzenesulfonic acid, S-(4-bromophenyl) 4-bromobenzenethiosulfonate | Use sulfinate salt, low temperature, neutral pH, inert atmosphere.[1][2] |
| Oxidation | O₂ (air), H₂O₂, Peracids, Metal Catalysts | 4-Bromobenzenesulfonic acid | Use degassed solvents, inert atmosphere, purified reagents.[4][7] |
| Uncontrolled Alkylation | Use of alkylating agents with intermediate hardness | Mixture of sulfone and sulfinate ester | Select electrophile based on HSAB theory (soft for sulfone, hard for ester).[1] |
| Desulfonation | High temperatures in strong aqueous acid | Bromobenzene | Avoid harsh acidic conditions and excessive heat, which can reverse the sulfonation process.[8][9] |
| Halogenation | Halogenating agents (e.g., SOCl₂, NBS) | 4-Bromobenzenesulfonyl chloride/bromide | Ensure reagents are free from halogenating impurities.[10] |
References
- 1. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis [organic-chemistry.org]
- 6. lobachemie.com [lobachemie.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting the Work-up of 4-Bromobenzenesulfinic Acid Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromobenzenesulfinic acid. This guide is designed to provide expert insights and practical solutions to the common challenges encountered during the work-up and purification of reactions involving this versatile but sensitive reagent. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.
Part 1: Foundational Knowledge - Understanding the Core Challenges
This section addresses the inherent chemical properties of this compound that are critical to understand before planning any reaction or work-up procedure.
Q1: What is the primary cause of low yields and complex reaction mixtures when using this compound?
A1: The primary challenge stems from the inherent instability of sulfinic acids.[1] this compound is susceptible to two main degradation pathways, which can occur during the reaction, work-up, or even storage if not handled properly:
-
Disproportionation: This is a redox process where two molecules of the sulfinic acid react to form the corresponding sulfonic acid (an oxidation product) and a thiosulfonate (a reduction and condensation product).[1][2] This reaction is often accelerated by acidic conditions and heat. The mechanism is believed to proceed through a sulfinyl sulfone intermediate.[3][4]
-
Oxidation: The sulfur(IV) center of the sulfinic acid is easily oxidized to a sulfur(VI) center, forming the highly stable 4-bromobenzenesulfonic acid. This can be caused by atmospheric oxygen, especially under harsh conditions, or by certain reagents in the reaction mixture.
These degradation pathways lead to a reduction in the active reagent and introduce significant impurities that can complicate purification.
Caption: Degradation pathways of this compound.
Q2: Should I use this compound or its salt?
A2: For improved stability, using the sodium salt of this compound is highly recommended.[2] Sulfinate salts are generally more robust, crystalline solids that are less prone to disproportionation and oxidation compared to the free acid.[5] The free acid can be generated in situ if required by careful acidification just before use, but for many applications, the nucleophilic sulfinate salt can be used directly.
| Property | This compound | Sodium 4-Bromobenzenesulfinate |
| Stability | Prone to disproportionation and oxidation.[1] | Significantly more stable.[5] |
| Form | Often a less stable solid. | Typically a stable crystalline solid.[5] |
| Handling | Requires careful storage under inert gas, cool and dry. | Easier to handle and store. |
| Solubility | Soluble in many organic solvents. | Soluble in water, slightly soluble in alcohols.[5] |
Table 1: Comparison of the free acid and its sodium salt.
Part 2: Troubleshooting Guide for Reaction Work-up
This section provides a question-and-answer guide to specific problems you might encounter after your reaction is complete.
Issue: Product Isolation and Purification
Q3: My desired product is soluble in the organic phase, but I'm struggling to remove the unreacted sulfinic acid and sulfonic acid byproduct. How do I design an effective extraction strategy?
A3: An effective extraction strategy hinges on exploiting the different acidic properties of the components in your mixture. Both the starting sulfinic acid and the sulfonic acid byproduct are acidic and will be deprotonated by a base to form water-soluble salts.
A standard aqueous work-up is the first line of defense.[6]
Recommended Work-up Protocol:
-
Quench (if necessary): Stop the reaction by cooling it to room temperature or 0 °C.
-
Dilute: Dilute the reaction mixture with an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Basic Wash: Transfer the mixture to a separatory funnel and wash with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃). CAUTION: Add the basic solution slowly and vent the funnel frequently, as CO₂ gas will evolve if there is excess acid.[7] This wash will deprotonate both the unreacted this compound and the 4-bromobenzenesulfonic acid byproduct, pulling them into the aqueous layer as their respective sodium salts.
-
Water Wash: Wash the organic layer with water to remove any residual base or other water-soluble impurities.
-
Brine Wash: Perform a final wash with saturated sodium chloride (brine) solution. This helps to break up emulsions and removes the bulk of the dissolved water from the organic layer.[6]
-
Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Caption: General workflow for isolating a neutral organic product.
Q4: My TLC/LC-MS shows my purified product is still contaminated with the 4-bromobenzenesulfonic acid byproduct. What's the next step?
A4: If a basic wash was insufficient, it implies either the wash was not thorough enough or your product has some acidic character, causing it to be partially extracted. The key difference to exploit now is the significant polarity gap between a typical organic product and the highly polar sulfonic acid.
-
Column Chromatography: This is the most effective method. 4-Bromobenzenesulfonic acid is very polar and will stick strongly to a silica gel column.
-
Pro-Tip: When preparing your column, consider adding 0.5-1% triethylamine to your eluent system (e.g., hexane/ethyl acetate). This deactivates the acidic sites on the silica, preventing your desired product from streaking while ensuring the highly acidic sulfonic acid remains at the baseline.
-
-
Recrystallization: If your product is a solid, recrystallization can be effective. Choose a solvent system where your product's solubility increases significantly with temperature, while the sulfonic acid byproduct remains either highly soluble or insoluble at all temperatures.
Issue: Byproduct Identification
Q5: I see unexpected spots on my TLC or peaks in my analysis. How can I identify the common byproducts from this compound?
A5: Recognizing the analytical signatures of the starting material and its primary degradation products is crucial for troubleshooting.
| Compound | Type | Approx. ¹H NMR (Ar-H) | LC-MS (ESI-) | TLC (Typical Polarity) |
| This compound | Starting Material | δ 7.6-7.8 ppm | m/z 219/221 | Moderate |
| Product (e.g., a Sulfone) | Desired Product | Varies | Varies | Varies (often less polar) |
| 4-Bromobenzenesulfonic Acid | Byproduct | δ 7.7-7.9 ppm | m/z 235/237[8] | High (often baseline) |
| S-(4-bromophenyl) 4-bromobenzenethiosulfonate | Byproduct | Multiplets, δ 7.6-8.0 ppm | m/z 402/404/406 | Low to Moderate |
Table 2: Analytical signatures of key species in reactions of this compound. Note: Exact values are structure and instrument dependent.
Expert Tip: ¹H NMR can be very informative. The aromatic protons ortho to the sulfur group will have slightly different chemical shifts depending on whether the sulfur is in a sulfinic acid, sulfonic acid, or sulfone state. Protons ortho to a -SO₃H group are typically further downfield than those ortho to a -SO₂H group due to the higher oxidation state and electron-withdrawing character.
Part 3: Analytical Monitoring and Control
Q6: How can I monitor my reaction to prevent the formation of these byproducts in the first place?
A6: Proactive monitoring is key. Instead of waiting for the work-up, analyze the reaction as it proceeds.
-
TLC or LC-MS Monitoring: Take small aliquots from the reaction at regular intervals. Quench them immediately in a vial containing a basic solution (if compatible with your product) and an extraction solvent. Analyze the organic layer. This allows you to track the consumption of starting material and the appearance of both your product and byproducts.[9] This data is crucial for determining the optimal reaction time and preventing the reaction from running too long, which can lead to degradation.
-
Reaction Conditions:
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable rate to minimize thermal decomposition.
-
Atmosphere: If your reaction is sensitive to oxidation, conduct it under an inert atmosphere (e.g., Nitrogen or Argon).
-
pH Control: If possible, avoid strongly acidic conditions which are known to catalyze disproportionation.[3]
-
By understanding the inherent instabilities of this compound and employing a logical, pH-based work-up strategy, you can significantly improve the outcome of your reactions. Always begin with the most stable form of the reagent (the salt) and use analytical techniques to guide your process, rather than relying on a one-size-fits-all protocol.
References
- 1. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chembk.com [chembk.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 4-Bromobenzenesulfonic acid | C6H5BrO3S | CID 78717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Purification of Commercial 4-Bromobenzenesulfinic Acid
Welcome to the Technical Support Center for the purification of 4-bromobenzenesulfinic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this versatile reagent. Here, we provide in-depth, field-proven insights and detailed protocols to help you obtain high-purity this compound for your critical applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is susceptible to degradation and may contain synthesis-related byproducts. The most prevalent impurities are:
-
4-Bromobenzenesulfonic Acid: This is the primary oxidation product and a common impurity in aged samples. Sulfinic acids are readily oxidized to the more stable sulfonic acids, especially in the presence of air.
-
S-(4-bromophenyl) 4-bromobenzenethiosulfonate: This is a product of disproportionation, a common decomposition pathway for sulfinic acids where they react with themselves to form a thiolsulfonate and a sulfonic acid.[1]
-
4-Bromobenzenesulfonyl Chloride: As this compound is often synthesized by the reduction of 4-bromobenzenesulfonyl chloride, unreacted starting material can be a significant impurity.[2]
-
Inorganic Salts: Salts such as sodium chloride or sodium sulfate may be present from the synthesis and workup procedures.
Q2: My this compound has a noticeable color (e.g., yellow or brown). Is this indicative of impurities?
A2: Yes, pure this compound is a white to off-white solid. A distinct yellow or brown color often indicates the presence of colored impurities, which may arise from the disproportionation product, S-(4-bromophenyl) 4-bromobenzenethiosulfonate, or other degradation pathways. If your experiment is sensitive to trace impurities, purification is highly recommended.
Q3: I suspect my this compound has degraded. How can I confirm this and what are the signs of degradation?
A3: Degradation of this compound primarily leads to the formation of 4-bromobenzenesulfonic acid and S-(4-bromophenyl) 4-bromobenzenethiosulfonate. You can look for the following signs:
-
Physical Appearance: A change from a white powder to a discolored or clumpy solid.
-
Melting Point: A broad and depressed melting point range compared to the literature value for the pure compound.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: The appearance of new signals in the 1H or 13C NMR spectrum corresponding to the impurities. The aromatic protons of the sulfonic acid and thiolsulfonate will have slightly different chemical shifts than the sulfinic acid.
-
HPLC Analysis: The appearance of additional peaks in the chromatogram. A well-developed HPLC method can separate the sulfinic acid from its sulfonic acid and thiolsulfonate counterparts.
-
Q4: Can I use my slightly impure this compound directly in my reaction?
A4: The answer depends on the nature of your reaction. For many applications, such as in certain coupling reactions, the presence of small amounts of the corresponding sulfonic acid may be tolerated. However, for reactions that are sensitive to acidic conditions or require precise stoichiometry, using impure material can lead to lower yields, unexpected side products, and difficulty in product purification. It is always best practice to use material of the highest possible purity for reproducible and reliable results.
Purification Protocols
We present two primary methods for the purification of commercial this compound. The choice of method will depend on the nature of the impurities and the scale of the purification.
Method 1: Purification via Acid-Base Extraction
This method is particularly effective for removing the highly water-soluble 4-bromobenzenesulfonic acid and any residual inorganic salts. The principle lies in the differential solubility of the sulfinic acid and sulfonic acid in acidic aqueous solutions.
Experimental Protocol:
-
Dissolution: Dissolve the impure this compound in a suitable volume of a dilute aqueous sodium hydroxide solution (e.g., 1 M NaOH) at room temperature to form the sodium 4-bromobenzenesulfinate salt. The salt is readily soluble in water.[3]
-
Extraction of Neutral Impurities: If the presence of neutral impurities like S-(4-bromophenyl) 4-bromobenzenethiosulfonate is suspected, wash the alkaline solution with a water-immiscible organic solvent such as diethyl ether or dichloromethane. The neutral impurities will partition into the organic layer, while the sodium sulfinate remains in the aqueous phase. Discard the organic layer.
-
Acidification and Precipitation: Cool the aqueous solution in an ice bath. Slowly add a dilute strong acid, such as 1 M hydrochloric acid, dropwise with stirring. This compound is less soluble in acidic aqueous solution than its sulfonic acid counterpart and will precipitate out as a white solid as the solution becomes acidic.[2] Monitor the pH with litmus paper or a pH meter to ensure the solution is acidic.
-
Isolation: Collect the precipitated this compound by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold water to remove any remaining sulfonic acid and inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Troubleshooting Guide for Acid-Base Extraction
| Problem | Possible Cause | Solution |
| No precipitate forms upon acidification. | Too much water was used, and the solution is not saturated. | Concentrate the solution by carefully removing some water under reduced pressure before or after acidification. |
| The starting material was mostly sulfonic acid. | Confirm the identity of the starting material using analytical techniques. | |
| The precipitate is oily or sticky. | The solution was not cooled sufficiently during acidification. | Ensure the solution is thoroughly chilled in an ice bath before and during the addition of acid. |
| Rapid addition of acid. | Add the acid slowly and with vigorous stirring to promote the formation of a crystalline solid. | |
| Low recovery of the purified product. | The purified product has some solubility in the acidic aqueous solution. | Minimize the amount of water used for dissolution and washing. Ensure the solution is sufficiently cold during filtration. |
Method 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the this compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities have different solubility profiles.
Experimental Protocol:
-
Solvent Selection: Based on the principle of "like dissolves like," and the known solubility of the sodium salt in water and slight solubility in alcohols, a mixed solvent system of ethanol and water is a good starting point.[3] The goal is to find a ratio where the compound dissolves in the hot solvent mixture and crystallizes upon cooling.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. If it does not fully dissolve, add hot water dropwise until a clear solution is obtained at the boiling point.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield of the purified product.[5]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold ethanol/water solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Guide for Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | An inappropriate solvent was chosen. | Experiment with different solvents or solvent mixtures. For this compound, a mixture of polar solvents like ethanol/water or isopropanol/water is a good starting point. |
| No crystals form upon cooling. | Too much solvent was used. | Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure compound. | |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | Add more of the "good" solvent to the hot solution to reduce the saturation. |
| Poor recovery of the purified product. | The compound is too soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent for washing the crystals. |
Purity Assessment
After purification, it is crucial to assess the purity of the this compound.
Melting Point Analysis
A sharp melting point range that is close to the literature value is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative assessment of purity. A reverse-phase method is generally suitable for separating aromatic acids.
Suggested HPLC Method:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient from high aqueous to high organic content will be required to separate the more polar sulfonic acid from the less polar sulfinic acid and thiolsulfonate.
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 254 nm).
This method should provide good separation of this compound from its sulfonic acid and other related impurities.[6][7]
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for identifying impurities.
-
¹H NMR: The aromatic protons of this compound, 4-bromobenzenesulfonic acid, and S-(4-bromophenyl) 4-bromobenzenethiosulfonate will appear as distinct doublets in the aromatic region (typically 7.0-8.0 ppm in DMSO-d6). The chemical shifts will be subtly different, allowing for their identification and integration to estimate their relative amounts.
-
¹³C NMR: The carbon signals, particularly the ipso-carbon attached to the sulfur atom, will have characteristic chemical shifts for the sulfinic acid, sulfonic acid, and thiolsulfonate functional groups.
Reference spectra of the pure compounds and expected impurities are invaluable for accurate analysis.
Visualization of Purification Workflow
Logical Flow for Purification and Analysis
Caption: Purification and analysis workflow for this compound.
References
- 1. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 2. rsc.org [rsc.org]
- 3. This compound Sodium Salt [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Home Page [chem.ualberta.ca]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Separation of 4-Chlorobenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Stability of 4-Bromobenzenesulfinic Acid in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-bromobenzenesulfinic acid. This guide is designed to provide in-depth technical assistance and troubleshooting for common issues related to the handling and stability of this versatile reagent in various organic solvents. Our goal is to equip you with the knowledge to anticipate and mitigate degradation, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in an organic solvent for my reaction, but I'm seeing inconsistent results. What could be the cause?
A1: Inconsistent results when using this compound in solution are frequently linked to its inherent instability. Like many sulfinic acids, it can undergo degradation, primarily through two pathways: disproportionation and oxidation. The rate of these degradation reactions is highly dependent on the solvent, temperature, presence of light, and atmospheric oxygen.
Q2: What are the main degradation pathways for this compound?
A2: The two primary degradation pathways are:
-
Disproportionation: This is a common fate for sulfinic acids where two molecules of the sulfinic acid react to form a sulfonic acid and a thiosulfonate.[1][2] In the case of this compound, this would yield 4-bromobenzenesulfonic acid and S-(4-bromophenyl) 4-bromobenzenethiosulfonate. This reaction is often accelerated in acidic conditions.
-
Oxidation: Sulfinic acids are susceptible to oxidation to the corresponding sulfonic acid. This can be promoted by atmospheric oxygen, trace metal impurities, or oxidizing agents present in the solvent or reaction mixture. For this compound, this pathway leads to the formation of 4-bromobenzenesulfonic acid.
Q3: Is there a more stable form of this reagent that I can use?
A3: Yes, the sodium salt of this compound (sodium 4-bromobenzenesulfinate) is significantly more stable than the free acid, particularly as a solid.[1] It exhibits good thermal and moisture stability.[1] For applications where the free acid is not strictly required, using the sodium salt can be a more robust alternative. The free acid can often be generated in situ by careful acidification if needed.
Q4: Which solvents are generally recommended for dissolving this compound?
A4: The choice of solvent is critical and depends on the desired stability and the requirements of your specific application.
-
Aprotic solvents such as tetrahydrofuran (THF), acetonitrile (ACN), and N,N-dimethylformamide (DMF) are generally preferred for short-term storage and use, as they are less likely to participate in degradation reactions compared to protic solvents.
-
Protic solvents , especially alcohols like methanol and ethanol, can react with sulfinic acids, potentially leading to the formation of sulfinate esters, although this is more prevalent with sulfonyl chlorides. More importantly, their ability to form hydrogen bonds can influence the stability of the sulfinic acid.
-
Chlorinated solvents like dichloromethane (DCM) and chloroform can be used, but their quality is crucial, as acidic impurities (from the decomposition of the solvent) can accelerate the degradation of the sulfinic acid.
It is always recommended to use freshly prepared solutions and to minimize the time the acid is in solution before use.
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of your solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow you to quantify the amount of remaining this compound and detect the formation of its degradation products over time. Detailed protocols for these methods are provided in the troubleshooting section of this guide.
Troubleshooting Guide: Degradation of this compound in Solution
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Rapid Disappearance of Starting Material in Solution
Symptoms:
-
You observe a rapid decrease in the concentration of this compound in your stock solution, even when stored at low temperatures.
-
Your reaction yields are lower than expected, or you observe the formation of unknown byproducts.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Solvent Choice | Protic solvents (e.g., alcohols) and solvents with acidic impurities can accelerate degradation. | Switch to a high-purity, anhydrous aprotic solvent like acetonitrile or THF. If a protic solvent is necessary for your reaction, prepare the solution immediately before use and keep it at a low temperature. |
| Presence of Water | Water can facilitate the disproportionation of sulfinic acids. | Use anhydrous solvents and handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Temperature | Higher temperatures increase the rate of all degradation pathways. | Prepare and store solutions at low temperatures (e.g., 0-4 °C). For longer-term storage, consider freezing the solution, though solubility upon thawing should be re-verified. |
| Exposure to Light | Photodegradation can be a contributing factor for some aromatic compounds. | Protect your solutions from light by using amber vials or by wrapping the container in aluminum foil. |
| Presence of Oxygen | Atmospheric oxygen can lead to the oxidation of the sulfinic acid to the corresponding sulfonic acid. | Degas your solvent before use by sparging with an inert gas (nitrogen or argon) and maintain an inert atmosphere over the solution. |
Issue 2: Formation of Insoluble Precipitates in the Solution
Symptoms:
-
A white or off-white solid precipitates from your solution of this compound over time.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Formation of Degradation Products | The thiosulfonate and sulfonic acid degradation products may have different solubilities in your chosen solvent compared to the starting material, leading to precipitation. | Analyze the precipitate and the supernatant separately by HPLC or NMR to identify the components. Consider using a solvent system where both the starting material and its degradation products are soluble to maintain a homogeneous solution for as long as possible. |
| Limited Solubility | The initial concentration of this compound may have exceeded its solubility limit in the chosen solvent, especially if the temperature of the solution has decreased. | Determine the solubility of this compound in your solvent at the intended storage and use temperatures. Prepare solutions at a concentration well below the saturation point. |
Experimental Protocols
Protocol 1: HPLC Method for Monitoring the Stability of this compound
This reverse-phase HPLC method is designed to separate and quantify this compound from its primary degradation products, 4-bromobenzenesulfonic acid and S-(4-bromophenyl) 4-bromobenzenethiosulfonate.
Materials and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Reference standards for this compound, 4-bromobenzenesulfonic acid, and S-(4-bromophenyl) 4-bromobenzenethiosulfonate (if available).
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 230 nm
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Procedure:
-
Standard Preparation: Prepare individual stock solutions of the reference standards in the diluent. Create a mixed standard solution containing all three components at known concentrations.
-
Sample Preparation: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of your this compound solution, and dilute it to a suitable concentration with the diluent.
-
Analysis: Inject the mixed standard to determine the retention times of each component. Then, inject the prepared samples to monitor the degradation process.
Expected Retention Times (Hypothetical):
-
4-Bromobenzenesulfonic acid: ~4.5 min
-
This compound: ~12.8 min
-
S-(4-bromophenyl) 4-bromobenzenethiosulfonate: ~21.2 min
Protocol 2: ¹H NMR Spectroscopy for Monitoring Degradation
¹H NMR spectroscopy can provide a qualitative and semi-quantitative assessment of the degradation of this compound.
Materials and Equipment:
-
NMR spectrometer (300 MHz or higher)
-
Deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃)
-
NMR tubes
Procedure:
-
Prepare a solution of this compound in the chosen deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum at time zero.
-
Monitor the reaction by acquiring subsequent spectra at various time intervals.
-
Analyze the spectra for the disappearance of the signals corresponding to this compound and the appearance of new signals corresponding to the degradation products. The aromatic protons of the starting material and products will have distinct chemical shifts.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆, Hypothetical):
-
This compound: Aromatic protons will appear as two doublets around 7.5-7.7 ppm. The sulfinic acid proton will be a broad singlet at a higher chemical shift (>10 ppm).
-
4-Bromobenzenesulfonic acid: Aromatic protons will appear as two doublets, likely shifted slightly downfield from the sulfinic acid, around 7.6-7.8 ppm.
-
S-(4-bromophenyl) 4-bromobenzenethiosulfonate: The two non-equivalent aromatic rings will result in a more complex set of multiplets in the aromatic region, likely between 7.7-8.0 ppm.
Data Summary: Solvent Stability Study
The following table summarizes hypothetical, yet scientifically plausible, data from a stability study of this compound in various solvents at room temperature over 24 hours, as monitored by HPLC.
| Solvent | Initial Concentration (mg/mL) | % Remaining after 24h | Major Degradation Product(s) |
| Acetonitrile | 10 | 92% | 4-Bromobenzenesulfonic acid |
| Tetrahydrofuran (THF) | 10 | 88% | 4-Bromobenzenesulfonic acid, Thiosulfonate |
| N,N-Dimethylformamide (DMF) | 10 | 85% | 4-Bromobenzenesulfonic acid, Thiosulfonate |
| Methanol | 10 | 65% | 4-Bromobenzenesulfonic acid, Thiosulfonate |
| Dichloromethane (DCM) | 10 | 78% | 4-Bromobenzenesulfonic acid |
Visualizations
Degradation Pathways of this compound
Caption: Primary degradation routes for this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromobenzenesulfinic Acid and 4-Bromobenzenesulfonyl Chloride
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that dictates the efficiency, yield, and viability of a synthetic pathway. This guide provides an in-depth technical comparison of two structurally related but chemically distinct organosulfur compounds: 4-bromobenzenesulfinic acid and 4-bromobenzenesulfonyl chloride. By examining their structural and electronic properties, we will elucidate the fundamental principles governing their reactivity profiles, supported by experimental data and detailed protocols.
Structural and Electronic Disparities: The Foundation of Reactivity Differences
The reactivity of any chemical species is intrinsically linked to its structure and electronic distribution. While both this compound and 4-bromobenzenesulfonyl chloride share a 4-bromophenyl substituent, the nature of the sulfur-containing functional group is the primary determinant of their chemical behavior.
4-Bromobenzenesulfonyl Chloride (ArSO₂Cl) is characterized by a sulfur atom in a high oxidation state (+6), bonded to two oxygen atoms, a chlorine atom, and the aryl group. The strong electron-withdrawing nature of the two oxygen atoms and the chlorine atom renders the sulfur atom highly electrophilic.[1] The chloride ion is an excellent leaving group, making the sulfonyl chloride susceptible to nucleophilic attack at the sulfur center.[1]
This compound (ArSO₂H) , conversely, has a sulfur atom in a lower oxidation state (+4). The presence of a hydroxyl group attached to the sulfur atom introduces a different set of reactive possibilities. Sulfinic acids are known to be relatively unstable and can undergo disproportionation to the corresponding sulfonic acid and thiosulfonate.[2] The lone pair of electrons on the sulfur atom also allows it to act as a nucleophile in certain reactions.
Comparative Reactivity Profiles: A Tale of Two Electrophiles (and a Nucleophile)
The divergent electronic properties of the sulfur centers in 4-bromobenzenesulfonyl chloride and this compound lead to distinct reactivity patterns, particularly in their interactions with nucleophiles.
4-Bromobenzenesulfonyl Chloride: The Potent Electrophile
4-Bromobenzenesulfonyl chloride is a powerful electrophile, readily undergoing nucleophilic substitution at the sulfonyl group. This high reactivity is a cornerstone of its utility in organic synthesis, particularly for the formation of sulfonamides and sulfonate esters.[3]
The reaction with primary and secondary amines, for instance, is a highly efficient process that proceeds rapidly to form the corresponding N-substituted-4-bromobenzenesulfonamides.[4] This reaction is the basis of the classical Hinsberg test for distinguishing primary, secondary, and tertiary amines.
The general mechanism for the reaction of 4-bromobenzenesulfonyl chloride with a primary amine is illustrated below:
Caption: Mechanism of Sulfonamide Formation.
This compound: A More Nuanced Reactivity
In stark contrast to the sulfonyl chloride, this compound exhibits a more complex and less straightforward reactivity profile. While it can act as an electrophile under certain conditions, its utility in this regard is limited by its inherent instability and the poorer leaving group ability of the hydroxyl group compared to chloride.
A key reaction of sulfinic acids is their propensity to undergo disproportionation , especially in acidic conditions. This process involves both oxidation and reduction of the sulfinic acid, leading to the formation of the corresponding sulfonic acid and a thiosulfonate.[2]
Caption: Disproportionation of this compound.
Furthermore, the sodium salts of sulfinic acids (sodium sulfinates) are often used in synthesis due to their greater stability. These salts are versatile building blocks and can act as nucleophiles to form a variety of organosulfur compounds.[5] For instance, they can react with alkyl halides to form sulfones.
Experimental Evidence: A Head-to-Head Comparison (Inferred)
| Feature | 4-Bromobenzenesulfonyl Chloride | This compound |
| Sulfur Oxidation State | +6 | +4 |
| Primary Reactivity | Highly Electrophilic | Nucleophilic (as sulfinate), Prone to Disproportionation |
| Leaving Group | Excellent (Cl⁻) | Poor (OH⁻) |
| Reaction with Amines | Rapid formation of stable sulfonamides | Complex, potential for side reactions |
| Stability | Moisture-sensitive, hydrolyzes | Unstable, disproportionates |
Inference: Based on fundamental principles of organic chemistry, 4-bromobenzenesulfonyl chloride is unequivocally the more reactive electrophile . The highly electron-deficient sulfur atom, combined with the excellent chloride leaving group, makes it orders of magnitude more susceptible to nucleophilic attack than this compound. Any electrophilic reaction involving the sulfinic acid would likely require activation of the hydroxyl group and would be complicated by competing disproportionation.
Experimental Protocols
To provide a practical context for the discussed reactivities, the following are representative protocols for the reaction of each compound with a common nucleophile, aniline.
Protocol for the Synthesis of N-Phenyl-4-bromobenzenesulfonamide from 4-Bromobenzenesulfonyl Chloride
This protocol is a standard procedure for the synthesis of sulfonamides from sulfonyl chlorides.[6][7]
Materials:
-
4-Bromobenzenesulfonyl chloride (1.0 eq)
-
Aniline (1.0-1.2 eq)
-
Anhydrous pyridine or triethylamine (1.5-2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
1M HCl
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask containing a magnetic stir bar, add aniline and dissolve it in anhydrous dichloromethane.
-
Add anhydrous pyridine or triethylamine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobenzenesulfonyl chloride in anhydrous dichloromethane to the cooled amine solution dropwise over 15-30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash successively with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure N-phenyl-4-bromobenzenesulfonamide.
Caption: Experimental Workflow for Sulfonamide Synthesis.
Hypothetical Protocol for the Reaction of this compound with Aniline
A direct, high-yielding reaction between this compound and aniline to form a simple adduct is not a standard transformation due to the aforementioned reactivity issues. The most likely outcome under neutral or acidic conditions would be a complex mixture arising from the disproportionation of the sulfinic acid.[2]
To achieve a productive reaction, one would likely need to convert the sulfinic acid to a more reactive intermediate or use its more stable salt form. For instance, the sodium salt of this compound could potentially be used in a transition-metal-catalyzed C-N cross-coupling reaction, though this is a more advanced and less direct approach compared to the reaction with the sulfonyl chloride.
Conclusion
In the comparative analysis of this compound and 4-bromobenzenesulfonyl chloride, it is evident that the sulfonyl chloride is a significantly more potent and reliable electrophile for reactions with nucleophiles . Its high reactivity, driven by the electrophilic sulfur center and the excellent chloride leaving group, makes it an invaluable reagent for the synthesis of sulfonamides and sulfonate esters.
Conversely, This compound is a more nuanced reagent , with its reactivity dominated by its propensity for disproportionation and the nucleophilic character of its conjugate base. While its synthetic applications are not as direct for electrophilic substitution at the sulfur atom, its derivatives, particularly sulfinate salts, are valuable building blocks in their own right.
For researchers and drug development professionals, a clear understanding of these fundamental differences in reactivity is paramount for the rational design of synthetic routes and the efficient construction of complex molecular architectures.
References
- 1. nbinno.com [nbinno.com]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 4-Bromobenzenesulfinic Acid and Other Aryl Sulfinic Acids in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient and selective catalysts is paramount. While strong acids have traditionally dominated the field of acid catalysis, the nuanced reactivity of milder catalysts is gaining increasing attention for their ability to promote specific transformations with high functional group tolerance. Among these, aryl sulfinic acids are emerging as a versatile class of organocatalysts. This guide provides an in-depth comparison of 4-bromobenzenesulfinic acid with other common aryl sulfinic acids, namely p-toluenesulfinic acid and benzenesulfinic acid, focusing on their catalytic performance in the context of multicomponent reactions.
Introduction to Aryl Sulfinic Acids in Catalysis
Aryl sulfinic acids (ArSO₂H) are organosulfur compounds characterized by a sulfinyl functional group attached to an aryl ring. With pKa values typically around 2, they are moderately acidic, falling between carboxylic acids and stronger sulfonic acids. This intermediate acidity allows them to act as effective Brønsted acid catalysts for a variety of organic transformations, including condensation and multicomponent reactions, where a delicate balance of protonation and catalyst stability is required.[1] Unlike their stronger sulfonic acid counterparts, aryl sulfinic acids can sometimes offer improved selectivity and milder reaction conditions, preventing unwanted side reactions.[2]
Physicochemical Properties and Predicted Catalytic Activity: A Theoretical Comparison
The catalytic efficacy of an aryl sulfinic acid is intrinsically linked to its Brønsted acidity, which is influenced by the electronic nature of the substituents on the aromatic ring. By applying the principles of substituent effects, we can predict the relative catalytic performance of this compound, p-toluenesulfinic acid, and benzenesulfinic acid.
Substituent Effects on Acidity:
-
Benzenesulfinic Acid: This is the parent compound, providing a baseline for comparison.
-
p-Toluenesulfinic Acid: The methyl group at the para-position is an electron-donating group (EDG) through an inductive effect. This EDG pushes electron density into the aromatic ring, which slightly destabilizes the sulfinate anion (ArSO₂⁻) conjugate base, thereby decreasing the acidity compared to benzenesulfinic acid.[3][4]
-
This compound: The bromine atom at the para-position is an electron-withdrawing group (EWG) through a moderate inductive effect, which outweighs its weaker electron-donating resonance effect. This EWG helps to stabilize the negative charge on the sulfinate anion through delocalization, thus increasing the acidity of the parent acid.[3][4]
Based on these electronic effects, the predicted order of acidity and, consequently, catalytic activity in acid-catalyzed reactions is:
This compound > Benzenesulfinic Acid > p-Toluenesulfinic Acid
Figure 1: Predicted trend in acidity and catalytic activity of aryl sulfinic acids based on substituent electronic effects.
Comparative Catalytic Performance: The Biginelli Reaction as a Case Study
The Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones (DHPMs), is a classic example of a reaction that benefits from acid catalysis.[5] While direct comparative studies of different aryl sulfinic acids in this reaction are not abundant in the literature, we can analyze representative data to infer their relative performance.
It is important to note that many literature procedures for the Biginelli reaction utilize stronger Brønsted acids like p-toluenesulfonic acid (p-TSA) or various Lewis acids.[6][7] However, the use of milder catalysts is desirable to improve the sustainability and functional group tolerance of the reaction.
For context, studies using the stronger acid, p-toluenesulfonic acid (p-TSA), as a catalyst for the Biginelli reaction report high yields (80-90%) with reaction times ranging from 0.5 to 4 hours in refluxing ethanol.[7] It is anticipated that aryl sulfinic acids, being weaker acids, would generally require longer reaction times or higher catalyst loadings to achieve comparable yields under similar conditions.
Mechanistic Insight into Aryl Sulfinic Acid Catalysis
In the context of the Biginelli reaction, the aryl sulfinic acid catalyst acts as a Brønsted acid to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by urea. The subsequent steps involve the formation of an N-acyliminium ion intermediate, which then reacts with the enol form of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidinone product.
Figure 2: Generalized mechanism of the aryl sulfinic acid-catalyzed Biginelli reaction.
Experimental Protocols
While a direct comparative protocol is not available, the following represents a general procedure for the synthesis of dihydropyrimidinones using an acid catalyst, which can be adapted for aryl sulfinic acids.
General Procedure for Aryl Sulfinic Acid-Catalyzed Biginelli Reaction:
-
To a round-bottom flask equipped with a reflux condenser, add the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and the aryl sulfinic acid catalyst (e.g., 10-20 mol%).
-
Add a suitable solvent (e.g., ethanol, 10 mL).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Synthesis and Availability of Aryl Sulfinic Acids
The accessibility of a catalyst is a crucial factor for its practical application. Aryl sulfinic acids can be prepared through several synthetic routes, most commonly by the reduction of the corresponding arylsulfonyl chlorides.
-
p-Toluenesulfinic acid: Can be synthesized by the reduction of p-toluenesulfonyl chloride with reagents such as sodium sulfite or zinc dust.[6]
-
Benzenesulfinic acid: Typically prepared by the reduction of benzenesulfonyl chloride. The sodium salt is often synthesized by reacting benzenesulfonyl chloride with sodium sulfite and sodium bicarbonate.[8]
-
This compound: Can be prepared from 4-bromobenzenesulfonyl chloride via reduction. The sodium salt is also a common and stable form.[9]
These starting materials are generally commercially available, making the synthesis of the corresponding aryl sulfinic acids relatively straightforward for laboratory use.
Conclusion
In the realm of mild Brønsted acid catalysis, aryl sulfinic acids present a compelling alternative to stronger acids. Based on fundamental principles of physical organic chemistry, the catalytic activity of substituted aryl sulfinic acids can be rationally tuned. This compound , with its electron-withdrawing substituent, is predicted to be the most active catalyst among the three discussed, offering the potential for faster reaction rates or lower catalyst loadings. In contrast, p-toluenesulfinic acid is expected to be the mildest catalyst in this series.
While direct, comprehensive experimental comparisons remain an area for further research, this guide provides a solid theoretical framework for researchers to select the most appropriate aryl sulfinic acid catalyst for their specific synthetic challenges. The choice between these catalysts will ultimately depend on the desired reactivity, the sensitivity of the substrates, and the optimization of reaction conditions. The exploration of these tunable organocatalysts holds significant promise for the development of more selective and sustainable synthetic methodologies in academic and industrial research.
References
- 1. researchgate.net [researchgate.net]
- 2. revistadechimie.ro [revistadechimie.ro]
- 3. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. BENZENESULFINIC ACID SODIUM SALT synthesis - chemicalbook [chemicalbook.com]
- 9. chembk.com [chembk.com]
A Senior Application Scientist's Guide to the Validation of 4-Bromobenzenesulfinic Acid Purity by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Synthesis and Development
4-Bromobenzenesulfinic acid is a pivotal intermediate in organic synthesis, finding application in the preparation of various pharmaceuticals and specialty chemicals.[1] As with any synthetic building block, its purity is not merely a quality metric; it is a fundamental prerequisite for reaction predictability, yield optimization, and the ultimate safety and efficacy of the final product. The presence of unreacted starting materials, over-oxidized byproducts, or residual solvents can lead to undesirable side reactions, compromised biological activity, and significant challenges in downstream processing and regulatory compliance.
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity validation of this compound. We will explore the causality behind methodological choices, present a comprehensive validation protocol grounded in ICH guidelines, and compare the technique against viable alternatives. The protocols and data herein are designed to serve as a self-validating framework for researchers, scientists, and drug development professionals.
Anticipating the Challenge: The Impurity Profile of this compound
A robust analytical method begins with a thorough understanding of what it needs to separate. The synthesis of this compound, often proceeding from the reduction of 4-bromobenzenesulfonyl chloride or the sulfination of bromobenzene, dictates its likely impurity profile. The most common process-related impurities include:
-
4-Bromobenzenesulfonic Acid: The over-oxidized and most probable major impurity.[2][3] Its higher polarity makes it distinct from the desired sulfinic acid.
-
Bromobenzene: A potential unreacted starting material, which is significantly less polar.[4]
-
Diphenyl Sulfone Derivatives: Potential byproducts from side reactions.
-
Inorganic Salts: Remnants from reaction workup and neutralization steps.
A successful HPLC method must be able to resolve the parent compound, this compound, from these key impurities, particularly its sulfonic acid analogue.
Primary Method: Reversed-Phase HPLC with UV Detection
High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy.[5][6] For this compound, a reversed-phase HPLC method with UV detection is the logical choice.
Causality of Method Design
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and is well-suited for separating moderately polar aromatic compounds like this compound and its related impurities.[7] The non-polar stationary phase retains analytes based on their hydrophobicity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous, acidified buffer and an organic solvent (like acetonitrile or methanol) is optimal.
-
Acidification (e.g., 0.1% Formic or Phosphoric Acid): this compound is an acidic compound. Performing the chromatography at a low pH (pH < pKa) suppresses the ionization of its sulfinic acid group. This is critical because the neutral, protonated form interacts more consistently with the C18 stationary phase, resulting in sharp, symmetrical peaks and reproducible retention times.[7][8]
-
Organic Modifier (Acetonitrile): Acetonitrile is often preferred for its low viscosity and UV transparency. A gradient, starting with a higher aqueous content and increasing the organic proportion, will first elute the highly polar 4-bromobenzenesulfonic acid, followed by the target this compound, and finally the non-polar bromobenzene.
-
-
Detector (UV/Vis): The presence of the brominated benzene ring in the analyte provides a strong chromophore, making it readily detectable by UV spectroscopy, typically around 254 nm.
Experimental Protocol: HPLC Purity Determination
-
Materials and Reagents:
-
This compound reference standard (purity ≥ 99.5%)
-
4-Bromobenzenesulfonic acid (potential impurity standard)[2]
-
Bromobenzene (potential impurity standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Formic Acid (analytical grade)
-
-
Chromatographic Conditions:
Parameter Value Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) Mobile Phase A 0.1% Formic acid in Water Mobile Phase B 0.1% Formic acid in Acetonitrile Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes Flow Rate 1.0 mL/min Column Temperature 30 °C Detection Wavelength 254 nm | Injection Volume | 10 µL |
-
Standard and Sample Preparation:
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Solution (0.1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of the diluent. A higher concentration for the sample solution is used to ensure that low-level impurities can be accurately quantified.
-
-
Analysis and Calculation:
-
Equilibrate the system until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system peaks interfere.
-
Inject the standard solution to determine the retention time and response factor of the main analyte.
-
Inject the sample solution.
-
Purity is calculated using the area percent method, assuming the response factor for the impurities is the same as the main peak.
Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
A Self-Validating System: Method Validation per ICH Q2(R1) Guidelines
For an analytical method to be trustworthy, it must undergo formal validation to demonstrate its suitability for the intended purpose.[9] The International Council for Harmonisation (ICH) Q2(R1) guideline is the authoritative standard for this process.[6][10][11]
Validation Parameters & Experimental Protocols
| Parameter | Purpose & Causality | Experimental Protocol & Acceptance Criteria |
| Specificity | To ensure the method can separate and detect the analyte without interference from impurities, degradants, or blank matrix components. This is the foundation of a reliable purity assay. | Inject blank (diluent), reference standard, sample, and known impurity standards (e.g., 4-bromobenzenesulfonic acid). Criteria: The analyte peak should be well-resolved from all other peaks (Resolution > 2). |
| Linearity | To demonstrate a direct, proportional relationship between analyte concentration and the detector's response. This validates the use of a single-point standard for quantification. | Prepare at least five concentrations of the reference standard across a specified range (e.g., LOQ to 150% of the standard concentration). Plot a calibration curve of peak area vs. concentration. Criteria: Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | The range is established by confirming that the method meets the linearity, accuracy, and precision requirements within its bounds. Typically 80-120% of the test concentration for an assay.[11] |
| Accuracy | To measure the closeness of the experimental value to the true value. This confirms there is no systemic bias in the method. | Perform recovery studies by spiking a known amount of pure analyte into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%), with three replicates each (nine total determinations).[10] Criteria: Mean recovery should be within 98.0% to 102.0%. |
| Precision | To measure the random error or scatter between independent measurements. | 1. Repeatability (Intra-assay): Analyze a minimum of six sample preparations at 100% of the test concentration or nine determinations across the specified range.[9] 2. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. Criteria: Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD & LOQ | To determine the lowest concentration of analyte the method can reliably detect (LOD) and quantify with acceptable precision and accuracy (LOQ). | Determined based on the signal-to-noise ratio (S/N) of the analyte peak. Criteria: S/N of ~3 for LOD and ~10 for LOQ. |
| Robustness | To demonstrate the method's reliability during normal use by deliberately introducing small variations in parameters. | Vary parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). Criteria: System suitability parameters (e.g., retention time, peak shape) should remain within predefined limits. |
Hypothetical Validation Data Summary
| Validation Parameter | Result | Status |
| Specificity | Analyte peak resolved from all impurities (Resolution > 3.5) | Pass |
| Linearity (r²) | 0.9995 | Pass |
| Accuracy (Recovery) | 99.5% - 101.2% | Pass |
| Precision (Repeatability RSD) | 0.85% | Pass |
| Precision (Intermediate RSD) | 1.20% | Pass |
| LOQ | 0.05 µg/mL (S/N = 10.5) | Pass |
| Robustness | No significant impact on results from minor variations | Pass |
Comparison with Alternative Purity Assessment Methods
While HPLC is the gold standard for this application, it is instructive to compare it with other analytical techniques. Orthogonal methods, which measure the same property using different principles, provide a higher degree of confidence in the final purity value.
| Technique | Principle | Advantages | Disadvantages | Best Use Case |
| HPLC-UV (Primary) | Chromatographic separation based on polarity, followed by UV detection.[6] | High resolution and sensitivity; excellent for quantifying known impurities; industry standard for quality control. | Requires a reference standard for accurate quantification; response factors can vary between compounds. | Routine quality control, stability testing, and quantification of process-related impurities. |
| Quantitative NMR (qNMR) | Measures the analyte signal relative to a certified internal standard of known purity. | Provides an "absolute" purity value (mass fraction) without needing a reference standard of the analyte itself; excellent for characterizing new batches and identifying unknown proton-containing impurities.[12] | Lower sensitivity than HPLC for trace impurities; not suitable for non-protonated impurities (e.g., inorganic salts). | Primary characterization of reference standards; purity assignment where a specific standard is unavailable. |
| LC-MS | Combines the separation power of HPLC with the mass-selective detection of mass spectrometry. | Unambiguously identifies impurities based on their mass-to-charge ratio, providing structural information.[13][14] | Quantification can be more complex and less precise than UV detection without isotope-labeled standards; instrument cost is higher. | Identification of unknown impurities and degradation products discovered during HPLC analysis. |
| Titration | Acid-base titration to determine the total acidic content. | Simple, inexpensive, and fast. | Non-specific; cannot distinguish between the target sulfinic acid and acidic impurities like sulfonic acid. | A rapid, coarse check of overall acidic content, but not a true purity assay. |
Conclusion
The validation of this compound purity is most robustly and reliably achieved through a well-developed, reversed-phase High-Performance Liquid Chromatography (HPLC) method with UV detection. The inherent selectivity and sensitivity of HPLC make it ideal for resolving and quantifying critical process-related impurities, particularly the over-oxidized 4-bromobenzenesulfonic acid.
Adherence to a stringent validation protocol, as outlined by ICH Q2(R1) guidelines, transforms the method from a mere procedure into a self-validating system that provides trustworthy and reproducible data.[10][11] While orthogonal methods like qNMR and LC-MS serve powerful, complementary roles in reference standard characterization and unknown impurity identification, a validated HPLC method remains the indispensable workhorse for routine quality control in both research and industrial settings. By understanding the causality behind the method's design and rigorously proving its performance, scientists can ensure the quality of this critical synthetic intermediate, thereby safeguarding the integrity of their downstream applications.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. CAS 138-36-3: 4-Bromobenzenesulfonic acid | CymitQuimica [cymitquimica.com]
- 4. 4-BROMOBENZENESULFONIC ACID MONOHYDRATE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 7. benchchem.com [benchchem.com]
- 8. Separation of 4-Chlorobenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. pharmtech.com [pharmtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Chemical approaches to detect and analyze protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of sulfenic acid in intact proteins by mass spectrometric techniques: application to serum samples - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06241A [pubs.rsc.org]
A Comparative Guide to the Synthetic Routes of 4-Bromobenzenesulfinic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of key intermediates with high purity and efficiency is paramount. 4-Bromobenzenesulfinic acid is a valuable building block, and its preparation can be approached through several synthetic pathways. This guide provides an in-depth comparative analysis of the most common and effective routes for its synthesis, offering detailed experimental protocols, quantitative data, and insights into the practical advantages and limitations of each method.
Introduction to this compound
This compound is an organosulfur compound that serves as a versatile intermediate in organic synthesis. Its sulfinyl functional group can be readily transformed into other sulfur-containing moieties, making it a crucial precursor for the synthesis of various pharmaceuticals, agrochemicals, and specialty materials. The presence of the bromo-substituent on the aromatic ring provides a handle for further functionalization through cross-coupling reactions, enhancing its synthetic utility.
This guide will explore three primary synthetic strategies for the preparation of this compound:
-
Reduction of 4-Bromobenzenesulfonyl Chloride: A classic and widely used method.
-
The Grignard Reagent Approach: Utilizing organometallic chemistry for C-S bond formation.
-
Diazotization of 4-Bromoaniline: A Sandmeyer-type reaction offering an alternative pathway.
Each route will be evaluated based on its chemical principles, experimental feasibility, yield, purity, and overall practicality for laboratory and potential scale-up applications.
Route 1: Reduction of 4-Bromobenzenesulfonyl Chloride
This is arguably the most common and straightforward method for preparing this compound. The readily available 4-bromobenzenesulfonyl chloride is reduced to the corresponding sulfinic acid.
Chemical Principles and Mechanism
The reaction involves the reduction of the sulfonyl chloride, where the sulfur atom is in a +6 oxidation state, to a sulfinic acid, with sulfur in a +4 oxidation state. A variety of reducing agents can be employed, with sodium sulfite (Na₂SO₃) being a common and effective choice. The reaction is typically carried out in an aqueous medium.
The mechanism involves the nucleophilic attack of the sulfite ion on the electrophilic sulfur atom of the sulfonyl chloride, followed by the displacement of the chloride ion. Subsequent hydrolysis of the resulting intermediate yields the sulfinate salt, which upon acidification, gives the desired sulfinic acid.
Experimental Protocol
Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
4-Bromobenzenesulfonyl chloride is commercially available, but can also be prepared from bromobenzene.
-
Procedure: To a stirred solution of chlorosulfonic acid (4.0 equiv.) at 0-5 °C, slowly add bromobenzene (1.0 equiv.). After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Carefully pour the reaction mixture onto crushed ice. The precipitated solid is filtered, washed with cold water, and dried to afford 4-bromobenzenesulfonyl chloride.
Step 2: Reduction to this compound
-
Procedure: In a round-bottom flask, dissolve 4-bromobenzenesulfonyl chloride (1.0 equiv.) in a suitable solvent such as diethyl ether or THF. In a separate flask, prepare a solution of sodium sulfite (2.0 equiv.) in water. Cool the sodium sulfite solution in an ice bath and add it dropwise to the solution of 4-bromobenzenesulfonyl chloride with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, continue stirring for 1-2 hours at room temperature. The organic layer is separated, and the aqueous layer is acidified with a mineral acid (e.g., HCl) to precipitate the this compound. The product is then filtered, washed with cold water, and dried.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-Bromobenzenesulfonyl chloride | [1] |
| Key Reagents | Sodium sulfite, Water | [1] |
| Typical Yield | 80-90% | |
| Purity | High, often requires minimal purification | |
| Reaction Time | 2-4 hours |
Advantages and Disadvantages
Advantages:
-
High Yields: This method consistently provides good to excellent yields of the desired product.
-
Readily Available Starting Materials: 4-Bromobenzenesulfonyl chloride is a common commercial chemical.
-
Straightforward Procedure: The reaction is relatively easy to perform with standard laboratory equipment.
-
Scalability: The procedure is amenable to scaling up.
Disadvantages:
-
Handling of Sulfonyl Chloride: 4-Bromobenzenesulfonyl chloride is a lachrymator and is moisture-sensitive.
-
Aqueous Workup: The use of an aqueous workup can sometimes lead to product loss if the sulfinic acid has some water solubility.
Route 2: The Grignard Reagent Approach
This method involves the formation of a carbon-sulfur bond by reacting an organometallic species with sulfur dioxide.
Chemical Principles and Mechanism
The synthesis begins with the preparation of the Grignard reagent, 4-bromophenylmagnesium bromide, from 4-dibromobenzene and magnesium metal. This organometallic compound acts as a potent nucleophile. The subsequent reaction involves the nucleophilic attack of the Grignard reagent on the electrophilic sulfur atom of sulfur dioxide.[2] The resulting magnesium sulfinate salt is then hydrolyzed with an acid to yield this compound.[3]
Experimental Protocol
Step 1: Preparation of 4-Bromophenylmagnesium Bromide
-
Procedure: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equiv.). Add a small crystal of iodine to activate the magnesium. A solution of 4-dibromobenzene (1.0 equiv.) in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Sulfur Dioxide
-
Procedure: The freshly prepared Grignard solution is cooled in an ice-salt bath. Dry sulfur dioxide gas is then bubbled through the solution, or the solution is poured over crushed dry ice (solid CO₂ can be used as a source of SO₂ in some cases, though direct use of SO₂ gas is more common for sulfinic acid synthesis). A thick precipitate of the magnesium sulfinate salt will form. After the reaction is complete, the excess solvent is removed, and the residue is hydrolyzed by carefully adding a cold aqueous solution of a mineral acid (e.g., HCl or H₂SO₄). The resulting this compound precipitates and is collected by filtration, washed with cold water, and dried.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-Dibromobenzene | [2] |
| Key Reagents | Magnesium, Sulfur Dioxide, Anhydrous Ether/THF | [2][4] |
| Typical Yield | 60-75% | |
| Purity | Good, may require recrystallization | |
| Reaction Time | 3-5 hours |
Advantages and Disadvantages
Advantages:
-
Direct C-S Bond Formation: This method provides a direct route to the sulfinic acid from an aryl halide.
-
Versatility: The Grignard approach is versatile and can be applied to synthesize a wide range of sulfinic acids.
Disadvantages:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture, requiring strictly anhydrous conditions.[3]
-
Handling of Sulfur Dioxide: Sulfur dioxide is a toxic and corrosive gas that requires careful handling in a well-ventilated fume hood.[5][6][7][8]
-
Side Reactions: The formation of sulfones as byproducts can occur.
Route 3: Diazotization of 4-Bromoaniline
This synthetic pathway utilizes a Sandmeyer-type reaction, where a diazonium salt is converted to the desired sulfinic acid.
Chemical Principles and Mechanism
The synthesis begins with the diazotization of 4-bromoaniline using nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form the 4-bromobenzenediazonium salt. This diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst. The reaction proceeds via a radical mechanism, where the diazonium salt is reduced by the copper(I) species to an aryl radical, with the loss of nitrogen gas.[9][10] This aryl radical then reacts with sulfur dioxide, and subsequent workup yields the this compound.
Experimental Protocol
Step 1: Diazotization of 4-Bromoaniline
-
Procedure: 4-Bromoaniline (1.0 equiv.) is dissolved in a mixture of a mineral acid (e.g., HCl or H₂SO₄) and water. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.05 equiv.) in water is then added dropwise, keeping the temperature below 5 °C. The completion of the diazotization can be tested with starch-iodide paper.
Step 2: Reaction with Sulfur Dioxide
-
Procedure: In a separate flask, a solution of sulfur dioxide in glacial acetic acid is prepared and cooled. A catalytic amount of copper(I) chloride or copper(I) bromide is added. The freshly prepared cold diazonium salt solution is then added slowly to this mixture with vigorous stirring, while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours. The mixture is then poured into ice-water, and the precipitated this compound is collected by filtration, washed with cold water, and dried.[11]
Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-Bromoaniline | [12][13][14] |
| Key Reagents | Sodium nitrite, Mineral acid, Sulfur dioxide, Copper(I) salt | [15][16][17] |
| Typical Yield | 50-70% | |
| Purity | Moderate to good, often requires purification | |
| Reaction Time | 3-6 hours |
Advantages and Disadvantages
Advantages:
-
Alternative Starting Material: This route provides an alternative to using bromobenzene derivatives.
-
Well-Established Reaction: Diazotization and Sandmeyer reactions are well-established transformations in organic synthesis.
Disadvantages:
-
Instability of Diazonium Salts: Diazonium salts can be unstable and potentially explosive if isolated. They are typically used in situ.
-
Handling of Sulfur Dioxide: As with the Grignard route, the use of toxic and corrosive sulfur dioxide is a significant drawback.[5][6][7][8]
-
Use of Copper Catalyst: The use of a copper catalyst can sometimes lead to product contamination and requires removal.
-
Moderate Yields: The yields for this multi-step, one-pot procedure are often lower compared to the reduction of the sulfonyl chloride.
Comparative Analysis and Recommendations
| Feature | Route 1: Reduction of Sulfonyl Chloride | Route 2: Grignard Reagent | Route 3: Diazotization of Aniline |
| Starting Material Cost | Moderate | Low to Moderate | Low |
| Reagent Hazards | Sulfonyl chloride (lachrymator) | Anhydrous solvents, SO₂ (toxic gas) | Diazonium salt (unstable), SO₂ (toxic gas) |
| Reaction Conditions | Mild, aqueous | Strictly anhydrous, low temperature | Low temperature |
| Yield | High (80-90%) | Moderate (60-75%) | Moderate (50-70%) |
| Purity of Crude Product | High | Good | Moderate to Good |
| Scalability | Good | Fair (requires careful control) | Fair (diazonium salt stability is a concern) |
| Simplicity | High | Moderate | Moderate |
Recommendation:
For most laboratory-scale syntheses and for processes where high yield and purity are critical, the reduction of 4-bromobenzenesulfonyl chloride (Route 1) is the recommended method. Its operational simplicity, high yields, and the commercial availability of the starting material make it the most practical and reliable choice.
The Grignard reagent approach (Route 2) is a viable alternative, particularly when exploring the synthesis of a diverse range of sulfinic acids from various aryl halides. However, the stringent requirement for anhydrous conditions and the handling of sulfur dioxide gas make it a more technically demanding procedure.
The diazotization of 4-bromoaniline (Route 3) offers another synthetic entry point, but the inherent instability of the diazonium salt intermediate and the typically lower yields make it a less favorable option compared to the other two routes, unless 4-bromoaniline is a more readily available or cost-effective starting material for a specific application.
Characterization of this compound
The final product from any of these synthetic routes should be characterized to confirm its identity and purity.
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~7.7 (d, 2H), ~7.6 (d, 2H), ~10.5 (s, 1H, SO₂H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ ~145, ~132, ~128, ~125.
-
IR (KBr, cm⁻¹): ~2900-2500 (broad O-H stretch), ~1080 (S=O stretch), ~1000 (S-O stretch).
-
Melting Point: Approximately 114-116 °C.
Visualization of Synthetic Pathways
Caption: Overview of the three main synthetic routes to this compound.
Conclusion
The choice of a synthetic route for this compound depends on several factors, including the desired scale of the reaction, available starting materials, and the technical capabilities of the laboratory. For general purposes, the reduction of 4-bromobenzenesulfonyl chloride offers the most advantageous balance of high yield, operational simplicity, and scalability. The Grignard and diazotization routes, while mechanistically interesting and synthetically useful in certain contexts, present greater challenges in terms of reaction conditions and handling of hazardous reagents. This comparative guide should serve as a valuable resource for researchers in making an informed decision for the efficient synthesis of this important chemical intermediate.
References
- 1. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Sulfinic acid - Wikipedia [en.wikipedia.org]
- 5. science.cleapss.org.uk [science.cleapss.org.uk]
- 6. Sulfur Dioxide production [aecenar.com]
- 7. Sulfur Dioxide (SO2): Health Hazards and Safety Precautions [gasdetection.com]
- 8. hydroinstruments.com [hydroinstruments.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. cbijournal.com [cbijournal.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Sandmeyer Reaction [organic-chemistry.org]
A Comparative Guide to the Performance of 4-Bromobenzenesulfinic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the construction of carbon-sulfur (C–S) bonds to form sulfonyl-containing molecules is of paramount importance. Diaryl sulfones, in particular, are a privileged structural motif found in a wide array of pharmaceuticals, agrochemicals, and advanced materials. The development of efficient and versatile synthetic methodologies to access these compounds is a continuous pursuit in both academic and industrial research. This guide provides an in-depth assessment of 4-bromobenzenesulfinic acid as a key reagent in palladium-catalyzed cross-coupling reactions for the synthesis of diaryl sulfones. We will objectively compare its performance with alternative sulfonylating agents, supported by available experimental data, and provide detailed protocols to enable researchers to make informed decisions in their synthetic strategies.
The Strategic Importance of Diaryl Sulfones and the Role of Cross-Coupling
The sulfonyl group (–SO₂–) imparts unique physicochemical properties to organic molecules, including enhanced metabolic stability, improved pharmacokinetic profiles, and the ability to engage in specific biological interactions. This has led to the incorporation of the diaryl sulfone core into numerous clinically significant drugs.
Traditionally, the synthesis of diaryl sulfones has relied on methods such as the oxidation of diaryl sulfides or Friedel-Crafts-type reactions with sulfonyl chlorides. While effective, these methods can suffer from limitations including harsh reaction conditions, the need for strong acids, and limited functional group tolerance. Modern cross-coupling reactions have emerged as a powerful alternative, offering milder conditions, broader substrate scope, and greater control over regioselectivity.
Among the various reagents utilized in these transformations, arylsulfinic acids and their salts have gained considerable attention as versatile and reactive sulfonylating agents. This compound, with its reactive sulfinate group and a bromine handle for further functionalization, presents itself as a particularly interesting building block for the modular synthesis of complex diaryl sulfones.
Assessing the Performance of this compound
This compound, often used as its more stable sodium salt, is a valuable precursor for introducing the 4-bromophenylsulfonyl moiety into organic molecules. Its performance in cross-coupling reactions, particularly palladium-catalyzed Suzuki-Miyaura type couplings, is a key area of interest.
Mechanism of Action in Palladium-Catalyzed Cross-Coupling
The generally accepted mechanism for the palladium-catalyzed cross-coupling of an arylsulfinic acid salt with an aryl halide or boronic acid to form a diaryl sulfone involves a catalytic cycle analogous to other cross-coupling reactions.
Caption: Generalized catalytic cycle for the synthesis of diaryl sulfones.
Performance Comparison: this compound vs. Alternatives
A critical aspect of assessing any reagent is to compare its performance against established alternatives. The primary alternatives to this compound for introducing the 4-bromophenylsulfonyl group are 4-bromobenzenesulfonyl chloride and other sulfonylating agents.
| Reagent | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sodium 4-bromobenzenesulfinate | Aryl bromide | Pd(OAc)₂ / Xantphos | K₂CO₃ | Toluene | 110 | 12 | 70-90 | [1] |
| 4-Bromobenzenesulfonyl chloride | Arylboronic acid | PdCl₂ | K₂CO₃ | Acetone/Water | 25 | 0.2-0.5 | 90-98 | [2] |
| Sodium p-toluenesulfinate | Aryl bromide | Pd(OAc)₂ / Xantphos | K₂CO₃ | Toluene | 110 | 12 | 85 | [1] |
| Sodium benzenesulfinate | Aryl bromide | Pd(OAc)₂ / Xantphos | K₂CO₃ | Toluene | 110 | 12 | 82 | [1] |
Note: The data in this table is compiled from different sources and may not represent a direct head-to-head comparison under identical conditions. However, it provides a valuable overview of the typical performance of these reagents.
From the available data, several key insights can be drawn:
-
Reactivity and Reaction Conditions: 4-Bromobenzenesulfonyl chloride appears to be more reactive, enabling cross-coupling with arylboronic acids at room temperature with very short reaction times, leading to excellent yields.[2] In contrast, the coupling of sodium 4-bromobenzenesulfinate with aryl bromides generally requires elevated temperatures and longer reaction times.[1]
-
Coupling Partner: A crucial difference lies in the coupling partner. Arylsulfonyl chlorides are typically coupled with arylboronic acids, while arylsulfinate salts are coupled with aryl halides. This provides flexibility in synthetic design, depending on the availability of starting materials.
-
Functional Group Tolerance: Both methods generally exhibit good functional group tolerance. The milder conditions for the sulfonyl chloride coupling may be advantageous for particularly sensitive substrates.
-
Handling and Stability: Arylsulfinic acids and their salts are generally considered easier to handle and more stable than the corresponding sulfonyl chlorides, which can be sensitive to moisture.
Experimental Protocols
To provide a practical context, we present a representative experimental protocol for a palladium-catalyzed cross-coupling reaction to synthesize a diaryl sulfone.
Protocol 1: Synthesis of Diaryl Sulfones from Sodium Arylsulfinate and Aryl Bromide
This protocol is adapted from a general procedure for the palladium-catalyzed coupling of sodium arylsulfinates with aryl bromides.[1]
Caption: Experimental workflow for diaryl sulfone synthesis.
Materials:
-
Sodium 4-bromobenzenesulfinate (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Xantphos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a dry Schlenk tube, add sodium 4-bromobenzenesulfinate, the aryl bromide, palladium(II) acetate, Xantphos, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Stir the reaction mixture at 110 °C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl sulfone.
Causality Behind Experimental Choices
-
Catalyst System: The choice of a palladium catalyst, such as Pd(OAc)₂, in combination with a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating both the oxidative addition of the aryl bromide and the subsequent transmetalation and reductive elimination steps.[1] The wide bite angle of Xantphos is often beneficial in promoting the reductive elimination to form the C-S bond.
-
Base: An inorganic base like potassium carbonate is necessary to activate the coupling partners and facilitate the transmetalation step of the catalytic cycle.
-
Solvent: A high-boiling aprotic solvent like toluene is often used to allow the reaction to be heated to the required temperature for efficient conversion.
-
Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
Conclusion and Future Outlook
This compound and its corresponding sodium salt are valuable and versatile reagents for the synthesis of diaryl sulfones via palladium-catalyzed cross-coupling reactions. While they may require more forcing conditions compared to the more reactive arylsulfonyl chlorides, their stability, ease of handling, and ability to couple with readily available aryl halides make them an attractive choice for many synthetic applications.
The choice between using an arylsulfinic acid or an arylsulfonyl chloride will ultimately depend on the specific synthetic strategy, the nature of the substrates, and the availability of the starting materials. As the demand for complex sulfonyl-containing molecules continues to grow, the development of even more efficient and sustainable methods for their synthesis will remain a key area of research. The continued exploration of new catalyst systems and reaction conditions will undoubtedly expand the utility of reagents like this compound in the synthesis of next-generation pharmaceuticals and functional materials.
References
A Researcher's Guide to Modern Sulfonation: A Comparative Analysis of Alternatives to 4-Bromobenzenesulfinic Acid
In the landscape of drug discovery and materials science, the introduction of the sulfonyl group (—SO₂—) into molecular frameworks is a cornerstone of chemical synthesis. This functional group is a key component in a multitude of pharmaceuticals, including antibiotics, diuretics, and antivirals, where it often enhances pharmacological activity and modulates physicochemical properties like solubility.
Traditionally, reagents such as arylsulfonyl halides and arylsulfinic acids, including 4-bromobenzenesulfinic acid, have been the workhorses for these transformations. However, the classical methods for preparing and using these reagents often involve harsh conditions, hazardous materials, and limited functional group tolerance, pushing the boundaries of modern, milder, and more sustainable chemistry.[1][2]
This guide offers an in-depth comparison of contemporary alternatives to this compound and its traditional counterparts. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of modern sulfonating agents, providing researchers, scientists, and drug development professionals with the data-driven insights needed to navigate this evolving field.
Chapter 1: The Paradigm Shift in Sulfonylation: From Electrophiles to Radicals
The classical approach to forming a carbon-sulfur bond often involves the reaction of an electron-rich aromatic ring with a potent electrophilic sulfur species, or the reaction of a nucleophile with an arylsulfonyl halide.[3] While effective, these methods are often limited by the regioselectivity dictated by the substrate's electronic properties and the need for corrosive reagents like chlorosulfonic acid.[2]
The modern era of sulfonylation is increasingly defined by radical-based methodologies. These approaches leverage the generation of sulfonyl radicals (RSO₂•) from stable, easy-to-handle precursors. This shift opens up new avenues for C–S bond formation under milder conditions, often catalyzed by transition metals or light, and offers compatibility with a broader array of complex molecules.[4][5][6]
Caption: General comparison of classical electrophilic versus modern radical sulfonylation pathways.
Chapter 2: Sodium Arylsulfinates: The Versatile and Stable Workhorse
Sodium arylsulfinates (RSO₂Na) have emerged as exceptionally versatile and practical alternatives to sulfinic acids and sulfonyl halides.[5] They are typically bench-stable, odorless, and moisture-insensitive solids, which significantly simplifies handling and storage.[5] Their power lies in their ability to serve as precursors to sulfonyl radicals under a variety of mild oxidative conditions.
Mechanism of Action & Causality: The sulfinate salt itself is relatively unreactive. However, upon single-electron oxidation (achievable via chemical oxidants, electrochemistry, or photoredox catalysis), it readily forms a sulfonyl radical. This radical is a key intermediate that can engage in a wide range of bond-forming reactions, including addition to alkenes and alkynes, and cross-coupling reactions to form sulfones, sulfonamides, and thiosulfonates.[5][7] This radical-based mechanism circumvents the limitations of traditional electrophilic aromatic substitution, allowing for the functionalization of a wider variety of substrates.
| Reagent Class | Typical Reagent | Form | Stability/Handling | Typical Conditions | Key Advantages |
| Traditional | 4-Bromobenzenesulfonyl chloride | Solid | Moisture sensitive, corrosive | Base (e.g., pyridine), 0°C to RT | Readily available, well-established |
| Alternative | Sodium 4-bromobenzenesulfinate | Solid | Bench-stable, odorless, easy to handle | Oxidant (e.g., Oxone®), metal or photocatalyst, RT | Mild conditions, high functional group tolerance, radical pathways |
Table 1. High-level comparison of a traditional sulfonyl chloride with its corresponding sodium sulfinate salt.
Chapter 3: Sulfonyl Hydrazides: Powerful and Practical Radical Precursors
In recent years, sulfonyl hydrazides (RSO₂NHNH₂) have been recognized as powerful and reliable sources of sulfonyl radicals.[4][8] Much like sodium sulfinates, they are typically stable, crystalline solids that are easy to handle and compatible with moisture.[9][10]
Mechanism of Action & Causality: The key to the reactivity of sulfonyl hydrazides is the lability of the N–S bond and the hydrazinyl group. Under thermal, oxidative, or transition-metal-catalyzed conditions, the hydrazinyl moiety can be cleaved, often with the extrusion of dinitrogen gas (N₂), to cleanly generate the desired sulfonyl radical.[4][8] This clean radical generation makes them excellent partners in a variety of cross-coupling and addition reactions. Their utility as redox-neutral radical precursors in nickel-catalyzed couplings is particularly noteworthy, offering a simple and efficient route to forge C(sp³)–C(sp²), C(sp³)–C(sp³), and other valuable carbon-sulfur bonds.[11]
Caption: Generation of a sulfonyl radical from a sulfonyl hydrazide precursor.
Chapter 4: Taming Gaseous Sulfur Dioxide: The Rise of Solid Surrogates
Sulfur dioxide (SO₂) is a fundamental building block in sulfonylation chemistry, but its gaseous nature and high toxicity make it difficult and hazardous to handle in a standard laboratory setting.[12][13] The development of bench-stable, solid SO₂ surrogates has been a significant breakthrough, enabling safer and more convenient access to sulfonyl-containing compounds.
DABSO: A Key Player The most prominent of these surrogates is the DABCO-bis(sulfur dioxide) adduct, known as DABSO.[14][15][16] This colorless, crystalline solid safely stores and releases SO₂ upon gentle heating or under specific reaction conditions.[15][16]
Key Applications & Causality: DABSO's utility shines in one-pot, multicomponent reactions. For instance, an organometallic reagent (like a Grignard) can react with DABSO to form a sulfinate intermediate in situ. This intermediate can then be trapped with an electrophile (like an amine after activation) to afford the final sulfonamide, all without handling gaseous SO₂.[13][15] This approach streamlines the synthesis and significantly improves safety and operational simplicity.
| Parameter | Gaseous SO₂ | DABSO (SO₂ Surrogate) |
| Form | Toxic, corrosive gas | Colorless, bench-stable solid |
| Handling | Requires specialized equipment (gas cylinder, fume hood) | Standard laboratory glassware |
| Stoichiometry | Often requires large excess | Typically 1.5-2.5 equivalents |
| Safety | High inhalation hazard | Significantly reduced hazard |
| Reaction Yields | Good to excellent | Comparable to gaseous SO₂[12] |
Table 2. Performance and handling comparison of gaseous SO₂ versus its solid surrogate, DABSO.
Chapter 5: Experimental Protocols & Data
To provide a practical context, we present a representative protocol for a modern sulfonylation reaction and a comprehensive comparison of the discussed reagent classes.
Experimental Protocol: Visible-Light-Mediated Radical Sulfonylation of Styrene with Sodium p-Toluenesulfinate
This protocol describes a photoredox-catalyzed reaction to form a vinyl sulfone, a valuable synthetic intermediate. The choice of a photocatalyst allows the reaction to proceed under exceptionally mild conditions (room temperature, visible light), highlighting the advantages of modern radical methods.
Materials:
-
Styrene (1.0 mmol, 1.0 equiv)
-
Sodium p-toluenesulfinate (1.5 mmol, 1.5 equiv)
-
fac-Ir(ppy)₃ (photocatalyst, 0.015 mmol, 1.5 mol%)
-
Anhydrous Dimethylformamide (DMF), 5 mL
-
Schlenk flask or vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen), add styrene, sodium p-toluenesulfinate, and the photocatalyst fac-Ir(ppy)₃.
-
Solvent Addition: Add 5 mL of anhydrous DMF via syringe.
-
Degassing (Self-Validating Step): To ensure the removal of oxygen, which can quench the excited state of the photocatalyst, perform three freeze-pump-thaw cycles. This step is critical for reaction efficiency and reproducibility.
-
Irradiation: Place the sealed flask approximately 5-10 cm from a blue LED light source and begin vigorous stirring. The reaction mixture should be illuminated at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and the sulfinate salt. Wash the organic layer with brine (10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired vinyl sulfone.
Caption: Workflow for the photocatalytic sulfonylation experiment.
Comprehensive Reagent Comparison
| Feature | Arylsulfonyl Halides[3] | Arylsulfinic Acids | Sodium Arylsulfinates[5] | Sulfonyl Hydrazides[9] | DABSO (SO₂ Surrogate)[15] |
| Form | Solid/Liquid | Solid | Solid | Solid | Solid |
| Stability | Moisture sensitive | Prone to disproportionation | High (bench-stable) | High (bench-stable) | High (bench-stable) |
| Handling | Corrosive, lachrymatory | Odorous | Odorless, non-corrosive | Easy to handle | Easy to handle |
| Primary Use | Electrophilic sulfonylation | Nucleophilic/Electrophilic | Sulfonyl radical precursor | Sulfonyl radical precursor | In situ SO₂ source |
| Conditions | Often requires base, low temp. | Varies, can be harsh | Mild (oxidative, photo-, electro-chemical) | Mild (oxidative, thermal, metal-catalyzed) | Mild, often one-pot |
| Advantages | High reactivity | Direct source of RSO₂H | Stable, versatile, safe | Stable, clean radical source | Safe, convenient SO₂ source |
| Limitations | Harsh prep, limited tolerance | Stability issues | Requires an oxidant/catalyst | Requires activation step | Indirect source of RSO₂ group |
Table 3. A comparative guide to the properties and applications of various sulfonating agents.
Conclusion
The field of sulfonylation has evolved significantly, moving beyond the classical reliance on sulfonyl halides and sulfinic acids. Modern alternatives, including stable sodium arylsulfinates , versatile sulfonyl hydrazides , and safe SO₂ surrogates like DABSO , offer powerful, mild, and highly functional-group-tolerant pathways to essential sulfonyl-containing molecules. By embracing radical-based mechanisms, these reagents provide synthetic chemists with a more robust and flexible toolkit. For researchers in drug development and materials science, understanding the distinct advantages and mechanistic nuances of each reagent class is paramount to designing efficient, safe, and innovative synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The journey of C–S bond formation from metal catalysis to electrocatalysis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation [organic-chemistry.org]
- 13. afinitica.com [afinitica.com]
- 14. DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. DABSO as a SO2 gas surrogate in the synthesis of organic structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Sulfonylation Reagents: A Cost-Benefit Analysis of 4-Bromobenzenesulfinic Acid
In the landscape of modern drug discovery and materials science, the incorporation of the sulfonyl moiety (–SO₂–) into molecular frameworks is a cornerstone of achieving desired physicochemical and biological properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive cost-benefit analysis of 4-bromobenzenesulfinic acid as a versatile sulfonylation reagent. We will objectively compare its performance against common alternatives—namely p-toluenesulfinic acid and sodium benzenesulfinate—supported by experimental data, detailed protocols, and mechanistic insights to inform your experimental design and reagent selection.
The Strategic Importance of the Arylsulfonyl Group
The arylsulfonyl group is a privileged scaffold in medicinal chemistry and materials science. Its strong electron-withdrawing nature, ability to participate in hydrogen bonding, and metabolic stability make it a valuable functional group for modulating the properties of a molecule. In drug candidates, the sulfonyl group can improve water solubility, enhance binding affinity to biological targets, and fine-tune pharmacokinetic profiles. In materials science, it can impart desirable thermal and electronic properties. The choice of the sulfonylation reagent is therefore a critical decision in the synthetic workflow, with implications for reaction efficiency, cost, and the overall success of a research program.
In Focus: this compound
This compound offers a unique combination of reactivity and functionality. The presence of the bromine atom on the aromatic ring provides a valuable handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions, allowing for late-stage diversification of complex molecules. This dual functionality as both a sulfonating agent and a substrate for subsequent reactions makes it an attractive, albeit potentially more expensive, choice for multi-step syntheses.
Head-to-Head Comparison: Performance in Hydrosulfonylation
To provide a data-driven comparison, we will first examine the performance of this compound and its analogues in a catalyst- and additive-free hydrosulfonylation of 1,3-dienes. This reaction is a powerful tool for the synthesis of allylic sulfones, which are important intermediates in organic synthesis. A recent study provides a direct comparison of various substituted arenesulfinic acids in the reaction with 1-(buta-1,3-dien-1-yl)-4-methoxybenzene under identical conditions.
Table 1: Performance Comparison of Arenesulfinic Acids in the Hydrosulfonylation of a 1,3-Diene[1]
| Sulfinic Acid | Substituent | Yield (%) |
| This compound | 4-Br | 94 |
| 4-Chlorobenzenesulfinic Acid | 4-Cl | 76 |
| p-Toluenesulfinic Acid | 4-Me | 94 |
| Benzenesulfinic Acid | H | 90 |
| 4-Cyanobenzenesulfinic Acid | 4-CN | 81 |
| 4-(Trifluoromethyl)benzenesulfinic Acid | 4-CF₃ | 62 |
| 4-Nitrobenzenesulfinic Acid | 4-NO₂ | 78 |
Analysis of Performance Data:
The experimental data reveals that this compound is a highly effective reagent in this transformation, affording an excellent yield of 94%, which is on par with the commonly used and often more economical p-toluenesulfinic acid. Notably, both reagents outperform benzenesulfinic acid, suggesting that substitution on the aromatic ring can influence reactivity. The electron-withdrawing nature of the bromo and chloro substituents leads to high yields, demonstrating their utility in this reaction.
Cost-Benefit Analysis
While performance is a critical factor, the cost of reagents is a significant consideration in any research budget, from academic laboratories to large-scale pharmaceutical production.
Table 2: Cost Comparison of this compound and Its Alternatives
| Compound | Supplier Example & Purity | Price (USD/g) |
| 4-Bromobenzenesulfonic acid monohydrate | Sigma-Aldrich, 98%[1] | $134.30/g |
| Sodium 4-bromobenzenesulfinate dihydrate | ChemicalBook[2] | ~$6.60/g (for 5g) |
| p-Toluenesulfinic acid sodium salt | Thermo Fisher Scientific, 97%[1] | ~$0.59/g (for 100g) |
| Sodium benzenesulfinate | TCI America | Contact for price |
| 4-Bromobenzenesulfonyl chloride | Sigma-Aldrich, 98% | ~$1.27/g (for 100g) |
Note: Prices are approximate and subject to change based on supplier, quantity, and purity. The price for 4-bromobenzenesulfonic acid is significantly higher than its sodium salt, highlighting the importance of considering the salt form for cost-effectiveness.
Interpreting the Cost-Benefit Landscape:
-
High Performance at a Premium: this compound (and its more affordable sodium salt) demonstrates excellent reactivity, matching the performance of the cost-effective p-toluenesulfinic acid in the hydrosulfonylation reaction.
-
The "Bromo" Advantage: The key justification for the higher cost of this compound lies in the synthetic versatility offered by the bromine substituent. For research programs requiring downstream functionalization, the initial investment in this reagent can be offset by the elimination of separate bromination steps, potentially leading to shorter, more efficient synthetic routes.
-
The Economical Workhorse: For applications where the primary goal is simple sulfonylation without the need for further modification of the aryl ring, p-toluenesulfinic acid and sodium benzenesulfinate represent more economical choices.
-
Precursor Considerations: 4-Bromobenzenesulfonyl chloride is a common precursor to this compound. Its relatively lower cost may present an opportunity for in-house synthesis of the sulfinic acid, which could be a cost-saving strategy for large-scale applications.
Mechanistic Insights and Experimental Design
The choice of reagent can be further guided by an understanding of the reaction mechanism. In the case of the hydrosulfonylation of dienes, the reaction is believed to proceed through a radical mechanism.
Caption: Proposed radical mechanism for the hydrosulfonylation of a 1,3-diene.
The electronic nature of the substituent on the arenesulfinic acid can influence the stability of the intermediate sulfonyl radical and the subsequent radical adduct, thereby affecting the overall reaction rate and yield.
Experimental Protocols
To facilitate the practical application of this guide, detailed experimental protocols for key reactions are provided below.
Protocol 1: General Procedure for the Catalyst-Free Hydrosulfonylation of a 1,3-Diene[1]
-
Reaction Setup: To a round-bottom flask, add the 1,3-diene (1.0 equiv) and the arenesulfinic acid (e.g., this compound, 1.0 equiv).
-
Solvent Addition: Add an appropriate solvent (e.g., dichloromethane) to achieve a suitable concentration.
-
Reaction Conditions: Stir the reaction mixture at room temperature under ambient air.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired allylic sulfone.
Caption: Experimental workflow for the hydrosulfonylation of a 1,3-diene.
Conclusion and Recommendations
The choice between this compound and its alternatives is a nuanced decision that hinges on the specific goals of a synthetic project.
-
For syntheses that require a cost-effective introduction of a simple arylsulfonyl group, p-toluenesulfinic acid and sodium benzenesulfinate are the reagents of choice due to their lower cost and high reactivity in many transformations.
-
This compound is the superior option when the synthetic strategy involves subsequent functionalization of the aromatic ring. The presence of the bromine atom provides a valuable synthetic handle that can streamline multi-step syntheses, justifying its higher initial cost. The use of its sodium salt can significantly mitigate the cost concern.
By carefully considering the performance data, cost analysis, and mechanistic insights presented in this guide, researchers can make informed decisions to optimize their synthetic strategies, leading to more efficient and cost-effective research outcomes.
References
spectroscopic comparison of 4-bromobenzenesulfinic acid and its derivatives
An In-Depth Spectroscopic Comparison of 4-Bromobenzenesulfinic Acid and Its Derivatives
This guide provides a comprehensive spectroscopic comparison of this compound and its key derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The objective is to elucidate the structural and electronic differences between these compounds, offering field-proven insights into experimental design and data interpretation.
Arenesulfinic acids and their derivatives are pivotal intermediates in organic synthesis, finding applications from the creation of pharmaceuticals to functional materials.[1][2] this compound, with its reactive sulfinic acid moiety and the versatile bromo-functionalized aromatic ring, serves as a valuable building block. A thorough understanding of its spectroscopic properties, and how they are modulated upon derivatization, is crucial for reaction monitoring, quality control, and structural confirmation. This guide employs a multi-technique approach to build a complete analytical picture.
The primary compound of interest is this compound. To provide a robust comparison, we will analyze it alongside three representative derivatives that showcase distinct chemical modifications:
-
Sodium 4-bromobenzenesulfinate : The salt, representing a deprotonated state.
-
Methyl 4-bromobenzenesulfinate : An ester, showing the effect of alkylation.
-
4-Bromobenzenesulfonyl Chloride : A related, more oxidized sulfonyl derivative, highlighting the impact of a different oxidation state and a halide substituent on the sulfur atom.
References
A Comparative Guide to the Applications of 4-Bromobenzenesulfinic Acid in Modern Organic Synthesis
For the discerning researcher and professional in drug development, the choice of reagents is paramount to the success of synthetic endeavors. This guide provides an in-depth technical comparison of 4-bromobenzenesulfinic acid, evaluating its performance and utility against other contemporary alternatives in key synthetic transformations. We will delve into its role as a versatile precursor for sulfonyl and sulfinyl radicals, its application in the synthesis of valuable sulfone and sulfonamide scaffolds, and its emerging potential in medicinal chemistry.
Introduction to this compound: Properties and Synthesis
This compound, a crystalline solid, serves as a readily available and stable source of the 4-bromophenylsulfonyl moiety. Its utility stems from the dual reactivity of the sulfinic acid group, which can act as both a nucleophile and a precursor to highly reactive radical species.
Synthesis of this compound:
A common laboratory-scale synthesis involves the reduction of the corresponding 4-bromobenzenesulfonyl chloride.
Experimental Protocol: Synthesis of this compound from 4-Bromobenzenesulfonyl Chloride
Materials:
-
4-Bromobenzenesulfonyl chloride
-
Sodium sulfite (Na₂SO₃)
-
Sodium bicarbonate (NaHCO₃)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Water
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzenesulfonyl chloride (1 equivalent) in diethyl ether.
-
In a separate beaker, prepare an aqueous solution of sodium sulfite (1.5 equivalents) and sodium bicarbonate (1.5 equivalents).
-
Cool the ethereal solution of the sulfonyl chloride in an ice bath and slowly add the aqueous sulfite solution with vigorous stirring.
-
Continue stirring at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).
-
Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers and acidify with concentrated HCl until a white precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
A Versatile Precursor for Sulfonyl Radicals in C-S Bond Formation
One of the most powerful applications of this compound is its role as a precursor to the 4-bromophenylsulfonyl radical. These radicals are key intermediates in a variety of carbon-sulfur bond-forming reactions, offering a valuable alternative to traditional methods that often require harsh conditions or pre-functionalized substrates.
The generation of the sulfonyl radical from this compound can be initiated through various methods, including photoredox catalysis, providing a mild and efficient pathway to sulfonylated products.[1]
Comparative Analysis: this compound vs. Alternative Sulfonyl Radical Precursors
| Reagent | Advantages | Disadvantages |
| This compound | Stable, crystalline solid; Readily available; Generates radicals under mild conditions. | Can be less reactive than sulfonyl chlorides in some cases. |
| 4-Bromobenzenesulfonyl Chloride | Highly reactive. | Can be harsh on sensitive functional groups; Generates HCl as a byproduct. |
| Sodium 4-Bromobenzenesulfinate | Water-soluble; Easy to handle. | May require a phase-transfer catalyst for reactions in organic solvents. |
dot
Caption: Generation of the 4-bromophenylsulfonyl radical from various precursors.
Synthesis of Diaryl Sulfones: A Comparative Perspective
Diaryl sulfones are a prevalent structural motif in medicinal chemistry and materials science.[2][3] The reaction of this compound with aryl partners represents a key synthetic route to this important class of compounds.
A common method for the synthesis of diaryl sulfones involves the coupling of an arylsulfinic acid with an aryl halide or boronic acid.[4][5]
Experimental Protocol: Copper-Catalyzed Synthesis of Diaryl Sulfones from this compound and Arylboronic Acids
Materials:
-
This compound
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and copper(II) acetate (10 mol%).
-
Add anhydrous DMF as the solvent, followed by pyridine (2 equivalents).
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the diaryl sulfone.
Comparative Data: Synthesis of 4-Bromo-4'-methoxydiphenyl Sulfone
| Sulfonylating Agent | Coupling Partner | Catalyst | Yield (%) | Reference |
| This compound | 4-Methoxyphenylboronic Acid | Cu(OAc)₂ | 85 | [5] |
| 4-Bromobenzenesulfonyl Chloride | Anisole | AlCl₃ | 70 | [2] |
This comparison highlights the milder conditions and often higher yields achieved when using this compound in copper-catalyzed cross-coupling reactions compared to the traditional Friedel-Crafts sulfonylation.
dot
Caption: Copper-catalyzed synthesis of diaryl sulfones.
Applications in Medicinal Chemistry and Drug Discovery
The 4-bromophenylsulfonyl motif is a valuable building block in the design of new therapeutic agents. The bromine atom serves as a handle for further functionalization, such as in Suzuki-Miyaura cross-coupling reactions, allowing for the construction of complex molecular architectures.[6][7][8][9] Sulfonamides, readily prepared from sulfonyl chlorides derived from this compound, are a well-established class of pharmacophores with a wide range of biological activities.[10][11]
While direct applications of this compound in drug synthesis are not as extensively documented as its sulfonic acid or sulfonyl chloride counterparts, its role as a key intermediate is undeniable. The ability to introduce the 4-bromophenylsulfonyl group under mild conditions makes it an attractive reagent for late-stage functionalization in drug discovery programs.
dot
Caption: Synthetic pathways from this compound to bioactive molecules.
Conclusion
This compound stands as a valuable and versatile reagent in the modern synthetic chemist's toolbox. Its stability, ease of handling, and ability to participate in a range of important transformations under mild conditions make it a superior alternative to more traditional and harsher reagents in many applications. From the generation of sulfonyl radicals for C-S bond formation to the synthesis of medicinally relevant diaryl sulfones, this compound offers a reliable and efficient pathway to complex molecular targets. As the demand for greener and more efficient synthetic methods grows, the utility of reagents like this compound is set to expand further, solidifying its place as a key building block in both academic research and industrial drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Triflic Acid-Catalyzed Reaction Gives Diaryl Sulfones - ChemistryViews [chemistryviews.org]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. 4-Bromobenzenesulfonic acid [myskinrecipes.com]
- 11. Page loading... [wap.guidechem.com]
A Comparative Guide to Olefination Strategies: Benchmarking Arylsulfones Derived from 4-Bromobenzenesulfinic Acid Against Patented Julia-Kocienski Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the construction of carbon-carbon double bonds remains a cornerstone of molecular architecture. Among the arsenal of olefination reactions, the Julia olefination has long been a reliable method for the stereoselective synthesis of alkenes. The classical approach, the Julia-Lythgoe olefination, often employs simple phenyl sulfones, which can be readily prepared from precursors such as 4-bromobenzenesulfinic acid. However, the evolution of this methodology has led to the development of highly efficient, patented one-pot modifications, most notably the Julia-Kocienski olefination, which utilizes heteroaryl sulfones.
This in-depth technical guide provides a comprehensive comparison of these two powerful olefination strategies. We will delve into the mechanistic nuances that underpin their differing performance, present detailed experimental protocols, and offer a quantitative comparison of their efficiency, stereoselectivity, and operational simplicity. This guide is intended to equip researchers with the critical insights needed to select the optimal olefination strategy for their specific synthetic challenges.
The Genesis of the Sulfone: From this compound to a Key Olefination Precursor
This compound and its derivatives serve as versatile building blocks in organic synthesis. One of their key applications is the preparation of aryl alkyl sulfones, the foundational reagents for Julia-type olefinations. The synthesis of a p-bromophenyl alkyl sulfone can be achieved through the reaction of the corresponding sulfonyl chloride with a suitable nucleophile. The sulfonyl chloride, in turn, can be prepared from the sulfinic acid or its salt.
A representative protocol for the synthesis of 4-bromophenyl methyl sulfone, a typical precursor for the classical Julia olefination, is outlined below. This two-step process involves the reduction of the corresponding sulfonyl chloride to a sulfinate, followed by methylation.[1]
Experimental Protocol: Synthesis of 4-Chlorophenyl Methyl Sulfone (as an illustrative example)[1]
Step 1: Reduction of 4-Chlorobenzenesulfonyl Chloride to Sodium 4-Chlorobenzenesulfinate
-
In a 500 mL flask, add 25.2 g of sodium sulfite (S-WAT), 100 mL of water, and 16.8 g of sodium bicarbonate.
-
Heat the mixture to reflux until all solids are dissolved.
-
Add 21.0 g of 4-chlorobenzenesulfonyl chloride in batches.
-
Continue to reflux for 4 hours.
Step 2: Methylation of Sodium 4-Chlorobenzenesulfinate
-
Cool the reaction mixture to 40 °C.
-
Using a dropping funnel, add 18.9 g of methyl sulfate, maintaining the system temperature between 40-45 °C.
-
After the addition is complete, maintain the temperature for an insulation reaction for 2.5 hours.
-
Once the methylation is complete, reflux for 1 hour.
-
Add 200 mL of water and allow the mixture to cool to room temperature, which will cause the product to precipitate.
-
Filter the solid and wash with water to obtain 4-chlorophenyl methyl sulfone.
This protocol can be adapted for the synthesis of 4-bromophenyl methyl sulfone from 4-bromobenzenesulfonyl chloride.
The Classical vs. The Patented: A Tale of Two Olefinations
The core of our comparison lies in the olefination step itself. We will benchmark the performance of a classical Julia-Lythgoe olefination, which utilizes a simple phenyl sulfone, against the patented Julia-Kocienski modification, which employs a heteroaryl sulfone.
The Classical Approach: The Julia-Lythgoe Olefination
The Julia-Lythgoe olefination is a multi-step process that offers excellent E-selectivity in alkene synthesis.[2][3][4] The reaction proceeds through the formation of a β-hydroxy sulfone, which is then typically acylated and subjected to a reductive elimination using reagents like sodium amalgam or samarium(II) iodide.[2][5]
The high E-selectivity of the classical Julia olefination is attributed to the equilibration of radical intermediates during the reductive elimination step.[4] This allows the thermodynamically more stable trans-alkene to be formed preferentially.
Classical Julia-Lythgoe Olefination Workflow.
The Patented Advancement: The Julia-Kocienski Olefination
In the early 1990s, a significant advancement in the Julia olefination was developed, which is now known as the Julia-Kocienski olefination.[2][3] This patented modification utilizes heteroaryl sulfones, such as benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones, to enable a one-pot olefination reaction.[6][7]
The key to the Julia-Kocienski olefination is the ability of the heteroaryl group to facilitate a Smiles rearrangement.[8] This intramolecular rearrangement is followed by the spontaneous elimination of sulfur dioxide and the heteroaryl alkoxide, leading directly to the alkene.[3][7] This circumvents the need for the acylation and reduction steps of the classical method. The high E-selectivity in this case is a result of a kinetically controlled diastereoselective addition of the metalated sulfone to the aldehyde.[5]
Patented Julia-Kocienski Olefination Workflow.
Performance Benchmark: A Head-to-Head Comparison
The choice between the classical Julia-Lythgoe and the patented Julia-Kocienski olefination often comes down to a trade-off between operational simplicity, reaction conditions, and stereoselectivity. The following table provides a comparative overview of the two methods.
| Feature | Julia-Lythgoe Olefination | Julia-Kocienski Olefination |
| Sulfone Reagent | Simple Phenyl Sulfones | Patented Heteroaryl Sulfones (e.g., BT, PT)[6][7] |
| Number of Steps | Multi-step (typically 3 operations)[8] | One-pot procedure[3] |
| Stereoselectivity | High E-selectivity[2] | Very high E-selectivity (often >95%)[2] |
| Reaction Conditions | Often requires harsh reducing agents (e.g., Na/Hg)[2] | Milder bases (e.g., KHMDS) at low temperatures[2] |
| Functional Group Tolerance | Can be limited by the reducing agent[4] | Generally wider functional group tolerance |
| Operational Simplicity | More complex, requires isolation of intermediates | Simpler, one-pot protocol is amenable to scale-up[3] |
Detailed Experimental Protocols
To provide a practical guide for researchers, we present detailed, representative protocols for both the classical Julia-Lythgoe and the Julia-Kocienski olefinations.
Protocol 1: Classical Julia-Lythgoe Olefination
This protocol is a general representation and may require optimization for specific substrates.
-
Deprotonation and Addition:
-
Dissolve the phenyl alkyl sulfone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.1 equiv) and stir for 30 minutes.
-
Add the aldehyde (1.2 equiv) and stir for 1 hour at -78 °C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the crude β-hydroxy sulfone.
-
-
Acylation:
-
Dissolve the crude β-hydroxy sulfone in pyridine at 0 °C.
-
Add acetic anhydride (1.5 equiv) and stir for 4 hours at room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over sodium sulfate and concentrate to give the β-acetoxy sulfone.
-
-
Reductive Elimination:
-
Dissolve the β-acetoxy sulfone in anhydrous methanol.
-
Add powdered disodium hydrogen phosphate and 6% sodium amalgam.
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture and concentrate the filtrate.
-
Extract the residue with diethyl ether, wash with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired alkene.
-
Protocol 2: Julia-Kocienski Olefination (using a PT-sulfone)[8]
This protocol is a typical procedure for the Julia-Kocienski olefination.[8]
-
To a stirred solution of the PT-sulfone (1.0 equiv) in anhydrous DME (0.25 M) under a nitrogen atmosphere at -55 °C, add a solution of potassium hexamethyldisilazide (KHMDS) (1.1 equiv) in DME dropwise via cannula over 10 minutes.
-
Stir the resulting solution for 70 minutes.
-
Add the neat aldehyde (1.5 equiv) dropwise over 5 minutes.
-
Stir the mixture at -55 °C for 1 hour.
-
Remove the cooling bath and stir the mixture at ambient temperature overnight.
-
Add water (0.5 volumes of the initial DME) and continue stirring for 1 hour.
-
Dilute the mixture with diethyl ether and wash with water.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over magnesium sulfate.
-
Remove the solvent in vacuo and purify the crude product by column chromatography to yield the desired alkene.
Conclusion: Choosing the Right Tool for the Job
Both the classical Julia-Lythgoe olefination and the patented Julia-Kocienski modification are powerful tools for the synthesis of alkenes. The choice between them depends on the specific requirements of the synthesis.
The classical Julia-Lythgoe olefination , while operationally more demanding, remains a valuable method, particularly when high E-selectivity is required and the substrate is tolerant to the reductive conditions. The starting phenyl sulfones can be readily accessed from precursors like this compound.
The patented Julia-Kocienski olefination represents a significant advancement, offering a more streamlined, one-pot procedure with excellent E-selectivity and broader functional group tolerance. For complex molecule synthesis where efficiency and mild conditions are paramount, the Julia-Kocienski olefination is often the superior choice.
By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed decisions to optimize their synthetic strategies and efficiently access their target molecules.
References
- 1. CN102924347A - Preparation method of phenyl methyl sulphone derivatives - Google Patents [patents.google.com]
- 2. grokipedia.com [grokipedia.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Julia Olefination [organic-chemistry.org]
- 5. Julia olefination - Wikipedia [en.wikipedia.org]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
Safety Operating Guide
Navigating the Safe Handling of 4-Bromobenzenesulfinic Acid: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, the meticulous handling of reactive chemical intermediates is paramount. 4-Bromobenzenesulfinic acid, a key reagent in various synthetic pathways, demands a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, experience-driven safety and logistical information, moving beyond mere procedural steps to explain the causality behind our recommended practices. Our commitment is to empower researchers with the knowledge to create a self-validating system of safety.
Immediate Hazard Assessment and Chemical Profile
Due to its corrosive nature, immediate and severe damage to skin and eyes can occur upon contact.[1] Inhalation of dust or fumes may cause respiratory irritation.[1] Therefore, all handling procedures must be designed to strictly avoid direct contact and aerosol generation.
Core Personal Protective Equipment (PPE) Strategy
A multi-layered PPE approach is critical. The selection of appropriate PPE is not a static checklist but a dynamic process that adapts to the scale and context of the experimental work.
For any work involving this compound, the following PPE is mandatory:
-
Hand Protection: Chemical-resistant gloves are the first line of defense. Nitrile or neoprene gloves are recommended.[3] Always inspect gloves for any signs of degradation or perforation before use and ensure they are rated for protection against corrosive chemicals.[3]
-
Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are essential.[3][4] When there is a risk of splashing, a full-face shield must be worn in addition to goggles.[3][5]
-
Protective Clothing: A lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or full-body suits should be considered.[6]
The following table outlines recommended PPE for different laboratory scenarios involving this compound.
| Task | Scale | Recommended PPE | Rationale |
| Weighing and Aliquoting | Milligrams to grams | Nitrile gloves, safety goggles, lab coat. | To prevent skin and eye contact from solid particles. |
| Solution Preparation | Up to 1 Liter | Nitrile or neoprene gloves, safety goggles and face shield, lab coat. | Increased risk of splashes during dissolution. |
| Reaction Setup and Monitoring | Any scale | Nitrile or neoprene gloves, safety goggles and face shield, lab coat. | Potential for splashes and aerosol generation. |
| Work-up and Extraction | Any scale | Chemical-resistant gloves (e.g., neoprene), safety goggles and face shield, chemical-resistant apron over lab coat. | Handling larger volumes of potentially corrosive solutions. |
| Spill Cleanup | Any scale | Chemical-resistant gloves, boots, and full-body suit; splash-proof goggles and face shield; NIOSH-approved respirator with acid gas cartridge. | High risk of exposure to concentrated acid. |
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, well-defined operational and disposal plan is non-negotiable.
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[4] All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]
-
Weighing: When weighing the solid, do so in a fume hood to minimize inhalation of any dust. Use a disposable weighing boat to prevent contamination of balances.
-
Dissolution: Add the solid acid to the solvent slowly and in portions to control any exothermic reactions. Never add water to the acid.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]
In the event of a spill, immediate and decisive action is required:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials like paper towels.
-
Neutralize: Cautiously neutralize the spill with a suitable agent such as sodium bicarbonate or a commercial spill kit for acids.
-
Collect and Dispose: Carefully scoop the neutralized mixture into a designated, labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
All waste containing this compound must be treated as hazardous.
-
Segregation: Do not mix waste containing this acid with other waste streams, especially those containing incompatible materials.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[2]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.
By internalizing these principles and protocols, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to innovation.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
